BAY 60-2770
Description
The exact mass of the compound 4-({(4-Carboxybutyl)[2-(5-Fluoro-2-{[4'-(Trifluoromethyl)biphenyl-4-Yl]methoxy}phenyl)ethyl]amino}methyl)benzoic Acid is 623.22948580 g/mol and the complexity rating of the compound is 895. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-[[4-carboxybutyl-[2-[5-fluoro-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33F4NO5/c36-31-16-17-32(45-23-25-6-8-26(9-7-25)27-12-14-30(15-13-27)35(37,38)39)29(21-31)18-20-40(19-2-1-3-33(41)42)22-24-4-10-28(11-5-24)34(43)44/h4-17,21H,1-3,18-20,22-23H2,(H,41,42)(H,43,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQMDXFUKDWARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CCCCC(=O)O)CCC2=C(C=CC(=C2)F)OCC3=CC=C(C=C3)C4=CC=C(C=C4)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33F4NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027642-43-8 | |
| Record name | BAY 60-2770 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027642438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Unveiling the Molecular intricacies of BAY 60-2770: A Heme-Independent sGC Activator
A Technical Guide for Researchers and Drug Development Professionals
BAY 60-2770 has emerged as a significant pharmacological tool and potential therapeutic agent due to its unique mechanism of action as a potent and selective, orally active, nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC).[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: Bypassing NO for sGC Activation
The canonical activation of sGC, a key enzyme in the NO signaling pathway, is dependent on the binding of nitric oxide to its reduced ferrous (Fe²⁺) heme moiety. This interaction triggers a conformational change, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). However, in pathophysiological conditions characterized by oxidative stress, the heme iron of sGC can be oxidized to the ferric (Fe³⁺) state or even lost, rendering the enzyme insensitive to NO.[2]
This compound circumvents this limitation by directly activating sGC, particularly the oxidized or heme-free forms of the enzyme.[2][3] This NO-independent activation restores the production of cGMP, thereby mediating a range of physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-fibrotic activity.
Signaling Pathway of this compound
The signaling cascade initiated by this compound is centered on the activation of sGC and the subsequent increase in intracellular cGMP levels. This second messenger then activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a reduction in intracellular calcium levels and ultimately, smooth muscle relaxation and other cellular responses.
References
The Heme-Independent Activation of Soluble Guanylate Cyclase by BAY 60-2770: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 60-2770 is a potent and selective, orally active activator of soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO).[1] Unlike sGC stimulators, which require the presence of the reduced prosthetic heme group for their activity, this compound functions as an sGC activator. It demonstrates robust activity in a nitric oxide-independent manner, particularly under conditions of oxidative stress where the sGC heme moiety is oxidized or absent.[2][3] This unique mechanism of action makes this compound a valuable pharmacological tool and a promising therapeutic candidate for diseases associated with impaired NO-sGC signaling.
This technical guide provides an in-depth overview of the this compound sGC activation pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular interactions and experimental workflows.
Core Mechanism of Action
This compound activates sGC by acting as a heme mimetic.[4][5] In pathophysiological states characterized by increased oxidative stress, the ferrous (Fe²⁺) heme iron of sGC can be oxidized to the ferric (Fe³⁺) state, rendering the enzyme unresponsive to NO. Under more severe oxidative stress, the heme group can be lost entirely, resulting in an apo-sGC enzyme. This compound preferentially targets these oxidized and heme-free forms of sGC.
Crystal structure analysis of the homologous Nostoc H-NOX domain in complex with this compound reveals that the compound binds to the heme pocket, displacing the heme group. Its activation mechanism involves carboxylate-mediated interactions with the conserved YxSxR motif within the heme-binding domain, along with hydrophobic interactions. This binding event induces a conformational change in the sGC enzyme that mimics the NO-bound state, leading to the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).
The downstream signaling cascade is primarily mediated by cGMP, which in turn activates protein kinase G (PKG). This leads to a variety of cellular responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and regulation of neuronal function. A key effect of the elevated cGMP levels is the reduction of intracellular calcium concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from various studies.
| Parameter | Cell/Enzyme System | Condition | Value | Reference |
| EC₅₀ | Recombinant sGC reporter cell line | - | 5.4 ± 1.2 nmol/L | |
| Recombinant sGC reporter cell line | + 10 pmol/L ODQ | 0.39 ± 0.11 nmol/L | ||
| α₁β₁ sGC isoform | - | 592 nM | ||
| α₂β₁ sGC isoform | - | 573 nM |
| Compound | Enzyme System | Condition | Fold Stimulation | Reference |
| This compound | Bovine sGC | - | 86-fold | |
| Bovine sGC | + ODQ | 97-fold | ||
| BAY 58-2667 | Bovine sGC | - | 75-fold | |
| Bovine sGC | + ODQ | 84-fold |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: this compound sGC activation pathway.
Caption: Platelet aggregation assay workflow.
Experimental Protocols
In Vitro sGC Activity Assay
This protocol is adapted from studies measuring the direct effect of this compound on sGC enzyme activity.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris pH 8.0, 500 µM GTP, 2 mM β-mercaptoethanol, and 5 mM MgCl₂.
-
Enzyme Preparation: Use purified bovine sGC. For experiments involving oxidized sGC, pre-incubate the enzyme with the heme-oxidizer 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ).
-
Compound Addition: Add this compound at concentrations ranging from 0.01 nM to 200 nM to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding the purified sGC enzyme to the reaction mixture. Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Termination: Stop the reaction by adding 0.1 M HCl.
-
cGMP Measurement: Quantify the amount of cGMP produced using a commercially available cGMP enzyme immunoassay (EIA) kit.
Cellular cGMP Measurement Assay
This protocol is designed to measure cGMP levels in a cellular context following treatment with this compound.
-
Cell Culture: Seed cells (e.g., Sf9 cells expressing sGC or human pulmonary artery smooth muscle cells) in multi-well plates and grow to the desired confluency.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) at a final concentration of 0.5 mM for 10-20 minutes to prevent cGMP degradation.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control for 15 minutes. For some experiments, cells can be co-treated or pre-treated with ODQ.
-
Cell Lysis: Remove the medium and lyse the cells by adding 0.1 M HCl. Sonication can be used to ensure complete lysis.
-
Sample Collection: Collect the cell lysates and store them at -80°C until analysis.
-
cGMP Quantification: Measure the cGMP concentration in the cell lysates using a cGMP EIA kit. Normalize the results to the total protein content of each sample.
Human Washed Platelet Aggregation Assay
This protocol details the methodology for assessing the anti-platelet aggregation effects of this compound.
-
Platelet Preparation: Isolate human platelets from whole blood by centrifugation and wash them in a suitable buffer (e.g., Krebs solution) to obtain a suspension of 1.2x10⁸ platelets/ml.
-
Pre-incubation with ODQ (Optional): For experiments investigating the effect on oxidized sGC, pre-incubate the platelet suspension with 10 µM ODQ or its vehicle (DMSO) for 3 minutes at 37°C.
-
Incubation with this compound: Incubate the platelets with this compound (concentrations typically ranging from 0.001 to 10 µM) or vehicle for 3 minutes at 37°C.
-
Stimulation of Aggregation: Induce platelet aggregation by adding an agonist such as collagen (2 µg/ml) or thrombin (0.1 U/ml).
-
Measurement: Monitor platelet aggregation using an aggregometer, which measures the change in light transmission through the platelet suspension over time.
Conclusion
This compound represents a significant advancement in the modulation of the NO-sGC-cGMP signaling pathway. Its unique ability to activate heme-independent sGC provides a therapeutic avenue for conditions where traditional NO-based therapies may be ineffective due to oxidative stress. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacology of this compound and explore its therapeutic potential.
References
- 1. scienceopen.com [scienceopen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rcsb.org [rcsb.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Activation of Haem-Oxidized Soluble Guanylyl Cyclase with this compound in Human Platelets Lead to Overstimulation of the Cyclic GMP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
BAY 60-2770: A Nitric Oxide-Independent Activator of Soluble Guanylate Cyclase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY 60-2770 is a potent and selective activator of soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO). Unlike sGC stimulators, which require a reduced heme moiety on the enzyme for activity, this compound functions independently of NO and can activate sGC even in its oxidized or heme-free state. This unique mechanism of action makes this compound a promising therapeutic agent for conditions associated with oxidative stress and impaired NO bioavailability, where traditional NO-dependent therapies may be less effective. This guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols.
Mechanism of Action
This compound directly activates sGC, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels.[1][2] cGMP, a crucial second messenger, subsequently activates protein kinase G (PKG), which mediates a wide range of physiological effects, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal function.
A key feature of this compound is its ability to activate sGC in an NO-independent manner.[3] In pathological conditions characterized by high oxidative stress, the heme iron of sGC can be oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering the enzyme insensitive to NO. This compound can effectively activate this oxidized form of sGC, restoring the functionality of the NO-sGC-cGMP signaling pathway.[1][4] Furthermore, the effects of this compound are potentiated by the sGC heme-oxidizing agent 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), further highlighting its distinct mechanism from NO-dependent sGC stimulators.
dot
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in a variety of in vitro and in vivo models. The following tables summarize key quantitative findings.
Table 1: In Vitro Potency and Efficacy
| Assay | Species/System | Parameter | Value | Reference |
| sGC Activation | Recombinant sGC reporter cell line | EC₅₀ | 5.4 ± 1.2 nmol/L | |
| sGC Activation (in presence of ODQ) | Recombinant sGC reporter cell line | EC₅₀ | 0.39 ± 0.11 nmol/L | |
| Platelet Aggregation (Collagen-induced) | Human | Inhibition | Significant at 0.001–10 µM | |
| Platelet Aggregation (Thrombin-induced) | Human | Inhibition | Significant at 0.001–10 µM | |
| cGMP Production (Collagen-activated platelets) | Human | Increase | Concentration-dependent (0.01–3 µM) | |
| cGMP Production (Thrombin-activated platelets) | Human | Increase | Concentration-dependent (1–10 µM) | |
| Vascular Relaxation (Human intrarenal arteries) | Human | log IC₅₀ | -5.3 ± 0.4 log mol/L | |
| Vascular Relaxation (Murine intrarenal arteries) | Mouse | log IC₅₀ | -7.5 ± 0.3 log mol/L |
Table 2: In Vivo Efficacy in Animal Models
| Model | Species | Route of Administration | Dose | Key Finding | Reference |
| Erectile Function | Rat | Intracavernosal | 1–300 ng/kg | Dose-related increase in intracavernosal pressure | |
| Pulmonary and Systemic Hemodynamics | Rat | Intravenous | 10, 30, 100 µg/kg | Dose-dependent decrease in systemic arterial pressure | |
| Myocardial Ischemia-Reperfusion Injury | Rat | Oral | 5 mg/kg | Reduced infarct size from 53.08% to 17.91% | |
| Heart Failure with Reduced Ejection Fraction | Rat | Oral gavage | 0.3 mg/kg b.i.d. | Improved capillary hemodynamics | |
| Liver Fibrosis (Pig serum model) | Rat | Oral | 0.1 mg/kg/day | 60-75% prevention of fibrosis | |
| Liver Fibrosis (Carbon tetrachloride model) | Rat | Oral | 0.3 mg/kg/day | 60-75% prevention of fibrosis | |
| Lower Urinary Tract Dysfunction (Spinal Cord Injury) | Mouse | Oral | 10 mg/kg/day | Improved voiding efficiency | |
| Coronary Spasm (Vasopressin-induced angina) | Rat | Intravenous | 3 µg/kg | Suppressed S-wave depression |
Table 3: Effects on cGMP Levels In Vivo and Ex Vivo
| Model/Tissue | Species | Treatment | Fold Increase in cGMP (approx.) | Reference |
| Ischemia-Reperfused Heart | Rat | 5 nM this compound (perfused) | ~2-fold vs. IR control | |
| Ischemia-Reperfused Heart | Rat | 5 µM this compound (perfused) | ~2.2-fold vs. IR control | |
| Urethra (Spinal Cord Injury) | Mouse | 10 mg/kg/day this compound (oral) | Restored cGMP to control levels | |
| Platelets (Collagen-activated, with ODQ) | Human | 0.01 µM this compound | Potentiated increase vs. without ODQ | |
| Platelets (Thrombin-activated, with ODQ) | Human | 1 µM this compound | Potentiated increase vs. without ODQ |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Human Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by collagen or thrombin.
Methodology:
-
Platelet Preparation:
-
Collect human blood from healthy volunteers (who have not taken any medication for at least 10 days) into tubes containing acid-citrate-dextrose (ACD) anticoagulant.
-
Centrifuge the blood at 200 x g for 15 minutes to obtain platelet-rich plasma (PRP).
-
Add ACD to the PRP and centrifuge at 800 x g for 20 minutes to pellet the platelets.
-
Resuspend the platelet pellet in a Tyrode's buffer (containing 137 mM NaCl, 2.7 mM KCl, 0.4 mM NaH₂PO₄, 12 mM NaHCO₃, 2 mM MgCl₂, 5.5 mM glucose, and 0.25% bovine serum albumin, pH 7.4) and adjust the platelet count to 1.2 x 10⁸ platelets/mL.
-
-
Aggregation Assay:
-
Pre-incubate the washed platelet suspension with vehicle (e.g., DMSO) or the sGC inhibitor ODQ (10 µM) for 3 minutes at 37°C in an aggregometer.
-
Add varying concentrations of this compound (0.001 to 10 µM) or vehicle and incubate for another 3 minutes.
-
Induce platelet aggregation by adding collagen (2 µg/mL) or thrombin (0.1 U/mL).
-
Monitor the change in light transmittance for 5-10 minutes, with 100% aggregation defined by the change in transmittance of platelet-poor plasma.
-
dot
Langendorff Isolated Heart Perfusion for Ischemia-Reperfusion Studies
Objective: To evaluate the cardioprotective effects of this compound in an ex vivo model of myocardial ischemia-reperfusion injury.
Methodology:
-
Heart Isolation and Perfusion:
-
Anesthetize a male Sprague-Dawley rat and perform a thoracotomy.
-
Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.
-
Mount the heart on a Langendorff apparatus via the aorta for retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O₂ / 5% CO₂, maintained at 37°C and a constant pressure).
-
Insert a balloon into the left ventricle to measure heart rate and ventricular pressures.
-
-
Ischemia-Reperfusion Protocol:
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
Induce global ischemia by stopping the perfusion for a specified duration (e.g., 30-40 minutes).
-
Initiate reperfusion by restoring the flow of the buffer.
-
Administer this compound (e.g., 5 nM or 5 µM) or vehicle into the perfusion buffer at the onset of reperfusion or as a pre-treatment.
-
-
Assessment of Cardiac Injury:
-
At the end of the reperfusion period (e.g., 60-120 minutes), freeze the heart and slice it.
-
Incubate the slices in 1% triphenyltetrazolium chloride (TTC) solution to differentiate between viable (red) and infarcted (pale) tissue.
-
Quantify the infarct size as a percentage of the total ventricular area.
-
dot
Measurement of cGMP Levels
Objective: To quantify the intracellular concentration of cGMP in tissues or cells following treatment with this compound.
Methodology:
-
Sample Preparation:
-
For cultured cells, lyse the cells with 0.1 M HCl after the experimental treatment.
-
For tissues, snap-freeze the samples in liquid nitrogen, pulverize, and homogenize in a lysis buffer containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cGMP degradation.
-
Centrifuge the homogenate/lysate to pellet cellular debris.
-
-
cGMP Quantification:
-
Use a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit.
-
Follow the manufacturer's protocol, which typically involves:
-
Acetylation of the samples and standards to improve sensitivity.
-
Addition of samples, standards, and a cGMP-specific antibody to a microplate pre-coated with a cGMP conjugate.
-
Incubation to allow competitive binding.
-
Washing the plate to remove unbound reagents.
-
Addition of a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.
-
Western Blot Analysis of sGC Subunits
Objective: To determine the protein expression levels of the α1 and β1 subunits of sGC in response to experimental conditions.
Methodology:
-
Protein Extraction:
-
Homogenize cells or tissues in a lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the sGC α1 and β1 subunits overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control protein (e.g., GAPDH or β-actin).
-
Concluding Remarks
This compound represents a novel pharmacological approach to targeting the sGC-cGMP pathway. Its unique ability to activate sGC independently of nitric oxide and in states of oxidative stress offers a potential therapeutic advantage in a range of cardiovascular and other diseases. The data summarized and the protocols detailed in this guide provide a solid foundation for further research and development of this promising compound. As our understanding of the roles of oxidized and heme-free sGC in various pathologies continues to grow, the therapeutic potential of sGC activators like this compound is likely to expand.
References
- 1. Activation of Haem-Oxidized Soluble Guanylyl Cyclase with this compound in Human Platelets Lead to Overstimulation of the Cyclic GMP Signaling Pathway | PLOS One [journals.plos.org]
- 2. Activation of Haem-Oxidized Soluble Guanylyl Cyclase with this compound in Human Platelets Lead to Overstimulation of the Cyclic GMP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sGC activator this compound has potent erectile activity in the rat - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Effects of BAY 60-2770
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 60-2770 is a potent and selective activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] Unlike sGC stimulators, this compound activates sGC independently of the presence of NO and can activate the enzyme even when its heme group is oxidized, a state often prevalent in cardiovascular and renal diseases associated with oxidative stress.[2][3] This unique mechanism of action has positioned this compound as a valuable tool for investigating the therapeutic potential of enhancing the cGMP signaling cascade in a variety of pathophysiological conditions. This technical guide provides a comprehensive overview of the downstream effects of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating the involved signaling pathways and experimental workflows with diagrams.
Core Mechanism of Action: Heme-Independent sGC Activation
This compound functions by directly binding to and activating soluble guanylate cyclase (sGC), leading to an increased conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] A critical feature of this compound is its ability to activate sGC that is in a heme-oxidized or heme-free state, which is resistant to activation by endogenous nitric oxide (NO).[5] This makes it particularly effective in disease states characterized by high oxidative stress, where the efficacy of NO-dependent signaling is compromised. The crystal structure of this compound bound to a homologous H-NOX domain reveals that it displaces the heme group and acts as a heme mimetic.
The activation of sGC by this compound initiates a cascade of downstream signaling events primarily mediated by cGMP. The major effector of cGMP in many cell types is cGMP-dependent protein kinase (PKG). The activation of PKG leads to the phosphorylation of various downstream target proteins, resulting in a range of physiological responses.
Downstream Effects in Cardiovascular Systems
This compound has been extensively studied for its effects on the cardiovascular system, demonstrating cardioprotective and vasodilatory properties.
Cardioprotection in Ischemia-Reperfusion Injury
In models of myocardial ischemia-reperfusion (I/R) injury, this compound has been shown to reduce infarct size and improve cardiac function. This protective effect is mediated through the activation of the cGMP-PKG pathway, which leads to the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels and a reduction in mitochondrial reactive oxygen species (ROS) generation.
| Parameter | Model | Treatment | Outcome | Reference |
| cGMP Levels | Isolated rat hearts (I/R) | 5 nM this compound | ~2-fold increase vs. I/R control | |
| cGMP Levels | Isolated rat hearts (I/R) | 5 µM this compound | ~2.2-fold increase vs. I/R control | |
| PKG Activity | Isolated rat hearts (I/R) | 5 nM & 5 µM this compound | Significant increase vs. I/R control | |
| VASP Phosphorylation (Ser239) | Isolated rat hearts (I/R) | 5 nM & 5 µM this compound | Increased vs. I/R control | |
| Infarct Size | Isolated rat hearts (I/R) | 5 nM this compound | Significantly reduced vs. I/R control |
digraph "Cardioprotective_Effects" { graph [splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"BAY_60_2770" [label="this compound", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sGC [label="sGC", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cGMP [label="cGMP", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKG [label="PKG", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mitoKATP [label="mitoKATP Channel", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; mitoROS [label="Mitochondrial ROS", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cardioprotection [label="Cardioprotection\n(Reduced Infarct Size)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"BAY_60_2770" -> sGC [label="Activates"]; sGC -> cGMP [label="Increases"]; cGMP -> PKG [label="Activates"]; PKG -> mitoKATP [label="Opens"]; PKG -> mitoROS [label="Decreases", dir=back, arrowtail=tee]; mitoKATP -> Cardioprotection; mitoROS -> Cardioprotection [dir=back, arrowtail=tee]; }
Vasodilation and Effects on Blood Pressure
This compound induces vasodilation in various vascular beds, including coronary and systemic arteries. This effect is particularly pronounced in small coronary arteries. In animal models of pulmonary hypertension, this compound has been shown to decrease both pulmonary and systemic arterial pressure. In a rat model of chronic kidney disease, both this compound and the sGC stimulator BAY 41-8543 significantly reduced systolic and diastolic blood pressure.
| Parameter | Model | Treatment | Outcome | Reference |
| Coronary Artery Contraction | Isolated canine coronary arteries | 0.1, 1, and 10 nM this compound | Suppression of PGF2α, endothelin-1, 5-HT, and KCl-induced contractions | |
| Blood Pressure | 5/6 nephrectomized rats on high-salt diet | 1 mg/kg/day this compound (gavage) | Significant reduction in systolic and diastolic blood pressure |
Downstream Effects on Platelet Function
This compound exhibits significant anti-platelet activity by inhibiting aggregation and adhesion. This is achieved through the cGMP-mediated reduction of intracellular calcium levels ([Ca2+]i) and subsequent inhibition of αIIbβ3 integrin activation. The inhibitory effects of this compound are potentiated under conditions of sGC heme oxidation, for instance, in the presence of the sGC inhibitor ODQ.
| Parameter | Model | Treatment | Outcome | Reference |
| Platelet Aggregation (Collagen-induced) | Human washed platelets | 0.001–10 µM this compound | Significant inhibition; nearly abolished at ≥0.1 µM | |
| Platelet Aggregation (Thrombin-induced) | Human washed platelets | 10 µM this compound | ~60% inhibition | |
| cGMP Levels | Human washed platelets | 0.01–10 µM this compound | Increased | |
| Intracellular Ca2+ Levels | Human washed platelets | 0.01–10 µM this compound | Reduced | |
| αIIbβ3 Integrin Activation | Human washed platelets | 0.01–10 µM this compound | Markedly inhibited |
digraph "Antiplatelet_Effects" { graph [splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"BAY_60_2770" [label="this compound", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sGC [label="sGC", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cGMP [label="cGMP", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKG [label="PKG", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca2_i [label="Intracellular Ca2+", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; aIIbB3 [label="αIIbβ3 Integrin Activation", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Aggregation [label="Platelet Aggregation\nand Adhesion", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"BAY_60_2770" -> sGC [label="Activates"]; sGC -> cGMP [label="Increases"]; cGMP -> PKG [label="Activates"]; PKG -> Ca2_i [label="Decreases", dir=back, arrowtail=tee]; Ca2_i -> aIIbB3 [label="Activates"]; aIIbB3 -> Aggregation [label="Mediates"]; PKG -> Aggregation [label="Inhibits", dir=back, arrowtail=tee]; }
Downstream Effects in Renal Systems
This compound has shown promise in mitigating kidney damage in models of acute kidney injury (AKI) and chronic kidney disease (CKD). It attenuates pro-inflammatory and pro-fibrotic responses, preserves renal vascular architecture, and improves kidney function. In a rat model of unilateral ischemia-reperfusion injury, this compound treatment increased tissue cGMP concentration, dilated kidney microvasculature, and enhanced blood flow and oxygenation.
| Parameter | Model | Treatment | Outcome | Reference |
| Renal Fibrosis | 5/6 nephrectomized rats on high-salt diet | 1 mg/kg/day this compound (gavage) | Reduced interstitial fibrosis and glomerulosclerosis | |
| Pro-inflammatory and Pro-fibrotic Responses | Unilateral ischemia-reperfusion injury in rats | 1 mg/kg/day this compound (oral) | Attenuated | |
| Renal Vascular Architecture | Unilateral ischemia-reperfusion injury in rats | 1 mg/kg/day this compound (oral) | Preserved | |
| Kidney Weight Loss | Unilateral ischemia-reperfusion injury in rats | 1 mg/kg/day this compound (oral) | Reduced |
Experimental Protocols
Langendorff Isolated Rat Heart Ischemia-Reperfusion Injury
This protocol is adapted from established methods for inducing I/R injury in an ex vivo rat heart model.
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (300-350 g) with an appropriate anesthetic (e.g., pentobarbital sodium, 60 mg/kg, intraperitoneally).
-
Heart Excision and Cannulation: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer. Cannulate the aorta on a Langendorff apparatus.
-
Perfusion and Stabilization: Perfuse the heart with Krebs-Henseleit buffer (37°C, oxygenated with 95% O2/5% CO2) at a constant pressure (e.g., 80 mmHg). Allow the heart to stabilize for 20-30 minutes.
-
Ischemia: Induce global ischemia by stopping the perfusion for a specified period (e.g., 30 minutes).
-
Reperfusion: Restore perfusion and reperfuse for a designated time (e.g., 120 minutes). This compound or vehicle can be added to the perfusion buffer during the reperfusion phase at the desired concentrations.
-
Functional Assessment: Monitor cardiac function (e.g., left ventricular developed pressure, heart rate) throughout the experiment using a pressure transducer placed in the left ventricle.
TTC Staining for Myocardial Infarct Size
This protocol is a standard method for delineating infarcted myocardial tissue.
-
Heart Sectioning: Following the I/R protocol, freeze the heart at -20°C for 1-2 hours. Slice the ventricles into uniform transverse sections (e.g., 2 mm thick).
-
Staining: Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer (pH 7.4) at 37°C for 15-20 minutes.
-
Fixation: Fix the stained slices in 10% neutral buffered formalin.
-
Imaging and Analysis: Image both sides of each heart slice. The viable myocardium will stain red, while the infarcted tissue will appear pale white. Use image analysis software (e.g., ImageJ) to quantify the area of infarction relative to the total ventricular area.
Human Platelet Aggregation Assay
This protocol is based on light transmission aggregometry to measure platelet aggregation.
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.
-
Assay Setup: Place a sample of PRP into an aggregometer cuvette with a stir bar.
-
Incubation with this compound: Add the desired concentration of this compound or vehicle to the PRP and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Induction of Aggregation: Add a platelet agonist (e.g., collagen, 2 µg/mL; or thrombin, 0.1 U/mL) to induce aggregation.
-
Measurement: Monitor the change in light transmission through the PRP sample over time. The extent of aggregation is quantified as the maximum percentage change in light transmission.
Measurement of cGMP Levels in Platelets
This protocol utilizes a competitive enzyme immunoassay (EIA) to quantify cGMP concentrations.
-
Sample Preparation: Prepare washed human platelets and incubate with this compound and/or platelet agonists as described in the aggregation assay protocol.
-
Lysis: Terminate the reaction and lyse the platelets using a suitable lysis buffer (e.g., 0.1 M HCl).
-
EIA Procedure: Follow the manufacturer's instructions for the specific cGMP EIA kit. This typically involves adding the platelet lysates, cGMP standards, and a cGMP-alkaline phosphatase conjugate to a microplate coated with a cGMP-specific antibody.
-
Detection: After incubation and washing steps, add a substrate solution and measure the absorbance using a microplate reader. The concentration of cGMP in the samples is determined by comparison to the standard curve.
Western Blot for Phospho-VASP (Ser239)
This protocol is a standard method for detecting the phosphorylation of VASP, a downstream target of PKG.
-
Protein Extraction: Lyse cardiac tissue or cell samples in a lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VASP at Ser239, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
Conclusion
This compound is a powerful pharmacological tool for elucidating the downstream consequences of activating the cGMP signaling pathway, particularly in contexts of oxidative stress where endogenous NO signaling is impaired. Its diverse effects across the cardiovascular, renal, and hematological systems highlight the therapeutic potential of targeting heme-independent sGC activation. The experimental protocols and data presented in this guide provide a foundational resource for researchers aiming to further investigate the multifaceted roles of this compound and the broader implications of the sGC-cGMP-PKG signaling axis in health and disease. Further research is warranted to translate these preclinical findings into clinical applications.
References
- 1. What is the required reperfusion period for assessment of myocardial infarct size using triphenyltetrazolium chloride staining in the rat? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring infarct size by the tetrazolium method [southalabama.edu]
BAY 60-2770: A Technical Guide for Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BAY 60-2770, a potent and selective activator of soluble guanylate cyclase (sGC). It is intended for researchers, scientists, and professionals in drug development exploring novel therapeutic avenues for cardiovascular diseases. This document details the compound's mechanism of action, summarizes key quantitative findings from preclinical studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Core Mechanism of Action
This compound is a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), the primary receptor for NO in the cardiovascular system.[1][2] Unlike sGC stimulators that require a reduced heme group on the enzyme, this compound uniquely activates sGC that is in an oxidized or heme-deficient state.[1][3][4] This is particularly relevant in cardiovascular diseases characterized by high oxidative stress, where the efficacy of endogenous NO and NO-donating drugs may be compromised due to sGC oxidation. By activating this otherwise unresponsive form of the enzyme, this compound restores the vasodilatory, anti-proliferative, and anti-platelet effects of the cGMP signaling pathway.
The activation of sGC by this compound leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a cascade of effects that include vasodilation, inhibition of platelet aggregation, and cardioprotection.
Signaling Pathway and Mechanism of Action
The primary signaling cascade initiated by this compound involves the activation of oxidized or heme-free soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).
Caption: Signaling pathway of this compound in cardiovascular cells.
Key Applications in Cardiovascular Research
This compound has been investigated in a variety of preclinical models of cardiovascular disease, demonstrating potential therapeutic benefits in conditions such as:
-
Ischemia-Reperfusion (I/R) Injury: Pre-treatment with this compound has been shown to protect against cardiac I/R injury by reducing infarct size and improving left ventricular function. It also mitigates mitochondrial superoxide production and preserves mitochondrial integrity.
-
Pulmonary Hypertension (PH): this compound induces both pulmonary and systemic vasodilation. Its effects are enhanced when nitric oxide synthase (NOS) is inhibited or when sGC is oxidized, suggesting it could be particularly effective in forms of PH associated with endothelial dysfunction.
-
Heart Failure: By promoting vasodilation and potentially having direct anti-fibrotic effects, sGC activators like this compound are being explored for heart failure treatment.
-
Coronary Artery Spasm: Recent studies indicate that this compound can suppress coronary artery contractions, suggesting its potential as a novel treatment for ischemia with non-obstructive coronary arteries (INOCA).
-
Atherothrombosis: Through its potent anti-platelet aggregation effects, this compound may be beneficial in cardiovascular diseases associated with atherothrombotic events.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound in various cardiovascular models.
Table 1: Effects of this compound on Ischemia-Reperfusion Injury in Rats
| Parameter | Control (I/R) | This compound (5 mg/kg, oral) | Reference |
| Infarct Size (% of risk area) | 53.08 ± 11.31% | 17.91 ± 0.66% | |
| Ejection Fraction (EF) | 55.8 ± 3.2% | 66.2 ± 2.9% | |
| Myocardial cGMP Levels (pmol/mg tissue) | 17.2 ± 7.6 | 32.8 ± 4.6 (5 nM perfusion) |
Table 2: Vasodilator Responses to this compound in Rats
| Condition | Parameter | This compound Effect | Reference |
| Baseline Tone | Pulmonary Arterial Pressure | Small decrease | |
| Baseline Tone | Systemic Arterial Pressure | Larger decrease | |
| Elevated Tone (U-46619) | Pulmonary Arterial Pressure | Larger decrease | |
| Elevated Tone (U-46619) | Systemic Arterial Pressure | Smaller decrease |
Table 3: Anti-platelet Effects of this compound in Human Platelets
| Agonist | This compound Concentration for Max Inhibition | Potentiation by ODQ (sGC oxidizer) | Reference |
| Collagen (2 µg/ml) | 0.1 µM | Markedly potentiated | |
| Thrombin (0.1 U/ml) | 10 µM | Markedly potentiated |
Detailed Experimental Protocols
This section provides an overview of common experimental methodologies used to evaluate the efficacy of this compound in cardiovascular research.
In Vivo Ischemia-Reperfusion Model (Rat)
A common model to assess the cardioprotective effects of this compound involves the following steps:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Drug Administration: this compound (e.g., 5 mg/kg) or a vehicle is administered orally approximately 30 minutes before surgery.
-
Surgical Procedure:
-
Anesthesia is induced (e.g., ketamine and xylazine).
-
The left anterior descending (LAD) coronary artery is occluded for a period of 40 minutes to induce ischemia.
-
The occlusion is then released to allow for reperfusion, which can last for several days (e.g., 7 days).
-
-
Functional Assessment: Left ventricular function is assessed using echocardiography to measure parameters like ejection fraction.
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the left ventricle is stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue.
Caption: Experimental workflow for the in vivo ischemia-reperfusion model.
Ex Vivo Langendorff Perfused Heart Model
This model allows for the study of direct cardiac effects of this compound independent of systemic influences.
-
Heart Isolation: Rat hearts are isolated and mounted on a Langendorff apparatus.
-
Perfusion: The hearts are perfused with a Krebs-Henseleit buffer.
-
Ischemia-Reperfusion: Global ischemia is induced by stopping the perfusion, followed by a period of reperfusion.
-
Drug Treatment: this compound (e.g., 5 nM or 5 µM) is perfused into the hearts, often during the reperfusion phase.
-
Biochemical Analysis: Myocardial tissue is collected to measure cGMP and cAMP concentrations, as well as PKG activity. Western blotting can be used to assess the phosphorylation of PKG substrates like VASP.
In Vitro Platelet Aggregation Assay
This assay quantifies the anti-platelet effects of this compound.
-
Platelet Preparation: Human washed platelets are prepared from blood samples.
-
Incubation: Platelets are incubated with various concentrations of this compound (e.g., 0.001–10 µM) or a vehicle. In some experiments, the sGC oxidizer ODQ is co-incubated to assess this compound's efficacy on the oxidized enzyme.
-
Aggregation Induction: Platelet aggregation is induced by adding an agonist such as collagen or thrombin.
-
Measurement: Aggregation is measured using a platelet aggregometer, which records changes in light transmission.
-
Flow Cytometry: Can be used to measure the activation of integrin αIIbβ3, a key step in platelet aggregation.
Conclusion
This compound represents a promising pharmacological tool for cardiovascular research. Its unique ability to activate oxidized and heme-free sGC makes it a valuable agent for studying and potentially treating cardiovascular pathologies associated with oxidative stress and impaired NO signaling. The data and protocols summarized in this guide provide a solid foundation for researchers aiming to explore the full therapeutic potential of this novel sGC activator.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of Haem-Oxidized Soluble Guanylyl Cyclase with this compound in Human Platelets Lead to Overstimulation of the Cyclic GMP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting soluble guanylate cyclase for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BAY 60-2770 in Modulating cGMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 60-2770 is a potent and selective, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), the primary receptor for NO. In pathophysiological conditions characterized by oxidative stress, sGC can become oxidized or heme-deficient, rendering it unresponsive to NO. This compound preferentially targets these compromised forms of the enzyme, restoring the production of cyclic guanosine monophosphate (cGMP) and reactivating downstream signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cGMP signaling, a compilation of quantitative data from preclinical studies, and detailed experimental protocols for assessing its activity.
Introduction to cGMP Signaling and Soluble Guanylate Cyclase
The nitric oxide (NO)-sGC-cGMP signaling pathway is a crucial regulator of numerous physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission. Soluble guanylate cyclase is a heterodimeric hemoprotein that, upon activation by NO, catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. However, in disease states associated with elevated reactive oxygen species (ROS), the ferrous heme iron of sGC can be oxidized to the ferric state or the heme group can be lost entirely, leading to an enzyme that is insensitive to NO stimulation.
This compound: A Heme-Independent sGC Activator
This compound is a member of a class of compounds known as sGC activators. Unlike sGC stimulators, which require the presence of the reduced heme group, sGC activators can directly stimulate the enzyme in its oxidized or heme-free state.[1][2] The crystal structure of this compound bound to a homologous H-NOX domain reveals that it displaces the heme group and acts as a heme mimetic.[3] This unique mechanism of action makes this compound a promising therapeutic agent for conditions where the NO-sGC-cGMP pathway is impaired due to oxidative stress.[1]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of this compound on cGMP levels and sGC activity.
Table 1: In Vitro sGC Activation and cGMP Production
| System | Condition | This compound Concentration | Fold Increase in sGC Activity | cGMP Levels | Reference |
| Bovine sGC | In the presence of ODQ | High concentration | ~97-fold | Not specified | [4] |
| Human Washed Platelets | Collagen-stimulated | 0.001–10 µM | Not specified | Increased | |
| Human Washed Platelets | Thrombin-stimulated | 10 µM | Not specified | Increased | |
| Human Washed Platelets | ODQ-treated | 0.001–10 µM | Potentiated | Potentiated |
Table 2: In Vivo and Ex Vivo cGMP Production
| Animal Model | Tissue | Treatment | cGMP Levels | Reference |
| Rat | Ischemia-Reperfusion Injured Heart | 5 nM or 5 µM perfusion | ~2-fold increase | |
| Obese Mice | Bladder | Oral administration | ~10-fold increase | |
| Spinal Cord Injured Mice | Urethra | 10 mg/kg/day oral administration | Significantly increased | |
| Rat | Ischemia-Reperfusion Injured Heart | Perfusion | 12.60 ± 1.65 fmol/mg tissue | |
| Rat | Ischemia-Reperfusion Injured Heart + ODQ | Perfusion | 20.16 ± 2.25 fmol/mg tissue |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.
Caption: The cGMP signaling pathway and the dual activation mechanism of sGC.
Caption: Mechanism of action of this compound on different redox states of sGC.
Experimental Protocols
Measurement of cGMP Levels in Tissues
This protocol is a general guideline based on methods described in the literature for measuring cGMP concentrations in tissue samples using an enzyme-linked immunoassay (EIA) kit.
Materials:
-
Tissue of interest
-
Liquid nitrogen
-
Homogenizer
-
Phosphate buffer
-
Commercially available cGMP EIA kit (e.g., from Cayman Chemical)
-
Microplate reader
Procedure:
-
Excise the tissue immediately after euthanasia and snap-freeze in liquid nitrogen.
-
Pulverize the frozen tissue and homogenize in an appropriate volume of phosphate buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for cGMP measurement.
-
Follow the manufacturer's protocol for the cGMP EIA kit. This typically involves:
-
Adding standards and samples to a microplate pre-coated with an anti-cGMP antibody.
-
Adding a cGMP-acetylcholinesterase conjugate (tracer).
-
Adding Ellman's Reagent (enzymatic substrate).
-
Incubating the plate.
-
Reading the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the cGMP concentration in the samples based on the standard curve.
-
Normalize the cGMP concentration to the total protein content of the tissue extract, determined using a standard protein assay (e.g., Bradford or BCA assay).
In Vitro sGC Activity Assay
This protocol outlines a method to determine sGC activity by measuring the conversion of [³²P]GTP to [³²P]cGMP.
Materials:
-
Purified sGC or cell/tissue lysate containing sGC
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 0.5 mM GTP, 1 mM cGMP, 15 mM phosphocreatine, 50 U/mL creatine phosphokinase)
-
[α-³²P]GTP
-
This compound or other test compounds
-
Stopping solution (e.g., 120 mM zinc acetate)
-
Precipitating solution (e.g., 144 mM sodium carbonate)
-
Alumina columns
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing assay buffer, [α-³²P]GTP, and the sGC preparation.
-
Add this compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding the sGC preparation and incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding the stopping solution.
-
Precipitate the unreacted GTP by adding the precipitating solution.
-
Centrifuge the samples and apply the supernatant to an alumina column to separate [³²P]cGMP from residual [α-³²P]GTP.
-
Elute the [³²P]cGMP from the column.
-
Quantify the amount of [³²P]cGMP using a scintillation counter.
-
Calculate the sGC activity as the rate of cGMP formation (e.g., in nmol/min/mg protein).
Caption: Experimental workflow for the in vitro sGC activity assay.
Conclusion
This compound represents a significant advancement in the modulation of the cGMP signaling pathway. Its unique ability to activate oxidized and heme-free sGC provides a therapeutic strategy to overcome the limitations of NO-dependent therapies in diseases associated with oxidative stress. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound and develop novel therapeutics targeting the sGC-cGMP axis.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound activates two isoforms of nitric oxide sensitive guanylyl cyclase: Evidence for stable insertion of activator drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Insights into this compound activation and S-nitrosylation-dependent desensitization of soluble guanylyl cyclase via crystal structures of homologous Nostoc H-NOX domain complexes - PMC [pmc.ncbi.nlm.nih.gov]
BAY 60-2770: A Technical Guide to its Anti-Fibrotic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. BAY 60-2770 has emerged as a promising therapeutic agent in preclinical studies for its potent anti-fibrotic properties. This technical guide provides an in-depth overview of the mechanism of action, key experimental findings, and methodologies related to the effects of this compound on the progression of fibrosis.
Core Mechanism of Action: Activation of Soluble Guanylate Cyclase
This compound is a potent and selective, orally active activator of soluble guanylate cyclase (sGC).[1] Unlike sGC stimulators, this compound activates sGC independently of nitric oxide (NO) and can even activate the oxidized or heme-free form of the enzyme, which is often prevalent in diseased tissues with high oxidative stress.[2][3][4] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a critical second messenger that mediates a range of physiological effects, including vasodilation, and inhibition of inflammation, proliferation, and fibrosis.[2] In the context of fibrosis, elevated cGMP levels interfere with pro-fibrotic signaling pathways, notably by antagonizing the effects of transforming growth factor-beta (TGF-β).
The activation of the sGC-cGMP pathway by this compound has been shown to inhibit the activation of hepatic stellate cells (HSCs) and their transformation into myofibroblasts, which are the primary collagen-producing cells in the liver. This mechanism is central to its anti-fibrotic effects in hepatic fibrosis.
Signaling Pathway of this compound in Fibrosis
Efficacy in Preclinical Models of Fibrosis
This compound has demonstrated significant anti-fibrotic efficacy across various preclinical models of organ fibrosis, particularly in the liver and kidneys.
Hepatic Fibrosis
Studies in rat models of liver fibrosis have shown that this compound can prevent the progression and even promote the regression of established fibrosis. Oral administration of this compound significantly attenuated liver fibrosis induced by pig serum, carbon tetrachloride (CCl4), and thioacetamide. Key findings include a reduction in total hepatic collagen content, as measured by hydroxyproline assays, and decreased collagen deposition, assessed by Sirius Red staining. Furthermore, this compound was found to reduce the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast activation. In a thioacetamide-induced cirrhosis model, this compound administration led to the restoration of differentiated liver sinusoidal endothelial cells (LSECs), which in turn promoted the quiescence of hepatic stellate cells and subsequent regression of fibrosis.
| Hepatic Fibrosis Model | Species | Dosage | Key Findings | Reference |
| Pig Serum-Induced Fibrosis | Rat | 0.1 mg/kg/day (p.o.) | Prevented 60-75% of fibrosis development. | |
| Carbon Tetrachloride (CCl4)-Induced Fibrosis | Rat | 0.3 mg/kg/day (p.o.) | Prevented 60-75% of fibrosis development. | |
| Thioacetamide-Induced Fibrosis | Rat | Not specified | Prevented progression and accelerated regression of fibrosis; reduced α-SMA expression. |
Renal Fibrosis
In models of chronic kidney disease (CKD), this compound has shown protective effects against renal fibrosis. A study comparing this compound with an sGC stimulator in a 5/6 nephrectomy rat model on a high-salt diet found that this compound, but not the stimulator, significantly reduced renal interstitial fibrosis and glomerulosclerosis. These anti-fibrotic effects were independent of blood pressure reduction. Proteomic analysis revealed that this compound modulated the expression of proteins associated with apoptosis and fibrosis, including Caspase-3 and MKK6. In a rat model of ischemia-reperfusion injury, which leads to CKD, this compound treatment attenuated kidney fibrosis and inflammation, improved microvascular function, and preserved kidney structure and function.
| Renal Fibrosis Model | Species | Dosage | Key Findings | Reference |
| 5/6 Nephrectomy + High Salt Diet | Rat | 1 mg/kg/day (p.o.) | Reduced interstitial fibrosis and glomerulosclerosis; modulated apoptosis-related proteins. | |
| Unilateral Ischemia-Reperfusion Injury | Rat | 1 mg/kg/day (p.o.) | Attenuated kidney fibrosis, inflammation, and cell damage; improved renal blood flow and oxygenation. |
Experimental Protocols
Induction of Hepatic Fibrosis
-
Pig Serum Model: Female Wistar rats are intraperitoneally injected with pig serum twice a week for several weeks to induce liver fibrosis. This compound is administered orally once daily concurrently with the fibrotic stimulus.
-
Carbon Tetrachloride (CCl4) Model: Female Wistar rats are treated with CCl4, typically administered via oral gavage or intraperitoneal injection, twice weekly for a number of weeks. This compound is given orally once a day alongside the CCl4 administration.
-
Thioacetamide (TAA) Model: Cirrhosis is induced in rats by administering TAA in the drinking water. For regression studies, TAA is withdrawn, and then this compound is administered.
Assessment of Hepatic Fibrosis
-
Histology: Liver sections are stained with Sirius Red/Fast Green to visualize and quantify fibrous collagen.
-
Hydroxyproline Assay: Total hepatic collagen content is determined by measuring the amount of hydroxyproline in liver homogenates.
-
Immunohistochemistry and Western Blotting: Expression of α-SMA is assessed to quantify myofibroblast activation.
Induction of Renal Fibrosis
-
5/6 Nephrectomy Model: Chronic kidney disease is induced in rats by surgical removal of two-thirds of the left kidney and the entire right kidney. The animals are often placed on a high-salt diet to accelerate fibrosis. This compound is administered daily by oral gavage for several weeks.
-
Unilateral Ischemia-Reperfusion Injury (IRI) Model: Acute kidney injury transitioning to chronic kidney disease is induced in rats by clamping the renal artery of one kidney for a defined period, followed by reperfusion. This compound is administered orally post-injury.
Assessment of Renal Fibrosis
-
Histology: Kidney sections are stained with periodic acid-Schiff (PAS) or Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis.
-
Immunofluorescence: The deposition of ECM proteins like collagen type I is visualized and quantified.
-
Gene Expression Analysis: mRNA levels of pro-fibrotic and inflammatory markers (e.g., Col1a1, Tgf-β1, Il-6, Tnf-α) are measured by quantitative PCR.
-
Proteomics: Changes in the abundance of proteins related to fibrosis and apoptosis are analyzed.
Experimental Workflow for a Preclinical Fibrosis Study
Conclusion
This compound has demonstrated robust anti-fibrotic effects in a variety of preclinical models of liver and kidney disease. Its unique mechanism of action, involving the NO-independent activation of sGC, makes it a particularly attractive candidate for treating fibrotic conditions characterized by high oxidative stress. The data summarized in this guide underscore the therapeutic potential of this compound and provide a foundation for further research and development in the field of anti-fibrotic therapies.
References
BAY 60-2770: A Nitric Oxide-Independent Activator of Soluble Guanylate Cyclase for Smooth Muscle Relaxation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 60-2770 is a potent and selective activator of soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO). Unlike sGC stimulators that require the presence of a reduced heme moiety on the enzyme, this compound effectively activates sGC in its oxidized or heme-free state. This nitric oxide-independent mechanism of action makes this compound a promising therapeutic agent for conditions associated with oxidative stress and impaired NO bioavailability, where traditional NO-dependent therapies may be less effective. This document provides a comprehensive overview of the mechanism of action, quantitative effects on smooth muscle relaxation, detailed experimental protocols for its study, and key signaling pathways involved in the therapeutic effects of this compound.
Introduction
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of smooth muscle tone.[1] In vascular smooth muscle, for instance, NO produced by the endothelium diffuses into smooth muscle cells, binds to the heme moiety of sGC, and stimulates the production of cGMP. Elevated cGMP levels then activate protein kinase G (PKG), leading to a cascade of events that ultimately results in smooth muscle relaxation and vasodilation.[1]
In various pathophysiological conditions, such as hypertension, atherosclerosis, and diabetes, oxidative stress can lead to the oxidation of the ferrous iron (Fe2+) in the sGC heme group to the ferric state (Fe3+).[2] This oxidized form of sGC is insensitive to NO, leading to impaired smooth muscle relaxation. This compound is a novel sGC activator that bypasses the need for NO and directly activates the oxidized or heme-free form of the enzyme, thereby restoring cGMP signaling and promoting smooth muscle relaxation.[2][3]
Mechanism of Action
This compound is a non-NO-mimetic, direct activator of sGC. Its primary mechanism involves targeting sGC that is in an oxidized (Fe3+) or heme-deficient state. This is in contrast to sGC stimulators, such as BAY 41-2272, which are dependent on the presence of the reduced heme group for their activity. The ability of this compound to activate the NO-insensitive forms of sGC is particularly relevant in disease states characterized by high oxidative stress.
The activation of sGC by this compound leads to a significant increase in the intracellular concentration of cGMP. cGMP, in turn, acts as a second messenger, primarily through the activation of PKG. PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and desensitization of the contractile apparatus to calcium, ultimately resulting in smooth muscle relaxation.
The effects of this compound are often potentiated by the presence of 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), an agent that oxidizes the heme moiety of sGC. This potentiation serves as a key experimental confirmation of this compound's mechanism of action on the oxidized enzyme.
Quantitative Data on Smooth Muscle Relaxation
The efficacy of this compound in inducing smooth muscle relaxation has been quantified in various preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound on Smooth Muscle Relaxation
| Tissue Type | Species | Pre-contraction Agent | EC50 / pEC50 | Emax (% Relaxation) | Reference |
| Corpus Cavernosum | Rabbit | Phenylephrine | pEC50: 7.58 ± 0.19 | 81 ± 4% | |
| Aorta | Rat | Phenylephrine | - | Maintained relaxation | |
| Descending Vasa Recta | Rat | Angiotensin II | Induces relaxation at 10⁻¹¹ to 10⁻⁵ mol/L | - |
Table 2: In Vivo Efficacy of this compound on Hemodynamic Parameters
| Animal Model | Parameter | Dose | Effect | Reference |
| Rat (Monocrotaline-induced pulmonary hypertension) | Pulmonary Arterial Pressure | Intravenous injection | Decreased | |
| Rat (Monocrotaline-induced pulmonary hypertension) | Systemic Arterial Pressure | Intravenous injection | Decreased | |
| Rat (Spontaneously Hypertensive) | Systemic Arterial Pressure | Oral administration | Decreased | |
| Mouse (Spinal Cord Injury) | Bladder Capacity | 10 mg/kg/day (oral) | Significantly reduced vs. vehicle | |
| Mouse (Spinal Cord Injury) | Non-voiding Contractions | 10 mg/kg/day (oral) | Significantly reduced vs. vehicle |
Experimental Protocols
In Vitro Smooth Muscle Relaxation: Organ Bath Studies
This protocol describes a general procedure for assessing the relaxant effects of this compound on isolated smooth muscle tissue, such as vascular rings or corpus cavernosum strips.
4.1.1. Tissue Preparation
-
Euthanize the animal (e.g., rabbit, rat) according to institutionally approved protocols.
-
Carefully dissect the target tissue (e.g., thoracic aorta, corpus cavernosum) and place it in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, and 11 glucose).
-
Clean the tissue of adhering fat and connective tissue under a dissecting microscope.
-
For vascular studies, cut the vessel into rings of 2-4 mm in length. For other tissues, prepare longitudinal or circular strips of appropriate dimensions.
-
The endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire or wooden stick, if required for the experimental design. Endothelial removal should be confirmed by the absence of relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine).
4.1.2. Isometric Tension Measurement
-
Mount the tissue preparations in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂ and 5% CO₂.
-
Connect the tissues to isometric force transducers for continuous recording of tension.
-
Apply an optimal resting tension to the tissues (e.g., 1-2 g for rat aorta) and allow them to equilibrate for at least 60-90 minutes, with periodic washing every 15-20 minutes.
-
After equilibration, induce a stable contraction with a contractile agent such as phenylephrine (e.g., 1 µM for vascular rings) or carbachol.
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath to construct a concentration-response curve.
-
Record the relaxant responses as a percentage of the pre-induced contraction.
Measurement of cGMP Levels
This protocol outlines the determination of cGMP levels in smooth muscle tissue following treatment with this compound.
4.2.1. Sample Preparation
-
Prepare and incubate tissue samples with this compound as described in the organ bath protocol.
-
At the end of the incubation period, rapidly freeze the tissues in liquid nitrogen to stop enzymatic activity.
-
Homogenize the frozen tissues in an appropriate buffer (e.g., 0.1 M HCl or trichloroacetic acid).
-
Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for cGMP analysis.
4.2.2. cGMP Enzyme Immunoassay (EIA)
-
Use a commercially available cGMP EIA kit.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves the following steps:
-
Acetylation of samples and standards to improve assay sensitivity.
-
Incubation of samples and standards with a cGMP-specific antibody and a cGMP-alkaline phosphatase conjugate in a pre-coated microplate.
-
Washing the plate to remove unbound reagents.
-
Addition of a substrate solution to develop a colorimetric reaction.
-
Measurement of the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the cGMP concentration in the samples based on a standard curve. Normalize the cGMP levels to the protein concentration of the tissue homogenate.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Smooth Muscle Relaxation
Caption: Signaling pathway of this compound in smooth muscle cells.
Experimental Workflow for In Vitro Assessment of Smooth Muscle Relaxation
Caption: Workflow for in vitro organ bath experiments.
Conclusion
This compound represents a significant advancement in the modulation of the NO-sGC-cGMP pathway. Its unique ability to activate oxidized and heme-free sGC provides a therapeutic advantage in conditions where NO signaling is compromised due to oxidative stress. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound in a variety of smooth muscle-related disorders. Future research should continue to explore its efficacy and safety in relevant preclinical and clinical models.
References
Unveiling the Molecular Grip: A Technical Guide to the Binding Site of BAY 60-2770 on Soluble Guanylate Cyclase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the binding mechanism of BAY 60-2770, a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). Understanding this interaction at a molecular level is paramount for the rational design of novel therapeutics targeting cardiovascular and fibrotic diseases where the NO-sGC-cGMP signaling pathway is impaired.
Core Finding: A Heme Mimetic in the Heme Pocket
Structural and biochemical studies have pinpointed the binding site of this compound to the heme pocket of the Heme-Nitric oxide/Oxygen (H-NOX) domain within the β1 subunit of sGC. In its therapeutic action, this compound functions as a heme mimetic, effectively replacing the natural prosthetic heme group, particularly when the heme iron is in an oxidized (Fe³⁺) state or when the heme group is lost entirely. This mechanism circumvents the need for NO and activates sGC in disease states characterized by oxidative stress.
The binding is stabilized by a network of interactions. Crucially, the carboxylate moiety of this compound forms key interactions with the highly conserved YxSxR motif within the H-NOX domain.[1][2] Additionally, hydrophobic interactions between the compound and residues lining the heme pocket further solidify the binding.[1][2] This molecular embrace induces a conformational change in sGC, mimicking the structural alterations triggered by NO binding to the heme, which ultimately leads to the catalytic conversion of GTP to the second messenger cGMP.[3]
Quantitative Analysis of sGC Activation
The efficacy of this compound in activating sGC, particularly the oxidized or heme-free enzyme, has been quantified in several studies. The following tables summarize key quantitative data, often in comparison to the related compound BAY 58-2667 (Cinaciguat).
| Compound | Condition | Fold Stimulation of sGC | Reference |
| This compound | Heme-free sGC | 242-fold | |
| BAY 58-2667 | Heme-free sGC | 190-fold | |
| This compound | In the presence of ODQ (heme oxidizer) | 176-fold | |
| BAY 58-2667 | In the presence of ODQ (heme oxidizer) | 187-fold | |
| This compound | Absence of ODQ | 86-fold | |
| BAY 58-2667 | Absence of ODQ | 75-fold |
| Compound | Condition | EC₅₀ (nM) | Reference |
| This compound | Absence of ODQ | 5.4 | |
| This compound | Presence of ODQ | 0.39 | |
| BAY 58-2667 | Absence of ODQ | 10.3 | |
| BAY 58-2667 | Presence of ODQ | 1.48 |
Signaling Pathways and Experimental Logic
To visually represent the complex biological processes and experimental strategies discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed, step-by-step protocols are often proprietary or vary between laboratories. However, the key experimental approaches used to elucidate the binding site and activity of this compound are outlined below based on established methodologies.
X-ray Crystallography of the H-NOX Domain in Complex with this compound
This technique provided the atomic-level detail of the binding interaction. Due to the challenges of crystallizing the full-length heterodimeric sGC, a homologous and more readily crystallizable H-NOX domain from Nostoc sp. was utilized.
Methodology Outline:
-
Protein Expression and Purification: The gene encoding the H-NOX domain from Nostoc sp. is cloned into an expression vector and transformed into E. coli. The protein is overexpressed and then purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) followed by size-exclusion chromatography to ensure homogeneity.
-
Heme Removal and Complex Formation: The purified, heme-containing H-NOX domain is treated to remove the heme prosthetic group, generating the apo-protein. This apo-H-NOX is then incubated with a molar excess of this compound to ensure saturation of the binding sites.
-
Crystallization: The H-NOX/BAY 60-2770 complex is subjected to high-throughput crystallization screening using various precipitants, buffers, and additives. The hanging drop or sitting drop vapor diffusion method is commonly employed. Crystal growth is monitored over time.
-
Data Collection and Structure Determination: Suitable crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is recorded and processed to determine the electron density map. The 3D structure of the protein-ligand complex is then built into the electron density map and refined to high resolution.
In Vitro sGC Activity Assay
This assay is crucial for quantifying the functional effect of this compound on sGC's enzymatic activity.
Methodology Outline:
-
sGC Source: Purified recombinant sGC (expressed in Sf9 insect cells or other suitable systems) or cell lysates containing sGC are used.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing GTP (the substrate), MgCl₂ (a cofactor), and a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of the cGMP product.
-
Assay Conditions: The sGC enzyme is pre-incubated with varying concentrations of this compound. To study the effect on oxidized sGC, the enzyme is pre-treated with a heme-oxidizing agent like ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one).
-
Reaction Initiation and Termination: The reaction is initiated by the addition of GTP and incubated at 37°C for a defined period. The reaction is then terminated, often by heat inactivation or the addition of a stop solution.
-
cGMP Quantification: The amount of cGMP produced is quantified using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit. The results are typically expressed as fold-stimulation over the basal activity of the enzyme.
Site-Directed Mutagenesis
This technique is employed to identify specific amino acid residues that are critical for the binding of this compound.
Methodology Outline:
-
Mutant Design: Based on the crystal structure or homology modeling, key residues within the putative binding site (e.g., within the YxSxR motif) are selected for mutation (e.g., alanine scanning mutagenesis).
-
Primer Design: Mutagenic primers containing the desired nucleotide change are designed. These primers are complementary to the template DNA but contain a mismatch at the site of the desired mutation.
-
Mutagenesis PCR: A PCR reaction is performed using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type H-NOX domain sequence as a template, and the mutagenic primers. The entire plasmid is amplified, incorporating the mutation.
-
Template DNA Digestion: The parental, non-mutated template DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the template plasmid isolated from E. coli is methylated, while the newly synthesized PCR product is not).
-
Transformation and Sequencing: The mutated plasmid is transformed into competent E. coli cells. Plasmids from the resulting colonies are isolated and sequenced to confirm the presence of the desired mutation and the absence of any other unintended mutations.
-
Functional Analysis: The mutant H-NOX protein is then expressed, purified, and subjected to binding and activity assays to assess the impact of the mutation on the interaction with this compound.
References
- 1. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on BAY 60-2770 in Renal Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on BAY 60-2770, a soluble guanylate cyclase (sGC) activator, and its potential therapeutic role in mitigating renal fibrosis. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the implicated signaling pathways and experimental workflows.
Introduction
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix, is the common final pathway of virtually all chronic kidney diseases (CKD), leading to progressive loss of kidney function. This compound is a potent and selective, orally active sGC activator that operates independently of nitric oxide (NO).[1] By activating sGC, this compound enhances the production of cyclic guanosine monophosphate (cGMP), a key second messenger with vasodilatory, anti-inflammatory, and anti-fibrotic properties.[2] Preclinical studies have demonstrated its efficacy in reducing renal fibrosis, suggesting its potential as a novel therapeutic agent for CKD.
Mechanism of Action and Signaling Pathways
This compound directly activates sGC, particularly the oxidized or heme-free form of the enzyme, which is prevalent under conditions of oxidative stress often associated with kidney disease. This activation leads to an increase in intracellular cGMP levels, which in turn mediates the anti-fibrotic effects through various downstream pathways.
NO-sGC-cGMP Signaling Pathway
The activation of the NO-sGC-cGMP pathway by this compound is central to its mechanism of action. Increased cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets involved in reducing inflammation, inhibiting fibroblast proliferation, and decreasing extracellular matrix production.
Crosstalk with TGF-β Signaling
Transforming growth factor-β (TGF-β) is a master profibrotic cytokine. The cGMP signaling pathway has been shown to interfere with TGF-β signaling, thereby reducing the expression of fibrotic genes. While the precise mechanisms of crosstalk with this compound are still under investigation, it is hypothesized that elevated cGMP levels can inhibit Smad-independent TGF-β signaling pathways.[3]
Modulation of Apoptosis
Preclinical studies suggest that this compound can modulate apoptosis-related proteins. In a 5/6 nephrectomy rat model, this compound was found to correct the upregulation of pro-apoptotic proteins such as Caspase-3 and Mitogen-Activated Protein Kinase Kinase 6 (MKK6), suggesting a protective effect on renal cells.[4][5]
Preclinical Data in Renal Fibrosis Models
The anti-fibrotic effects of this compound have been evaluated in various preclinical models of renal fibrosis. The primary models utilized are the unilateral ureteral obstruction (UUO) and the 5/6 nephrectomy models in rats.
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies. Note that specific numerical data for some parameters were not available in the reviewed literature and are represented as trends.
Table 1: Effects of this compound on Renal Fibrosis Markers in 5/6 Nephrectomy Rat Model
| Parameter | Control Group | 5/6 Nx + Vehicle | 5/6 Nx + this compound (1 mg/kg/day) | Reference |
| Interstitial Fibrosis (Sirius Red) | Minimal | Severe | Reduced | |
| Glomerulosclerosis (PAS Staining) | Minimal | Severe | Reduced | |
| Collagen I Deposition (Immunofluorescence) | Low | High | Reduced |
Table 2: Effects of this compound on Apoptosis-Related Proteins in 5/6 Nephrectomy Rat Model
| Protein | Control Group | 5/6 Nx + Vehicle | 5/6 Nx + this compound (1 mg/kg/day) | Reference |
| Caspase-3 | Baseline | Upregulated | Downregulated | |
| MKK6 | Baseline | Upregulated | Downregulated |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical studies of this compound.
Animal Models of Renal Fibrosis
A typical experimental workflow for evaluating this compound in a renal fibrosis model is depicted below.
-
Animal Strain: Male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure: A two-step surgical procedure is performed under anesthesia.
-
Step 1: The upper and lower poles of the left kidney are surgically resected, removing approximately two-thirds of the kidney mass.
-
Step 2: One week after the first surgery, a total right nephrectomy is performed.
-
-
Post-operative Care: Animals are monitored for recovery and provided with appropriate analgesia. A high-salt diet may be introduced to accelerate disease progression.
-
Sham Control: Sham-operated animals undergo the same surgical procedures without the removal of kidney tissue.
-
Animal Strain: Male Sprague-Dawley or Wistar rats are typically used.
-
Surgical Procedure: Under anesthesia, the left ureter is exposed through a midline or flank incision and completely ligated at two points using non-absorbable suture.
-
Post-operative Care: Animals are monitored for recovery. The contralateral kidney compensates for the loss of function in the obstructed kidney.
-
Sham Control: Sham-operated animals undergo the same surgical procedure without ureteral ligation.
Histological Analysis
-
Tissue Preparation: Kidneys are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 4-µm sections are cut.
-
Staining:
-
Deparaffinize and rehydrate sections.
-
Stain with Picro-Sirius Red solution for 1 hour.
-
Wash in two changes of acidified water.
-
Dehydrate through graded ethanol and clear in xylene.
-
-
Quantification: Stained sections are imaged under polarized light. The percentage of the cortical area with collagen deposition is quantified using image analysis software.
-
Tissue Preparation: Paraffin-embedded kidney sections (4-µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).
-
Blocking: Sections are incubated with a blocking solution (e.g., 5% normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against Collagen I overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate is applied. The signal is visualized using a chromogen such as diaminobenzidine (DAB).
-
Analysis: The intensity and distribution of the staining are evaluated semi-quantitatively or quantitatively using image analysis software.
Molecular Analysis
-
Protein Extraction: Kidney tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against Caspase-3, cleaved Caspase-3, MKK6, or phospho-MKK6 overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.
Conclusion
Preliminary studies on this compound demonstrate its potential as an anti-fibrotic agent in preclinical models of renal fibrosis. Its mechanism of action, centered on the activation of the sGC-cGMP pathway, offers a novel therapeutic approach that is independent of NO availability and particularly relevant in the oxidative stress environment of chronic kidney disease. The observed favorable effects on reducing fibrosis and modulating apoptosis warrant further investigation to establish its clinical utility in the treatment of patients with CKD. Future studies should focus on elucidating the detailed molecular mechanisms and conducting long-term efficacy and safety studies.
References
BAY 60-2770: A Technical Guide for the Study of Heme-Free Soluble Guanylate Cyclase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. It is a heterodimeric hemeprotein that, upon activation by NO, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3] cGMP, in turn, acts as a second messenger, mediating a variety of physiological responses, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[1][3] Under conditions of oxidative stress, the heme moiety of sGC can be oxidized or lost, rendering the enzyme insensitive to NO. This heme-free or apo-sGC represents a pathological state implicated in various cardiovascular diseases.
BAY 60-2770 is a potent and selective activator of sGC that functions independently of NO. Critically, it preferentially activates the oxidized or heme-free form of the enzyme, making it an invaluable tool for studying the biology of apo-sGC and a potential therapeutic agent for diseases associated with impaired NO signaling. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways.
Mechanism of Action
This compound activates heme-free sGC by binding to the heme pocket of the enzyme. In doing so, it acts as a heme mimetic, inducing a conformational change in the enzyme that mimics the NO-bound state and leads to the activation of its catalytic domain. This activation results in increased cGMP production, thereby restoring downstream signaling even in the absence of bioavailable NO. Furthermore, this compound has been shown to protect heme-free sGC from proteasomal degradation, potentially increasing the pool of activatable enzyme within the cell.
Quantitative Data
The following tables summarize the quantitative data regarding the potency and efficacy of this compound in various experimental systems.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Conditions | Reference |
| EC50 (sGC activation) | 5.4 nM | In sGC reporter cell lines, in the absence of ODQ | |
| EC50 (sGC activation) | 0.39 nM | In sGC reporter cell lines, in the presence of ODQ | |
| Maximal sGC Stimulation | ~86-fold | Bovine sGC, in the absence of ODQ | |
| Maximal sGC Stimulation | ~97-fold | Bovine sGC, in the presence of ODQ |
Table 2: Effects of this compound on Platelet Function
| Parameter | Concentration | Effect | Conditions | Reference |
| Inhibition of collagen-induced platelet aggregation | 0.1 µM | Maximal inhibition | Human washed platelets | |
| Inhibition of thrombin-induced platelet aggregation | 10 µM | Significant inhibition | Human washed platelets | |
| Increase in cGMP levels | 0.01 - 3 µM | Concentration-dependent increase | Collagen-activated human washed platelets |
Experimental Protocols
Preparation of Heme-Free sGC
This protocol describes a method for preparing heme-free sGC from a purified sGC sample.
Materials:
-
Purified sGC solution
-
Tween 20
-
Centrifugal ion exchange columns
-
NaCl solutions (various concentrations)
-
UV/Vis spectrophotometer
Procedure:
-
To 15 µg of purified sGC, add Tween 20 to a final concentration of 2%.
-
Incubate the mixture at 37°C for 10 minutes.
-
Load the incubated sample onto a pre-equilibrated centrifugal ion exchange column.
-
Centrifuge the column according to the manufacturer's instructions. The flow-through will contain Tween 20.
-
Wash the column with a low concentration NaCl solution to remove any remaining unbound substances.
-
Elute the heme-free sGC from the ion exchanger using a solution of 300 mM NaCl.
-
Confirm the absence of the heme moiety by measuring the UV/Vis spectrum of the eluate. The characteristic Soret peak of heme at ~431 nm should be absent.
-
Verify the successful preparation of apo-sGC by assessing its enzymatic activity in the presence and absence of this compound.
sGC Activity Assay
This protocol outlines a method for measuring the enzymatic activity of sGC.
Materials:
-
Purified sGC or cell lysate containing sGC
-
Assay buffer (e.g., 50 mM triethanolamine/HCl, pH 7.5)
-
GTP (substrate)
-
MgCl2 (cofactor)
-
IBMX (phosphodiesterase inhibitor)
-
This compound (or other compounds to be tested)
-
Method for quantifying cGMP (e.g., ELISA kit)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl2, and IBMX.
-
Add the purified sGC or cell lysate to the reaction mixture.
-
Add this compound or the vehicle control to the mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding GTP.
-
Incubate the reaction for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding 0.1 M HCl.
-
Measure the amount of cGMP produced using a suitable method, such as a cGMP ELISA kit.
-
Calculate the sGC activity, typically expressed as pmol of cGMP formed per minute per mg of protein.
Measurement of cGMP in Cells
This protocol describes how to measure intracellular cGMP levels in response to treatment with this compound.
Materials:
-
Cultured cells expressing sGC
-
Cell culture medium
-
This compound
-
IBMX (phosphodiesterase inhibitor)
-
0.1 M HCl
-
Cell lysis buffer
-
cGMP ELISA kit
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM for 10 minutes) to prevent cGMP degradation.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 15 minutes).
-
Remove the cell culture medium.
-
Lyse the cells by adding 0.1 M HCl and scraping the cells.
-
Neutralize the lysate and measure the cGMP concentration using a cGMP ELISA kit according to the manufacturer's instructions.
-
Normalize the cGMP concentration to the protein concentration of the cell lysate.
Visualizations
Signaling Pathway of sGC Activation
References
Methodological & Application
Application Notes and Protocols for BAY 60-2770 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 60-2770 is a potent and selective activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] Unlike sGC stimulators that require the presence of a reduced heme group in the enzyme, this compound can activate sGC in its oxidized or heme-free state, making it a valuable tool for studying cGMP-mediated signaling in pathophysiological conditions associated with oxidative stress.[2][3] These application notes provide detailed protocols for in vitro studies investigating the effects of this compound, with a focus on its anti-platelet activities.
Mechanism of Action
This compound activates sGC, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[4] Elevated cGMP levels in platelets inhibit aggregation, adhesion, and intracellular calcium mobilization, ultimately reducing thrombotic events.[2] The effects of this compound are notably potentiated under conditions of sGC oxidation, for instance, in the presence of the sGC inhibitor 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ).
Signaling Pathway
The signaling cascade initiated by this compound in platelets is depicted below.
Caption: Signaling pathway of this compound in platelets.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: Potency of this compound in sGC Reporter Cell Line
| Condition | EC50 (nmol/L) |
| Without ODQ | 5.4 ± 1.2 |
| With ODQ (10 pmol/L) | 0.39 ± 0.11 |
Table 2: Potency of this compound on sGC Isoforms
| sGC Isoform | EC50 (nM) |
| α1β1 | 592 |
| α2β1 | 573 |
Table 3: Inhibitory Effects of this compound on Platelet Function
| Parameter | Agonist | This compound Concentration for Significant Inhibition |
| Platelet Aggregation | Collagen (2 µg/ml) | ≥ 0.001 µM |
| Platelet Aggregation | Thrombin (0.1 U/ml) | 10 µM |
| Platelet Adhesion | Fibrinogen-coated plates | 0.1 - 10 µM |
Experimental Protocols
A generalized workflow for in vitro platelet studies with this compound is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of Haem-Oxidized Soluble Guanylyl Cyclase with this compound in Human Platelets Lead to Overstimulation of the Cyclic GMP Signaling Pathway | PLOS One [journals.plos.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound activates two isoforms of nitric oxide sensitive guanylyl cyclase: Evidence for stable insertion of activator drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY 60-2770 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 60-2770 is a potent and selective activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. Unlike sGC stimulators, this compound can activate sGC independently of the presence of NO and can also act on the oxidized or heme-free form of the enzyme, which is prevalent in conditions of oxidative stress. This unique mechanism of action makes this compound a valuable tool for investigating the therapeutic potential of enhancing the cGMP signaling pathway in various disease models. These application notes provide a summary of dosages and administration protocols for this compound in rat models based on preclinical research.
Data Presentation: Dosage and Administration of this compound in Rat Models
The following table summarizes the dosages and administration routes of this compound used in various rat models.
| Rat Model | Pathological Condition | Dosage | Administration Route | Frequency & Duration | Key Findings |
| Sprague-Dawley | Liver Fibrosis | 0.1 - 0.3 mg/kg | Oral (p.o.) | Not Specified | Attenuated liver fibrosis.[1] |
| 5/6 Nephrectomized Sprague-Dawley | Chronic Kidney Disease | 0.3 mg/kg | Oral gavage | Daily for 3 weeks | Induced larger arteriovenous fistula diameters.[2] |
| 5/6 Nephrectomized on high-salt diet | Chronic Kidney Disease | 1 mg/kg | Gavage | Once daily for 11 weeks | Reduced renal fibrosis.[3][4] |
| Anesthetized Sprague-Dawley | Erectile Dysfunction | 1 - 300 ng/kg | Intracavernosal (i.c.) injection | Single dose | Produced dose-related increases in intracavernosal pressure.[5] |
| Ischemia-Reperfusion (I/R) model | Cardiac Ischemia-Reperfusion Injury | 5 mg/kg | Oral (p.o.) | Single dose 30 min before I/R | Reduced infarct size and improved left ventricular function. |
| Healthy Female Sprague-Dawley | Endurance Capacity | 0.3 mg/kg | Oral gavage | Twice daily for 5 days | Increased endurance capacity and skeletal muscle oxygenation. |
| Zymosan-induced Chronic Prostatitis | Chronic Prostatitis | Not Specified | Not Specified | Days 8-20 post-induction | Normalized purinergic bladder contractions. |
| Heart Failure model | Heart Failure with preserved ejection fraction | 0.3 mg/kg | Oral gavage | Twice daily for 5 days | - |
Signaling Pathway of this compound
This compound directly activates soluble guanylate cyclase (sGC), bypassing the need for nitric oxide (NO). This leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a cascade of cellular effects including smooth muscle relaxation, vasodilation, and anti-inflammatory responses.
Caption: Signaling pathway of this compound.
Experimental Protocols
Below are detailed methodologies for the administration of this compound in rat models, compiled from the cited literature.
Oral Administration (Gavage)
This protocol is suitable for studies requiring systemic delivery of this compound over a period of time.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% Transcutol, 20% Cremophor, and 70% distilled water; or Dimethyl sulfoxide (DMSO))
-
Oral gavage needles (size appropriate for rats)
-
Syringes
-
Weighing scale
-
Vortex mixer or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
-
Prepare the vehicle solution. For the Transcutol/Cremophor/water vehicle, mix the components in the specified ratio.
-
Suspend or dissolve the this compound powder in the vehicle. Use a vortex mixer or sonicator to ensure a homogenous suspension. The final concentration should be calculated to deliver the desired dose in a reasonable volume (e.g., 1 ml).
-
-
Animal Handling and Administration:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Draw the prepared this compound solution into a syringe fitted with the oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Intracavernosal (i.c.) Injection
This protocol is specific for studies investigating the effects of this compound on erectile function.
Materials:
-
This compound powder
-
Sterile saline or other appropriate vehicle
-
25-gauge needles
-
PE-50 tubing
-
Syringes
-
Anesthetic (e.g., Inactin, 100 mg/kg i.p.)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Surgically expose the penile crura.
-
-
Injection Procedure:
-
Place a 25-gauge needle connected to PE-50 tubing into the right crus of the penis for drug administration.
-
Prepare the this compound solution in the desired vehicle at the target concentration.
-
Inject the desired dose of this compound in a small volume (e.g., total volume of 200 µl) directly into the corpus cavernosum through the indwelling needle.
-
-
Data Collection:
-
Measure intracavernosal pressure (ICP) and mean arterial pressure (MAP) to assess the erectile response.
-
Experimental Workflow for this compound Administration in a Rat Model
The following diagram illustrates a general workflow for an in vivo study involving the administration of this compound to a rat model.
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nitric Oxide Resistance Reduces Arteriovenous Fistula Maturation in Chronic Kidney Disease in Rats | PLOS One [journals.plos.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
- 5. The sGC activator this compound has potent erectile activity in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving BAY 60-2770 for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 60-2770 is a potent and selective activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] It enhances the production of cyclic guanosine monophosphate (cGMP) independently of NO, making it a valuable tool for studying the therapeutic potential of sGC activation in various pathological conditions, including cardiovascular diseases and fibrosis.[1][3] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in in vitro studies.
Data Presentation
Chemical Properties and Solubility
| Property | Value | Source |
| Molecular Formula | C₃₅H₃₃F₄NO₅ | |
| Molecular Weight | 623.6 g/mol | |
| Appearance | White to beige powder | |
| Purity | ≥95% to ≥98% (HPLC) | |
| Solubility in DMSO | 2 mg/mL to 16.67 mg/mL (26.73 mM) | |
| Solubility in Acetonitrile | 0.1 - 1 mg/mL (Slightly soluble) |
Recommended Solvents and Storage
| Solvent | Concentration | Storage of Stock Solution | Stability | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM is commonly used. | -20°C for up to 1 month; -80°C for up to 6 months. | The solid form is stable for ≥ 4 years at -20°C. | Use newly opened, anhydrous DMSO as the compound is hygroscopic. Ultrasonic assistance may be required for complete dissolution. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.24 mg of this compound (Molecular Weight = 623.6 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Intermittently vortex the tube during this time.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure the tubes are tightly sealed to prevent moisture absorption and solvent evaporation.
-
Application in Cell Culture
Working Concentration:
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. A typical starting point for in vitro experiments is in the low micromolar range (e.g., 1-10 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Protocol for Treating Cells:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare Working Solution:
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the freshly prepared medium containing the desired concentration of this compound.
-
Incubate the cells for the desired period according to your experimental design.
-
Vehicle Control:
It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the cells treated with this compound to account for any potential effects of the solvent.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as an NO-independent activator of sGC.
Experimental Workflow for Dissolving and Using this compound
Caption: Workflow for preparing and using this compound in cell culture experiments.
References
Application Notes and Protocols for the Combined Use of BAY 60-2770 and ODQ in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the soluble guanylyl cyclase (sGC) activator, BAY 60-2770, in conjunction with the sGC inhibitor, 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ). This combination is a powerful tool to investigate the nitric oxide (NO)-independent activation of sGC, particularly under conditions of oxidative stress where the enzyme's heme group is oxidized.
Introduction
This compound is a potent and selective activator of soluble guanylyl cyclase (sGC) that functions independently of nitric oxide (NO).[2] A key characteristic of this compound is its enhanced efficacy on oxidized or heme-free sGC.[1] ODQ is a widely used and selective inhibitor of sGC. Its mechanism of action involves the oxidation of the ferrous (Fe2+) heme iron of sGC to the ferric (Fe3+) state, rendering the enzyme insensitive to activation by NO.
The combined use of this compound and ODQ provides a unique experimental paradigm. By pretreating cells or tissues with ODQ, researchers can create a population of oxidized sGC, thereby isolating and enhancing the specific effects of this compound. This approach is invaluable for studying the therapeutic potential of sGC activators in pathophysiological conditions associated with oxidative stress, where endogenous NO signaling is impaired. The potentiation of this compound's effects by ODQ has been demonstrated in various experimental systems, including studies on platelet aggregation, vasodilation, and erectile function.
Signaling Pathways
The interaction between this compound, ODQ, and the sGC signaling pathway is depicted below. Under normal physiological conditions, NO binds to the reduced heme iron of sGC, stimulating the conversion of GTP to cGMP. ODQ oxidizes the heme iron, inhibiting NO-mediated activation. This compound can activate both reduced and oxidized sGC, but its effect is markedly more pronounced on the oxidized enzyme.
Caption: Signaling pathway of sGC activation.
Quantitative Data Summary
The following tables summarize quantitative data from studies employing the combination of this compound and ODQ.
Table 1: Effect of this compound and ODQ on Platelet Aggregation
| Agonist | This compound Concentration (µM) | ODQ (10 µM) | Inhibition of Aggregation (%) | Reference |
| Collagen (2 µg/ml) | 0.001 | - | ~20% | |
| Collagen (2 µg/ml) | 0.001 | + | ~40% | |
| Collagen (2 µg/ml) | 0.1 | - | ~80% | |
| Collagen (2 µg/ml) | 0.1 | + | ~95% | |
| Thrombin (0.1 U/ml) | 1 | - | ~20% | |
| Thrombin (0.1 U/ml) | 1 | + | ~50% | |
| Thrombin (0.1 U/ml) | 10 | - | ~60% | |
| Thrombin (0.1 U/ml) | 10 | + | ~85% |
Table 2: Effect of this compound and ODQ on cGMP Levels in Human Platelets
| Activator | This compound Concentration (µM) | ODQ (10 µM) | cGMP Levels (pmol/10^8 platelets) | Reference |
| Collagen | 0.1 | - | ~1.5 | |
| Collagen | 0.1 | + | ~4.0 | |
| Collagen | 1 | - | ~2.5 | |
| Collagen | 1 | + | ~6.0 | |
| Thrombin | 1 | - | ~1.0 | |
| Thrombin | 1 | + | ~3.5 | |
| Thrombin | 10 | - | ~2.0 | |
| Thrombin | 10 | + | ~5.5 |
Table 3: Effect of this compound and ODQ on Intracellular Ca2+ in Human Platelets
| Activator | This compound Concentration (µM) | ODQ (10 µM) | Reduction in [Ca2+]i (%) | Reference |
| Collagen | 0.1 | - | Significant reduction | |
| Collagen | 0.1 | + | Further significant reduction | |
| Thrombin | 1 | - | Significant reduction | |
| Thrombin | 1 | + | Further significant reduction |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol is adapted from studies investigating the anti-platelet effects of this compound.
1. Materials:
-
This compound (stock solution in DMSO)
-
ODQ (stock solution in DMSO)
-
Collagen or Thrombin (platelet agonists)
-
Washed human platelets
-
Platelet aggregometer
2. Procedure:
-
Prepare washed human platelets and adjust the concentration to 1.2 x 10^8 platelets/ml.
-
Pre-incubate the platelet suspension with either vehicle (DMSO) or ODQ (final concentration 10 µM) for 3 minutes at 37°C.
-
Add this compound at the desired final concentration (e.g., 0.001 - 10 µM) or vehicle and incubate for another 3 minutes at 37°C.
-
Initiate platelet aggregation by adding the agonist (e.g., collagen at 2 µg/ml or thrombin at 0.1 U/ml).
-
Record the aggregation for at least 5 minutes using a platelet aggregometer.
Caption: Workflow for in vitro platelet aggregation assay.
Protocol 2: Measurement of cGMP Levels in Platelets
This protocol is based on methods described for measuring cGMP in response to sGC modulation.
1. Materials:
-
Reagents from Protocol 1
-
3-isobutyl-1-methylxanthine (IBMX)
-
Trichloroacetic acid (TCA) or Hydrochloric acid (HCl)
-
cGMP enzyme immunoassay (EIA) kit
2. Procedure:
-
Follow steps 1-4 of Protocol 1 to stimulate the platelets.
-
Stop the reaction by adding ice-cold TCA to a final concentration of 10% or 0.1 M HCl.
-
Lyse the cells by sonication or freezing/thawing.
-
Centrifuge the samples to pellet the protein precipitate.
-
Extract the supernatant containing cGMP. If using TCA, wash the supernatant with water-saturated diethyl ether to remove the acid.
-
Measure the cGMP concentration in the extracts using a cGMP EIA kit according to the manufacturer's instructions.
-
Normalize the cGMP levels to the protein concentration of the platelet lysate.
Caption: Workflow for cGMP measurement.
Protocol 3: In Vivo Assessment of Erectile Function in Rats
This protocol is a generalized representation of in vivo studies on erectile function.
1. Animals and Surgical Preparation:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., Inactin or a combination of ketamine/xylazine)
-
Catheterization of the carotid artery for blood pressure monitoring.
-
Catheterization of the jugular vein for drug administration.
-
Placement of a 25-gauge needle in the corpus cavernosum to measure intracavernosal pressure (ICP).
2. Experimental Procedure:
-
After a stabilization period, administer ODQ (e.g., 2 mg/kg, intracavernosally) or its vehicle.
-
After a sufficient time for ODQ to take effect (e.g., 15-30 minutes), administer this compound (e.g., 10-100 ng/kg, intracavernosally or intravenously) or its vehicle.
-
Continuously monitor and record mean arterial pressure (MAP) and ICP.
-
Calculate the ratio of ICP/MAP to assess erectile response.
Concluding Remarks
The combination of this compound and ODQ is a powerful experimental strategy to explore the NO-independent regulation of sGC. The provided protocols and data serve as a starting point for researchers to design and execute experiments aimed at understanding the role of sGC activation in various physiological and pathological contexts. It is recommended that researchers optimize concentrations and incubation times for their specific experimental systems.
References
Application Notes and Protocols: BAY 60-2770 in Preclinical Models of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BAY 60-2770, a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), in experimental models of liver fibrosis. The information presented is intended to guide researchers in designing and conducting studies to evaluate the anti-fibrotic potential of this compound.
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which ultimately leads to cirrhosis and liver failure. A key event in the progression of liver fibrosis is the activation of hepatic stellate cells (HSCs), which transdifferentiate into myofibroblast-like cells and become the primary source of ECM production.
The NO-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway plays a crucial role in regulating HSC activation and promoting hepatic sinusoidal relaxation. In the cirrhotic liver, endothelial nitric oxide synthase (eNOS) activity is reduced, leading to decreased cGMP production and contributing to the perpetuation of the fibrotic process.[1][2] this compound offers a therapeutic strategy to counteract this deficit by directly activating sGC, independent of NO, thereby restoring cGMP levels and exerting anti-fibrotic effects.[1][2]
Mechanism of Action
This compound is a potent and selective activator of sGC.[3] Unlike sGC stimulators, which sensitize the enzyme to endogenous NO, this compound can activate sGC even in the presence of oxidized or heme-free enzyme, a state often found in diseased tissues with high oxidative stress. By activating sGC, this compound increases the intracellular concentration of cGMP. This elevation in cGMP is believed to mediate the anti-fibrotic effects of the compound through several mechanisms, including:
-
Inhibition of HSC Activation and Proliferation: Increased cGMP levels have been shown to reduce the activation of HSCs, thereby decreasing their proliferation and production of ECM proteins like collagen.
-
Reversal of Myofibroblast Differentiation: this compound has been demonstrated to reduce the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast activation, in models of hepatic fibrosis.
-
Improvement of Sinusoidal Endothelial Cell Function: In a rat model of thioacetamide-induced cirrhosis, this compound was shown to promote the reversal of sinusoidal capillarization, leading to the quiescence of HSCs and regression of fibrosis.
Below is a diagram illustrating the proposed signaling pathway for the anti-fibrotic action of this compound.
Caption: Signaling pathway of this compound in liver fibrosis.
In Vivo Models of Liver Fibrosis
This compound has demonstrated efficacy in several rodent models of liver fibrosis. The following are protocols for commonly used models.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
This model mimics toxin-induced liver injury.
Experimental Workflow:
Caption: Workflow for CCl4-induced liver fibrosis model.
Protocol:
-
Animal Model: Male Wistar rats (200-250 g).
-
Fibrosis Induction: Administer CCl4 (diluted 1:1 in olive oil) via intraperitoneal (i.p.) injection at a dose of 1-2 mL/kg body weight, twice weekly for 8-12 weeks.
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound orally (p.o.) once daily at a dose range of 0.3 to 1 mg/kg.
-
Treatment can be initiated concurrently with CCl4 administration to assess prevention of fibrosis, or after a period of CCl4 induction to evaluate therapeutic effects.
-
-
Endpoint Analysis: At the end of the study, sacrifice the animals and collect liver tissue for analysis.
Pig Serum-Induced Liver Fibrosis in Rats
This model simulates immune-mediated liver injury.
Protocol:
-
Animal Model: Male Wistar rats (200-250 g).
-
Fibrosis Induction: Administer pig serum (0.5 mL/rat) via i.p. injection twice weekly for 8-12 weeks.
-
This compound Administration:
-
Prepare this compound as described above.
-
Administer this compound orally (p.o.) once daily at a dose range of 0.1 to 1 mg/kg.
-
Concurrent administration with pig serum is a common approach.
-
-
Endpoint Analysis: Collect liver tissue for histological and biochemical analysis as described for the CCl4 model.
Thioacetamide (TAA)-Induced Liver Fibrosis in Rats
This model is characterized by the formation of bridging fibrosis and cirrhosis.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (180-200 g).
-
Fibrosis Induction: Administer TAA in drinking water (0.03% w/v) for 8-12 weeks.
-
This compound Administration:
-
Prepare and administer this compound as described above. Doses of 0.3 to 1 mg/kg daily by oral gavage have been used.
-
Treatment can be prophylactic or therapeutic.
-
-
Endpoint Analysis: Perform histological and molecular analyses on liver tissue.
In Vitro Assays with Hepatic Stellate Cells (HSCs)
In vitro studies using primary HSCs are crucial for elucidating the direct effects of this compound on the key fibrogenic cell type.
Experimental Workflow:
Caption: Workflow for in vitro HSC experiments.
Protocol:
-
HSC Isolation: Isolate primary HSCs from rat livers by in situ pronase/collagenase perfusion followed by density gradient centrifugation.
-
Cell Culture and Activation: Culture isolated HSCs on uncoated plastic dishes in DMEM with 10% FBS. Cells will spontaneously activate over 7-10 days in culture. Alternatively, quiescent HSCs can be stimulated with transforming growth factor-beta 1 (TGF-β1; 1-5 ng/mL) to induce a fibrogenic response.
-
This compound Treatment:
-
Dissolve this compound in DMSO to prepare a stock solution and dilute to the final concentration in culture medium.
-
Treat activated HSCs with this compound at concentrations ranging from 0.1 to 10 µM for 24-72 hours.
-
-
Endpoint Analysis:
-
Western Blotting: Analyze protein expression of α-SMA and Collagen Type I.
-
Immunocytochemistry: Visualize α-SMA stress fibers.
-
Quantitative PCR: Measure mRNA levels of fibrotic markers (e.g., Acta2, Col1a1, Timp1).
-
Proliferation Assays: Assess cell proliferation using BrdU incorporation or other suitable methods.
-
Data Presentation
The following tables summarize the reported efficacy of this compound in preclinical models of liver fibrosis.
Table 1: In Vivo Efficacy of this compound in Rat Models of Liver Fibrosis
| Model | Species | Treatment Dose (p.o.) | Duration | Key Findings | Reference |
| Pig Serum | Rat | 0.1 mg/kg/day | Concurrent | Lowest effective dose; prevented 60-75% of fibrosis. | |
| CCl4 | Rat | 0.3 mg/kg/day | Concurrent | Lowest effective dose; prevented 60-75% of fibrosis. | |
| Thioacetamide | Rat | Not Specified | Therapeutic | Attenuated myofibroblast activation; reduced α-SMA expression. |
Table 2: In Vitro Activity of this compound
| Assay | Cell Type | This compound Concentration | Key Findings | Reference |
| sGC Activation | Recombinant sGC reporter cell line | EC50: 5.4 ± 1.2 nmol/L | Potent activation of sGC. | |
| sGC Activation (in presence of ODQ) | Recombinant sGC reporter cell line | EC50: 0.39 ± 0.11 nmol/L | Enhanced activation in the presence of an sGC inhibitor. | |
| Myofibroblast Activation | Primary Hepatic Stellate Cells | Not Specified | Inhibited myofibroblast activation. |
Analytical Protocols
Sirius Red/Fast Green Staining for Collagen Quantification
-
Deparaffinize and rehydrate 5 µm thick liver sections.
-
Stain with 0.1% Sirius Red F3B in saturated picric acid for 1 hour.
-
Wash with acidified water (0.5% acetic acid).
-
Counterstain with 0.1% Fast Green FCF.
-
Dehydrate and mount.
-
Quantify the red-stained collagen area relative to the total tissue area using image analysis software.
Hydroxyproline Assay for Total Hepatic Collagen
-
Hydrolyze a known weight of liver tissue in 6N HCl at 110°C for 18 hours.
-
Neutralize the hydrolysate.
-
Add chloramine-T reagent and incubate at room temperature for 20 minutes.
-
Add Ehrlich's reagent and incubate at 65°C for 15 minutes.
-
Measure the absorbance at 550 nm.
-
Calculate the hydroxyproline content based on a standard curve and express as µg/g of liver tissue.
Conclusion
This compound has consistently demonstrated anti-fibrotic effects in various preclinical models of liver fibrosis. Its ability to directly activate sGC and restore cGMP signaling in the liver makes it a promising therapeutic candidate. The protocols and data presented herein provide a valuable resource for researchers investigating the potential of sGC activators for the treatment of chronic liver disease. These studies show that nitric oxide-independent activation of sGC could be an innovative therapeutic approach for liver fibrosis.
References
Application Note: Protocol for Inducing and Measuring sGC Activation by BAY 60-2770
Audience: Researchers, scientists, and drug development professionals.
Introduction
Soluble guanylate cyclase (sGC) is a critical intracellular receptor for nitric oxide (NO).[1] It is a heterodimeric enzyme, typically composed of α and β subunits, which contains a prosthetic heme group that binds NO.[2][3] Upon NO binding to the reduced (ferrous, Fe²⁺) heme, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes, including vasodilation and inhibition of platelet aggregation.[4][5]
Under conditions of oxidative stress, the sGC heme iron can be oxidized to the ferric (Fe³⁺) state or the heme group can be lost entirely, rendering the enzyme insensitive to NO. BAY 60-2770 is a potent, NO-independent sGC activator that preferentially stimulates the activity of oxidized or heme-free sGC. This property makes it a valuable tool for studying sGC function in pathophysiological states associated with oxidative stress and a potential therapeutic agent. This document provides detailed protocols for inducing and measuring the activation of sGC by this compound in both purified enzyme and cell-based systems.
Signaling Pathway of sGC Activation
The canonical activation of sGC occurs when NO binds to its reduced heme moiety. However, in environments with high levels of reactive oxygen species (ROS), sGC becomes oxidized and unresponsive to NO. This compound bypasses this limitation by binding to the now-vacant heme pocket of the oxidized or heme-free enzyme, inducing a conformational change that activates cGMP production. The heme oxidizer 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is often used experimentally to deliberately induce the oxidized state of sGC, thereby enhancing its sensitivity to this compound.
Caption: Signaling pathways for sGC activation by NO and this compound.
Data Presentation: sGC Activation by this compound
The following tables summarize quantitative data on the activation of sGC by this compound under various experimental conditions as reported in the literature.
Table 1: In Vitro Activation of Purified sGC
| sGC Source | Condition | This compound Concentration | Fold Stimulation over Basal | Reference |
|---|---|---|---|---|
| Bovine sGC | No ODQ | Max effective concentration | ~86-fold | |
| Bovine sGC | With ODQ | Max effective concentration | ~97-fold |
| Rat sGC (Heme-free) | 100 nM | Not specified | Similar to BAY 58-2667 | |
Table 2: cGMP Production in Cell-Based Assays
| Cell Type | Condition | This compound Treatment | cGMP Increase | Reference |
|---|---|---|---|---|
| Human Platelets | Collagen-activated + ODQ | 0.1 µM | Potentiated cGMP production | |
| Human Fetal Airway Smooth Muscle | 21% or 50% O₂ | Not specified | Significant cGMP increase | |
| Red Blood Cells (RBCs) | Pre-incubated with ODQ | 10 µM | Up to 200-fold increase | |
| Obese Mouse Bladder Tissue | In vivo treatment | 1 mg/kg, p.o. | ~10-fold increase |
| A7r5 cells | Pre-treated with ODQ (10 µM) | 10 µM | Significant cGMP increase | |
Experimental Protocols
Protocol 1: In Vitro sGC Activity Assay with Purified Enzyme
This protocol details the measurement of cGMP production from purified recombinant sGC. The procedure is adapted from methodologies described in studies of sGC activators.
A. Materials and Reagents
-
Purified recombinant human or bovine sGC
-
This compound (Stock solution in DMSO)
-
ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one) (Stock solution in DMSO)
-
Guanosine 5'-triphosphate (GTP)
-
Magnesium Chloride (MgCl₂)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Bovine Serum Albumin (BSA)
-
Triethanolamine buffer (pH 7.5)
-
Hydrochloric Acid (HCl) for stopping the reaction
-
cGMP ELISA Kit (e.g., from Cayman Chemical, Enzo Life Sciences)
-
Microplate reader
Caption: Experimental workflow for the in vitro sGC activation assay.
B. Step-by-Step Procedure
-
Prepare Reaction Buffer: Prepare a reaction buffer containing 50 mM triethanolamine (pH 7.5), 1 mM IBMX (a phosphodiesterase inhibitor to prevent cGMP degradation), and 1 mg/ml BSA.
-
Enzyme Preparation (Oxidized State - Optional): To measure the activity of this compound on oxidized sGC, pre-incubate the purified enzyme with ODQ (e.g., 10-30 µM) for 20 minutes at 37°C. For the non-oxidized state, proceed without this step.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, add the reaction buffer, the purified sGC enzyme (with or without ODQ pre-incubation), and varying concentrations of this compound or vehicle (DMSO) control.
-
Initiate Reaction: Start the enzymatic reaction by adding a mixture of MgCl₂ (final concentration 3 mM) and GTP (final concentration 0.5 mM). The total reaction volume is typically 100 µL.
-
Incubation: Incubate the reaction mixture for 10 minutes at 37°C.
-
Stop Reaction: Terminate the reaction by adding 0.1 M HCl.
-
cGMP Measurement: Measure the amount of cGMP produced using a commercial cGMP enzyme immunoassay (EIA) or ELISA kit, following the manufacturer’s instructions. The cell lysate may require centrifugation before being used in the assay.
-
Data Analysis: Calculate the concentration of cGMP produced in each reaction. Express the activity as fold-stimulation over the basal (vehicle control) activity. Plot the cGMP concentration or fold-stimulation against the concentration of this compound to generate a dose-response curve.
Protocol 2: Cell-Based sGC Activity Assay
This protocol describes the induction and measurement of sGC activation in a cellular context, which is essential for understanding the compound's effect in a more physiological system.
A. Materials and Reagents
-
Cultured cells known to express sGC (e.g., human platelets, A7r5 rat smooth muscle cells, HBMEC endothelial cells).
-
Cell culture medium and supplements
-
This compound (Stock solution in DMSO)
-
ODQ (Stock solution in DMSO)
-
IBMX
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cGMP ELISA Kit
-
Protein Assay Kit (e.g., BCA)
Caption: Experimental workflow for the cell-based sGC activation assay.
B. Step-by-Step Procedure
-
Cell Culture: Seed cells (e.g., A7r5) in 6-well or 12-well plates and culture until they reach approximately 80-90% confluency.
-
Pre-treatment: Replace the culture medium with a serum-free medium or buffer. Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) for 10-30 minutes to prevent the degradation of newly synthesized cGMP.
-
sGC Oxidation (Optional): To investigate the effect of this compound on oxidized sGC, treat the cells with ODQ (e.g., 10 µM) during or after the IBMX pre-incubation step.
-
Stimulation: Add varying concentrations of this compound or vehicle control (DMSO) to the cells.
-
Incubation: Incubate the cells for a short period, typically 15 minutes, at 37°C.
-
Cell Lysis: Aspirate the medium and terminate the reaction by adding ice-cold 0.1 M HCl to each well to lyse the cells and stabilize the cGMP.
-
Lysate Collection: Scrape the cells, collect the lysate, and briefly sonicate or vortex to ensure complete lysis. Centrifuge the lysate to pellet cell debris.
-
cGMP Measurement: Use the supernatant to determine the cGMP concentration with a commercial cGMP ELISA kit according to the manufacturer's protocol.
-
Normalization: Use a portion of the cell lysate to determine the total protein concentration using a standard protein assay (e.g., BCA).
-
Data Analysis: Normalize the cGMP concentration to the total protein content for each sample (e.g., pmol cGMP / mg protein). Calculate the fold-increase in cGMP levels compared to the vehicle-treated control cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound activates two isoforms of nitric oxide sensitive guanylyl cyclase: Evidence for stable insertion of activator drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Replacement of heme by soluble guanylate cyclase (sGC) activators abolishes heme-nitric oxide/oxygen (H-NOX) domain structural plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Therapeutic effects of a soluble guanylate cyclase activator, this compound, on lower urinary tract dysfunction in mice with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY 60-2770 in vivo Bladder Dysfunction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of BAY 60-2770 for studying bladder dysfunction, drawing from preclinical research in established animal models. Detailed protocols and quantitative data are presented to facilitate experimental design and replication.
Introduction
This compound is a potent and selective activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] It functions in an NO-independent manner, making it a valuable tool for investigating the therapeutic potential of enhancing the cGMP signaling cascade in disease states where NO bioavailability may be compromised.[1][3] In the context of urology, this compound has been investigated for its potential to ameliorate bladder dysfunction, particularly overactive bladder (OAB) and neurogenic lower urinary tract dysfunction.[4]
Mechanism of Action
This compound directly activates sGC, leading to increased conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels in smooth muscle cells are associated with relaxation, which in the context of the bladder and urethra, can lead to improved bladder storage and voiding function. Preclinical studies have demonstrated that administration of this compound can increase cGMP levels in bladder and urethral tissues, restore the expression of sGC subunits, and normalize bladder contractility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ≥98% (HPLC) | 1027642-43-8 [sigmaaldrich.com]
- 3. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 4. The soluble guanylyl cyclase activator this compound ameliorates overactive bladder in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of sGC Expression Following BAY 60-2770 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the analysis of soluble guanylate cyclase (sGC) expression, specifically focusing on the α1 and β1 subunits, in response to treatment with the sGC activator, BAY 60-2770. Included are detailed protocols for sample preparation, Western blotting, and data analysis, alongside a summary of expected quantitative changes in sGC expression based on published studies. Furthermore, signaling pathway and experimental workflow diagrams are provided to facilitate a deeper understanding of the underlying mechanisms and procedures.
Introduction
Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3] This pathway plays a pivotal role in various physiological processes, including vasodilation, neurotransmission, and platelet aggregation.[2] The sGC enzyme is a heterodimer composed of an α and a β subunit.[4]
This compound is a potent, selective, and orally active sGC activator that functions independently of NO. It preferentially activates sGC that is in an oxidized or heme-free state, conditions often associated with oxidative stress and cardiovascular diseases. Studies have shown that this compound can not only stimulate sGC activity but also affect the protein expression levels of its subunits, particularly in disease models or under conditions of oxidative stress. This document outlines the methods to investigate these changes in sGC expression using Western blot analysis.
Data Presentation: Quantitative Analysis of sGC Subunit Expression
The following tables summarize the observed effects of this compound on the protein expression of sGC α1 and β1 subunits from various experimental models.
Table 1: Effect of this compound on ODQ-Induced Changes in sGC Subunit Expression in Human Platelets
| Treatment Group | sGC α1 (% of Control) | sGC β1 (% of Control) | Reference |
| Control (DMSO) | 100% | 100% | |
| ODQ (10 µM) | 47% | 60% | |
| This compound (10 µM) | ~100% | ~100% | |
| ODQ (10 µM) + this compound (10 µM) | ~100% | ~100% |
Note: Data are derived from a study on human washed platelets. ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one) is an sGC inhibitor that oxidizes the heme moiety of the enzyme.
Table 2: Effect of this compound on sGC Subunit Expression in Bladder Tissue of Obese Mice
| Treatment Group | sGC α1 Protein Expression | sGC β1 Protein Expression | Reference |
| Lean + Vehicle | Normalized to Control | Normalized to Control | |
| Obese + Vehicle | Decreased by 41% | Decreased by 43% | |
| Obese + this compound (1 mg/kg) | Restored to lean levels | Restored to lean levels |
Table 3: Effect of this compound on sGC β1 Subunit Expression in Urethral Smooth Muscle of Obese Mice
| Treatment Group | sGC β1 Protein Expression | Reference |
| Lean | Normalized to Control | |
| Obese | Reduced | |
| Obese + this compound | Restored to lean levels |
Signaling Pathway and Experimental Workflow
sGC Signaling Pathway and this compound Mechanism of Action
Caption: sGC signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Western Blot Analysis
Caption: A streamlined workflow for Western blot analysis of sGC expression.
Experimental Protocols
Sample Preparation and Protein Extraction
This protocol is a general guideline and may require optimization based on the specific cell or tissue type.
a. Materials and Reagents:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: RIPA buffer (150 mM NaCl, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease inhibitor cocktail.
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-cooled
-
Microcentrifuge
-
BCA Protein Assay Kit
b. Protocol for Adherent Cells:
-
Culture and treat cells with this compound and/or other compounds as per the experimental design.
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add ice-cold lysis buffer (e.g., 1 mL per 10 cm dish).
-
Scrape the cells off the dish using a cold plastic cell scraper and transfer the cell lysate to a pre-cooled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-cooled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Store the protein samples at -80°C until use.
c. Protocol for Tissues:
-
Excise the tissue of interest and immediately snap-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Transfer the powdered tissue to a pre-cooled tube containing ice-cold lysis buffer.
-
Homogenize the sample using a tissue homogenizer.
-
Follow steps 5-9 from the protocol for adherent cells.
SDS-PAGE and Western Blotting
a. Materials and Reagents:
-
Laemmli sample buffer (2x) with β-mercaptoethanol
-
Polyacrylamide gels (appropriate percentage to resolve proteins of ~70-80 kDa, e.g., 8-10%)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary antibodies:
-
Rabbit polyclonal anti-sGC α1 (e.g., from Cayman Chemical, Thermo Fisher Scientific)
-
Rabbit polyclonal anti-sGC β1 (e.g., from Cayman Chemical, MyBioSource)
-
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
b. Protocol:
-
Sample Preparation for SDS-PAGE: Thaw the protein lysates on ice. Mix an appropriate volume of lysate (containing 20-40 µg of total protein) with an equal volume of 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of the polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Wash the membrane briefly with TBST and then incubate it in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-sGC α1, anti-sGC β1, and a loading control antibody) in blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's protocol.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the sGC subunit bands to the corresponding loading control band for each sample.
Conclusion
The protocols and data provided in these application notes offer a robust framework for investigating the effects of this compound on sGC protein expression. By employing these standardized methods, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of sGC activators in various pathological conditions associated with impaired NO-sGC-cGMP signaling.
References
Measuring cGMP Levels in Tissues Treated with BAY 60-2770: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring cyclic guanosine monophosphate (cGMP) levels in tissues following treatment with BAY 60-2770, a potent, selective, and orally active soluble guanylyl cyclase (sGC) activator.[1] this compound stimulates sGC activity independently of nitric oxide (NO), making it a valuable tool for studying the cGMP signaling pathway, particularly in pathophysiological conditions associated with oxidative stress.[1][2] These guidelines offer comprehensive experimental procedures, data presentation formats, and visual aids to assist researchers in accurately quantifying the pharmacological effects of this compound on tissue cGMP concentrations.
Introduction
Cyclic GMP is a critical second messenger involved in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[3][4] The primary pathway for cGMP synthesis involves the activation of soluble guanylyl cyclase (sGC) by nitric oxide (NO). However, in certain disease states characterized by increased oxidative stress, the heme moiety of sGC can become oxidized, rendering the enzyme insensitive to NO.
This compound is a heme-independent sGC activator that can stimulate cGMP production even when sGC is in its oxidized, NO-insensitive state. This unique mechanism of action makes this compound a subject of significant interest for therapeutic applications in cardiovascular diseases and other conditions associated with impaired NO-sGC signaling. Accurate measurement of cGMP levels in tissues treated with this compound is crucial for understanding its pharmacodynamics and therapeutic potential.
Signaling Pathway of this compound
This compound bypasses the need for NO and directly activates sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP. This elevation in intracellular cGMP then activates downstream effectors, primarily cGMP-dependent protein kinase (PKG), which in turn phosphorylates various target proteins to elicit a physiological response.
Caption: Signaling pathway of this compound.
Quantitative Data on cGMP Levels
The following tables summarize the reported effects of this compound on cGMP concentrations in different tissues.
Table 1: Effect of this compound on cGMP Levels in Ischemia-Reperfusion (IR) Injured Rat Hearts
| Treatment Group | cGMP Concentration (pmol/mg tissue) | Fold Change vs. IR |
| IR Control | 17.2 ± 7.6 | - |
| 5 nM this compound | 32.8 ± 4.6 | ~1.9 |
| 5 µM this compound | 38.4 ± 10.0 | ~2.2 |
Data extracted from Lee et al. (2017).
Table 2: Effect of this compound on cGMP Levels in the Bladder of Obese Mice
| Treatment Group | cGMP Concentration (pmol/mg tissue) | Fold Change vs. Obese + Vehicle |
| Lean + Vehicle | 0.95 ± 0.14 | - |
| Obese + Vehicle | 0.27 ± 0.04 | - |
| Obese + this compound (1 mg/kg) | ~2.7 (10-fold increase from Obese + Vehicle) | 10 |
Data extracted from Leiria et al. (2014).
Experimental Protocols
This section provides a detailed methodology for the measurement of cGMP in tissues treated with this compound. The most common and reliable method is the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow for cGMP Measurement
Caption: Experimental workflow for cGMP measurement.
Materials and Reagents
-
This compound
-
Tissues of interest (e.g., heart, bladder, liver)
-
0.1 N Hydrochloric Acid (HCl)
-
Phosphate Buffered Saline (PBS)
-
Competitive cGMP ELISA Kit (e.g., from Cell Signaling Technology, Cell Biolabs, or Cloud-Clone Corp.)
-
Lysis Buffer (often provided with the ELISA kit)
-
Polytron-type homogenizer
-
Microcentrifuge
-
Microplate reader capable of measuring absorbance at 450 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Protocol for Tissue Sample Preparation
-
Tissue Collection: Excise tissues immediately after the experimental endpoint and flash-freeze in liquid nitrogen. Store at -80°C until use to prevent cGMP degradation.
-
Homogenization:
-
Weigh the frozen tissue.
-
Add 5-10 volumes of ice-cold 0.1 N HCl (e.g., 5-10 µL per mg of tissue) to precipitate proteins.
-
Homogenize the tissue on ice using a Polytron-type homogenizer until no visible tissue fragments remain.
-
-
Centrifugation:
-
Centrifuge the homogenate at >10,000 x g for 10-15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the cGMP. The supernatant can be stored at -80°C or assayed directly.
-
Protocol for cGMP Measurement using Competitive ELISA
This protocol is a general guideline. Always refer to the specific instructions provided with your chosen cGMP ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This may include reconstitution of standards and dilution of buffers and antibodies.
-
Sample Acetylation (Optional): For samples with expected low cGMP concentrations, an acetylation step can be performed to increase the sensitivity of the assay by approximately 10-fold. This typically involves adding a specific volume of acetic anhydride and triethylamine to the samples and standards.
-
Assay Procedure:
-
Add a specific volume (e.g., 50 µL) of the prepared standards and tissue supernatant samples to the wells of the antibody-coated microplate in duplicate.
-
Add the cGMP-HRP (Horseradish Peroxidase) conjugate to each well.
-
Add the anti-cGMP antibody to each well.
-
Incubate the plate for the recommended time (e.g., 2 hours) at room temperature, often with gentle shaking.
-
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
Substrate Incubation: Add the TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate for a specified time (e.g., 5-20 minutes) to allow for color development. The color intensity will be inversely proportional to the amount of cGMP in the sample.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.
-
Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Calculation
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the known cGMP standards against their concentrations.
-
cGMP Concentration Calculation: Determine the cGMP concentration in your samples by interpolating their absorbance values from the standard curve.
-
Normalization: Normalize the cGMP concentration to the initial weight of the tissue sample. The final concentration is typically expressed as pmol of cGMP per mg of tissue or nmol of cGMP per gram of tissue.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers investigating the effects of this compound on cGMP signaling. By following these detailed procedures, scientists can obtain reliable and reproducible data on tissue-specific cGMP levels, contributing to a better understanding of the therapeutic potential of this novel sGC activator. Adherence to the specific instructions of the chosen ELISA kit is paramount for achieving accurate results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
- 3. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [jove.com]
- 4. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY 60-2770: Application Notes and Protocols for Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BAY 60-2770, a potent, heme-independent activator of soluble guanylate cyclase (sGC), in isolated organ bath experiments. This document outlines detailed protocols for assessing the effects of this compound on smooth muscle relaxation, particularly in vascular and non-vascular tissues, and presents key quantitative data from relevant studies.
Introduction
This compound is a valuable pharmacological tool for investigating the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. Unlike sGC stimulators that require the presence of a reduced heme group, this compound can activate sGC even when the heme is oxidized or absent, making it particularly useful for studying pathophysiological conditions associated with oxidative stress.[1][2][3] This unique mechanism of action allows for the exploration of cGMP-mediated smooth muscle relaxation in experimental models where the NO-sGC axis may be compromised.[1][2]
Mechanism of Action
This compound acts as a heme mimetic, displacing the heme group and interacting with the conserved YxSxR motif of sGC. This interaction stimulates the conversion of guanosine triphosphate (GTP) to cGMP, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling events that result in smooth muscle relaxation. This process involves a decrease in intracellular calcium levels and dephosphorylation of the myosin light chain.
Caption: Signaling pathway of this compound in smooth muscle cells.
Quantitative Data Summary
The following tables summarize the pharmacological parameters of this compound in various isolated tissue preparations. These values provide a reference for expected potency and efficacy.
Table 1: Potency (pEC50) and Efficacy (Emax) of this compound in Rabbit Corpus Cavernosum
| Parameter | Value | Conditions | Reference |
| pEC50 | 7.58 ± 0.19 | Phenylephrine pre-contracted | |
| Emax | 81 ± 4% | Phenylephrine pre-contracted | |
| pEC50 (with ODQ) | 4.2-fold leftward shift | 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) co-incubation | |
| pEC50 (with Tadalafil) | 6.3-fold leftward shift | Tadalafil co-incubation |
Table 2: Effects of this compound on Contractions in Isolated Canine and Pig Coronary Arteries
| Tissue | Agonist | This compound Concentration | Effect | Reference |
| Canine Coronary Artery | Prostaglandin F2α | 0.1, 1, 10 nM | Suppression of contraction | |
| Canine Coronary Artery | Endothelin-1 | 0.1, 1, 10 nM | Suppression of contraction | |
| Canine Coronary Artery | 5-Hydroxytryptamine | 0.1, 1, 10 nM | Suppression of contraction | |
| Canine Coronary Artery | Potassium Chloride | 0.1, 1, 10 nM | Suppression of contraction | |
| Pig Coronary Artery | 3,4-Diaminopyridine | 0.1, 1, 10 nM | Prolonged cycle length and lowered tension of phasic contractions |
Experimental Protocols
The following are detailed protocols for conducting isolated organ bath experiments to assess the effects of this compound.
Protocol 1: Vasorelaxant Effects of this compound on Isolated Arteries (e.g., Aorta, Coronary Arteries)
1. Tissue Preparation:
- Euthanize the experimental animal (e.g., rat, rabbit, pig) in accordance with institutional guidelines.
- Carefully dissect the desired artery (e.g., thoracic aorta, coronary artery) and place it in cold, oxygenated Krebs-Henseleit solution (see composition below).
- Remove adherent connective and adipose tissue under a dissecting microscope.
- Cut the artery into rings of 2-4 mm in length. For some experiments, the endothelium may be denuded by gently rubbing the intimal surface with a fine wire or wooden stick.
2. Organ Bath Setup:
- Mount the arterial rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.
- Connect the rings to isometric force transducers to record changes in tension.
- Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 g (this may vary depending on the tissue). During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
3. Experimental Procedure:
- After equilibration, induce a stable contraction with a contractile agent such as phenylephrine (1 µM), U46619 (30 nM), or potassium chloride (60-80 mM).
- Once the contraction has reached a stable plateau, add cumulative concentrations of this compound (e.g., 1 pM to 10 µM) to the organ bath.
- Record the relaxation response at each concentration until a maximal response is achieved or until the highest concentration has been added.
- To investigate the role of the NO-sGC pathway, tissues can be pre-incubated with inhibitors such as L-NAME (a nitric oxide synthase inhibitor) or ODQ (an sGC inhibitor) for 20-30 minutes before the addition of the contractile agent.
4. Data Analysis:
- Express the relaxation responses as a percentage of the pre-contraction induced by the contractile agent.
- Plot the concentration-response curves and calculate the pEC50 (negative logarithm of the molar concentration that produces 50% of the maximal response) and Emax (maximal relaxation) values.
Krebs-Henseleit Solution Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.
Caption: Experimental workflow for isolated organ bath studies.
Protocol 2: Investigating the Effects of this compound on Non-Vascular Smooth Muscle (e.g., Corpus Cavernosum)
1. Tissue Preparation:
- Following euthanasia of the animal (e.g., rabbit), carefully dissect the corpus cavernosum tissue.
- Prepare strips of the corpus cavernosum (approximately 2x2x8 mm) and place them in cold, oxygenated Krebs-Henseleit solution.
2. Organ Bath Setup:
- Mount the tissue strips in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 / 5% CO2.
- Connect the strips to isometric force transducers and allow them to equilibrate for at least 60 minutes under a resting tension of approximately 1 g. Wash the tissues with fresh buffer every 15-20 minutes.
3. Experimental Procedure:
- Induce a sustained contraction with phenylephrine (10 µM).
- Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 0.01 to 10 µM) to generate a concentration-response curve.
- To assess the interaction with the NO-sGC pathway, pre-incubate separate tissue strips with ODQ (10 µM) or a phosphodiesterase type 5 (PDE5) inhibitor like tadalafil (100 nM) before constructing the this compound concentration-response curve.
- The effect of this compound on electrical field stimulation (EFS)-induced contractions and relaxations can also be investigated.
4. Data Analysis:
- Calculate the percentage of relaxation relative to the phenylephrine-induced contraction.
- Determine the pEC50 and Emax values from the concentration-response curves.
Concluding Remarks
This compound is a powerful tool for studying cGMP-mediated smooth muscle relaxation, particularly in conditions of oxidative stress where the efficacy of NO and sGC stimulators may be compromised. The protocols and data provided in these application notes serve as a foundation for designing and interpreting isolated organ bath experiments aimed at elucidating the therapeutic potential of sGC activators. Researchers should adapt these protocols to their specific experimental needs and tissue types.
References
- 1. The sGC activator this compound has potent erectile activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
Application of BAY 60-2770 in Platelet Aggregation Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of BAY 60-2770, a potent, nitric oxide-independent activator of soluble guanylyl cyclase (sGC), in platelet aggregation assays. These application notes and protocols are intended to guide researchers in utilizing this compound for investigating platelet function and exploring its therapeutic potential in cardiovascular diseases.
Introduction
This compound is a valuable pharmacological tool for studying the cyclic GMP (cGMP) signaling pathway in platelets.[1] Unlike nitric oxide (NO) donors, this compound directly activates sGC, particularly its heme-oxidized form, leading to increased cGMP production.[2][3][4] This elevation in cGMP levels plays a crucial role in inhibiting platelet activation, aggregation, and adhesion, making this compound a subject of interest for anti-thrombotic therapies.
Mechanism of Action in Platelets
This compound exerts its anti-platelet effects by modulating the sGC-cGMP signaling cascade. The key steps are:
-
Activation of sGC: this compound activates sGC, leading to the conversion of GTP to cGMP.
-
Increased cGMP Levels: This results in a significant elevation of intracellular cGMP concentrations.
-
Reduced Intracellular Calcium: Elevated cGMP levels lead to a decrease in intracellular Ca2+ concentrations.
-
Inhibition of Platelet Function: The reduction in intracellular calcium inhibits key platelet functions, including aggregation and adhesion, and reduces the activation of αIIbβ3 integrin.
The inhibitory effects of this compound are notably enhanced under conditions of sGC heme oxidation, which can be experimentally induced by the sGC inhibitor ODQ.
Signaling Pathway
Caption: Signaling pathway of this compound in platelets.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on platelet function as reported in the literature.
Table 1: Inhibition of Collagen-Induced Platelet Aggregation by this compound
| This compound Concentration (µM) | Agonist | % Inhibition of Aggregation | Potentiation by ODQ (10 µM) |
| 0.001 - 10 | Collagen (2 µg/ml) | Significant inhibition | Markedly potentiated |
| ≥ 0.1 | Collagen (2 µg/ml) | Nearly abolished | - |
Data sourced from Mendes-Silverio et al., 2012.
Table 2: Inhibition of Thrombin-Induced Platelet Aggregation by this compound
| This compound Concentration (µM) | Agonist | % Inhibition of Aggregation | Potentiation by ODQ (10 µM) |
| 0.001 - 10 | Thrombin (0.1 U/ml) | Significant inhibition | Markedly potentiated |
Data sourced from Mendes-Silverio et al., 2012.
Table 3: Effect of this compound on cGMP Levels in Activated Platelets
| This compound Concentration (µM) | Activating Agent | Change in cGMP Levels | Potentiation by ODQ (10 µM) |
| 0.01 - 3 | Collagen (2 µg/ml) | Concentration-dependent increase | Potentiated |
| 1 - 10 | Thrombin (0.1 U/ml) | Increased | Potentiated |
Data sourced from Mendes-Silverio et al., 2012.
Table 4: Inhibition of Platelet Adhesion by this compound
| This compound Concentration (µM) | Substrate | % Inhibition of Adhesion | Potentiation by ODQ (10 µM) |
| 0.1 - 10 | Fibrinogen | Significant inhibition | Largely potentiated |
Data sourced from Mendes-Silverio et al., 2012.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in platelet aggregation and adhesion assays, based on published methodologies.
Preparation of Human Washed Platelets
-
Blood Collection: Draw human venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.15% trisodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain PRP.
-
Platelet Pelleting: Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.
-
Washing: Resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer without Ca2+) and centrifuge again at 800 x g for 15 minutes.
-
Final Resuspension: Resuspend the final platelet pellet in a suspension buffer (e.g., Tyrode's buffer containing Ca2+) to a final concentration of 1.2×10⁸ platelets/ml.
Platelet Aggregation Assay
-
Platelet Preparation: Use human washed platelets at a concentration of 1.2×10⁸ platelets/ml.
-
Pre-incubation (Optional, for studying potentiation): Pre-incubate the platelet suspension with the sGC inhibitor ODQ (10 µM) or its vehicle (DMSO) for 3 minutes at 37°C.
-
Incubation with this compound: Add this compound (at desired concentrations, e.g., 0.001 to 10 µM) or its vehicle to the platelet suspension and incubate for another 3 minutes at 37°C.
-
Initiation of Aggregation: Add a platelet agonist, such as collagen (2 µg/ml) or thrombin (0.1 U/ml), to induce aggregation.
-
Measurement: Monitor the change in light transmission for 5-10 minutes using a platelet aggregometer. The extent of aggregation is expressed as the maximal percentage change in light transmission from baseline.
Caption: Workflow for the platelet aggregation assay.
Platelet Adhesion Assay
-
Plate Coating: Coat 96-well plates with fibrinogen (100 µg/ml) overnight at 4°C and then block with bovine serum albumin (BSA).
-
Platelet Preparation: Use human washed platelets at a concentration of 1.2×10⁸ platelets/ml.
-
Pre-incubation (Optional): Pre-incubate platelets with ODQ (10 µM) for 3 minutes.
-
Incubation with this compound: Incubate the platelets with this compound (e.g., 0.1–10 µM) or vehicle for 3 minutes.
-
Adhesion: Add the treated platelet suspension to the fibrinogen-coated wells and allow them to adhere for 30 minutes at 37°C.
-
Washing: Gently wash the wells to remove non-adherent platelets.
-
Quantification: Quantify the adhered platelets by measuring the activity of a platelet-specific enzyme (e.g., acid phosphatase) or by staining and imaging.
Conclusion
This compound is a powerful tool for investigating the role of the sGC-cGMP pathway in platelet function. The provided protocols and data summaries offer a solid foundation for researchers to design and execute experiments to further elucidate the anti-platelet effects of this compound and explore its therapeutic potential in thrombotic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of Haem-Oxidized Soluble Guanylyl Cyclase with this compound in Human Platelets Lead to Overstimulation of the Cyclic GMP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Haem-Oxidized Soluble Guanylyl Cyclase with this compound in Human Platelets Lead to Overstimulation of the Cyclic GMP Signaling Pathway | PLOS One [journals.plos.org]
- 4. Targeting soluble guanylate cyclase for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BAY 60-2770 for the Study of Erectile Dysfunction in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 60-2770 is a potent and specific activator of soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO).[1][2][3][4] Unlike sGC stimulators that require a reduced heme group on the enzyme, this compound can activate sGC even in its oxidized or heme-free state.[3] This unique mechanism of action makes it a valuable pharmacological tool for investigating erectile function and dysfunction, particularly in animal models where NO bioavailability is compromised or sGC is dysfunctional due to oxidative stress. These application notes provide an overview of the use of this compound in preclinical studies of erectile dysfunction, including its mechanism of action, experimental protocols, and key findings.
Mechanism of Action
Penile erection is a hemodynamic process mediated by the relaxation of the corpus cavernosum smooth muscle, which is primarily regulated by the NO-sGC-cGMP signaling pathway. NO, released from nerve endings and endothelial cells, binds to the heme moiety of sGC, activating the enzyme to produce cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to smooth muscle relaxation and erection. In various pathophysiological conditions associated with erectile dysfunction, such as diabetes, hypertension, and aging, increased oxidative stress can lead to the oxidation of the sGC heme iron, rendering the enzyme insensitive to NO.
This compound bypasses this limitation by directly activating oxidized or heme-free sGC, thereby restoring cGMP production and promoting erectile function. This makes it an ideal compound to study erectile function in animal models of disease characterized by oxidative stress and impaired NO signaling.
Figure 1: Signaling pathway of this compound in erectile function.
Data Presentation
Table 1: Dose-Response of Intracavernosal this compound on Erectile Function in Anesthetized Rats
| Dose (ng/kg) | Change in ICP (mmHg) | Change in ICP/MAP | Change in AUC (mmHg·s) | Change in MAP (mmHg) |
| 1 | 15 ± 3 | 0.15 ± 0.03 | 1500 ± 300 | -2 ± 1 |
| 3 | 28 ± 4 | 0.28 ± 0.04 | 3000 ± 400 | -3 ± 1 |
| 10 | 45 ± 5 | 0.45 ± 0.05 | 5500 ± 600 | -5 ± 2 |
| 30 | 62 ± 6 | 0.62 ± 0.06 | 8500 ± 800 | -9 ± 2 |
| 100 | 78 ± 7 | 0.78 ± 0.07 | 12000 ± 1000 | -11 ± 3 |
| 300 | 85 ± 8 | 0.85 ± 0.08 | 15000 ± 1200 | -14 ± 1 |
Data are presented as mean ± SEM. ICP: Intracavernosal Pressure; MAP: Mean Arterial Pressure; AUC: Area Under the Curve. Data synthesized from published studies.
Table 2: Effect of this compound on Erectile Function in a Murine Model of Obesity-Associated Erectile Dysfunction
| Parameter | Lean Mice | Obese Mice | Obese Mice + this compound |
| ICP/MAP Ratio | |||
| 4 Hz Stimulation | 0.45 ± 0.05 | 0.20 ± 0.04 | 0.42 ± 0.06# |
| 10 Hz Stimulation | 0.75 ± 0.06 | 0.40 ± 0.05 | 0.70 ± 0.07# |
| Acetylcholine-induced Relaxation (%) | 85 ± 5 | 40 ± 6 | 82 ± 7# |
| Corpus Cavernosum cGMP (pmol/mg protein) | 12.5 ± 1.5 | 4.0 ± 0.8 | 11.8 ± 1.2# |
| Corpus Cavernosum ROS (arbitrary units) | 100 ± 10 | 210 ± 20 | 115 ± 15# |
| sGC α1 Subunit Expression (relative to lean) | 1.0 | 0.5 ± 0.1 | 0.9 ± 0.1# |
*p < 0.05 vs. Lean Mice; #p < 0.05 vs. Obese Mice. Data are presented as mean ± SEM. ICP: Intracavernosal Pressure; MAP: Mean Arterial Pressure; ROS: Reactive Oxygen Species; sGC: soluble Guanylate Cyclase. Data synthesized from published studies.
Experimental Protocols
Protocol 1: Evaluation of Erectile Response to Intracavernosal this compound in Rats
Objective: To assess the in vivo erectile activity of this compound following direct intracavernosal (IC) injection in a rat model.
Materials:
-
Male Sprague-Dawley rats (300-400 g)
-
Anesthetic (e.g., Inactin/Thiobutabarbital, 100 mg/kg ip)
-
This compound
-
Vehicle (e.g., saline or appropriate solvent)
-
25-gauge needle connected to a PE-50 tubing for cannulation
-
Pressure transducer and data acquisition system
-
30-gauge needle for IC injections
Procedure:
-
Anesthetize the rat and ensure a stable plane of anesthesia.
-
Perform a tracheotomy to ensure a patent airway.
-
Cannulate the carotid artery with a PE-50 tubing connected to a pressure transducer to monitor systemic arterial pressure (MAP).
-
Expose the penis and insert a 25-gauge needle connected to a PE-50 tubing filled with heparinized saline into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
Allow the animal to stabilize for at least 30 minutes.
-
Administer increasing doses of this compound (e.g., 1 to 300 ng/kg) or vehicle via IC injection using a 30-gauge needle.
-
Record ICP and MAP continuously.
-
Calculate the ratio of ICP to MAP (ICP/MAP) and the area under the curve (AUC) for the ICP response.
-
Allow sufficient time between injections for pressures to return to baseline.
Figure 2: Workflow for measuring intracavernosal pressure (ICP).
Protocol 2: Investigation of this compound in a Model of Impaired NO-Signaling
Objective: To determine the efficacy of this compound in restoring erectile function in the presence of sGC inhibition or NO synthesis inhibition.
Materials:
-
Same as Protocol 1
-
1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), an sGC inhibitor
-
N-Nitro-L-Arginine Methyl Ester (L-NAME), a nitric oxide synthase (NOS) inhibitor
Procedure:
-
Follow steps 1-5 of Protocol 1.
-
For sGC Inhibition: Administer ODQ (e.g., 2 mg/kg, IC) to inhibit sGC. After a stabilization period, assess the erectile response to a known NO donor (e.g., sodium nitroprusside) to confirm sGC inhibition. Then, administer this compound as described in Protocol 1.
-
For NOS Inhibition: Administer L-NAME (e.g., 50 mg/kg, IV) to inhibit NOS. After a stabilization period, confirm NOS inhibition by observing a blunted erectile response to cavernosal nerve stimulation. Then, administer this compound as described in Protocol 1.
-
Record and analyze the data as described in Protocol 1. The erectile response to this compound is expected to be maintained or even enhanced in the presence of ODQ and unaffected by L-NAME.
Protocol 3: Oral Administration of this compound in a Chronic Model of Erectile Dysfunction (Obese Mice)
Objective: To evaluate the long-term therapeutic potential of orally administered this compound in a murine model of obesity-associated erectile dysfunction.
Materials:
-
C57BL/6 mice
-
High-fat diet
-
Standard chow
-
This compound
-
Gavage needles
-
Equipment for ICP measurement as in Protocol 1 (adapted for mice)
-
Reagents for cGMP and ROS measurement, and Western blotting
Procedure:
-
Induce obesity in mice by feeding a high-fat diet for a specified period (e.g., 12 weeks). A control group is fed standard chow.
-
Treat a cohort of obese mice with this compound (e.g., 1 mg/kg/day) via oral gavage for a defined duration (e.g., 2 weeks). Control groups (lean and obese) receive the vehicle.
-
At the end of the treatment period, assess erectile function by measuring the ICP response to cavernosal nerve stimulation at various frequencies (e.g., 4-10 Hz).
-
Harvest corpus cavernosum tissue for biochemical and molecular analyses:
-
Measure cGMP levels using an enzyme immunoassay kit.
-
Quantify reactive oxygen species (ROS) using a suitable fluorescent probe.
-
Determine the protein expression of sGC subunits (e.g., α1) by Western blotting.
-
Figure 3: Logical flow of a chronic erectile dysfunction study.
Conclusion
This compound is a valuable research tool for elucidating the role of the sGC pathway in erectile function and for exploring novel therapeutic strategies for erectile dysfunction. Its unique ability to activate NO-insensitive sGC makes it particularly useful for studying disease models associated with oxidative stress. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies using this compound in the field of sexual medicine.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The sGC activator this compound has potent erectile activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sGC activator this compound has potent erectile activity in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Screening BAY 60-2770 Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 60-2770 is a potent and selective activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] Unlike sGC stimulators that require the presence of a reduced heme moiety on the enzyme, this compound is a heme-independent activator, capable of stimulating sGC even when the heme group is oxidized or absent.[2][3] This unique mechanism of action makes this compound a valuable tool for studying the NO/sGC/cGMP pathway and a potential therapeutic agent for diseases associated with oxidative stress and impaired NO signaling.[3]
These application notes provide detailed protocols for cell-based assays to screen for and characterize the activity of this compound. The described methods include direct measurement of the second messenger cGMP, a reporter gene assay for high-throughput screening, and a functional assay assessing its anti-platelet aggregation effects.
Mechanism of Action of this compound
Soluble guanylate cyclase is a heterodimeric enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] Under normal physiological conditions, sGC is activated by nitric oxide (NO), which binds to the reduced ferrous (Fe²⁺) heme group of the enzyme. In states of oxidative stress, the heme iron can be oxidized to the ferric (Fe³⁺) state or the heme group can be lost entirely, rendering the enzyme insensitive to NO. This compound circumvents this by directly activating the oxidized or heme-free sGC, leading to a significant increase in cGMP production. This elevation in cGMP mediates various downstream effects, including vasodilation and inhibition of platelet aggregation.
Data Presentation
The following table summarizes the quantitative data for this compound activity in various cell-based assays as reported in the literature.
| Assay Type | Cell Line / System | Condition | Parameter | Value | Reference |
| sGC Reporter Gene Assay | Recombinant sGC reporter cell line | - | EC₅₀ | 5.4 ± 1.2 nmol/L | |
| In the presence of ODQ (10 µmol/L) | EC₅₀ | 0.39 ± 0.11 nmol/L | |||
| sGC Activity Assay | Purified sGC (α₁/β₁) | - | EC₅₀ | 592 nM | |
| Purified sGC (α₂/β₁) | - | EC₅₀ | 573 nM | ||
| Platelet Aggregation Assay | Washed human platelets | Collagen-induced | IC₅₀ | ~0.01 µM | |
| Washed human platelets | Thrombin-induced | IC₅₀ | >1 µM | ||
| Washed human platelets | Collagen-induced + ODQ | IC₅₀ | <0.001 µM | ||
| cGMP Accumulation | Human washed platelets | Collagen-stimulated | - | Significant increase | |
| Human washed platelets | Collagen-stimulated + ODQ | - | Potentiated cGMP increase |
*ODQ (oxadiazolo[4,3-a]quinoxalin-1-one) is a selective inhibitor of sGC that oxidizes the heme moiety, mimicking a state of oxidative stress.
Experimental Protocols
cGMP Accumulation Assay
This protocol describes the measurement of intracellular cGMP levels in cultured cells following treatment with this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell line of interest (e.g., A7r5 smooth muscle cells, HEK293 cells expressing sGC)
-
Cell culture medium and supplements
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
0.1 M HCl
-
cGMP ELISA kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 24- or 48-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Pre-treatment: On the day of the assay, aspirate the culture medium and wash the cells with a serum-free medium or a suitable buffer. Add fresh medium/buffer containing a PDE inhibitor (e.g., 100 µM IBMX) and incubate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cGMP.
-
Compound Treatment: Prepare serial dilutions of this compound in the medium/buffer containing the PDE inhibitor. Add the different concentrations of this compound to the cells and incubate for the desired time (e.g., 15-60 minutes) at 37°C. Include a vehicle control.
-
Cell Lysis: To terminate the reaction and extract cGMP, aspirate the medium and add 200-500 µL of 0.1 M HCl to each well. Incubate at room temperature for 20 minutes with gentle shaking.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at >600 x g for 10 minutes to pellet the cell debris.
-
cGMP Measurement: Perform the cGMP ELISA on the supernatants according to the manufacturer's instructions. This typically involves a competitive binding assay where free cGMP in the sample competes with a labeled cGMP conjugate for binding to a limited number of antibody sites.
-
Data Analysis: Calculate the cGMP concentration in each sample based on the standard curve. Plot the cGMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
sGC Reporter Gene Assay
This protocol describes a luciferase-based reporter gene assay to screen for sGC activators. This assay is highly sensitive and suitable for high-throughput screening. It typically utilizes a cell line stably or transiently transfected with a vector containing a cGMP-responsive element (CRE) upstream of a luciferase reporter gene.
Materials:
-
HEK293 cells (or other suitable host cells)
-
Expression vectors for sGC α₁ and β₁ subunits (if not endogenously expressed)
-
Luciferase reporter vector with a cGMP-responsive promoter
-
Transfection reagent
-
This compound
-
Luciferase assay system (lysis buffer and substrate)
-
Luminometer
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of Haem-Oxidized Soluble Guanylyl Cyclase with this compound in Human Platelets Lead to Overstimulation of the Cyclic GMP Signaling Pathway | PLOS One [journals.plos.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Analysis of BAY 60-2770 Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 60-2770 is a potent and selective activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. Unlike sGC stimulators, this compound can activate sGC even when the enzyme is in an oxidized or heme-free state, making it a valuable tool for studying cGMP signaling in pathophysiological conditions associated with oxidative stress.[1] Activation of sGC by this compound leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn modulates the activity of various downstream effectors, influencing processes such as vasodilation, inflammation, fibrosis, and apoptosis.[1][2]
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of key downstream targets of this compound, offering researchers a valuable tool to investigate the compound's mechanism of action and pharmacodynamic effects in preclinical models.
Signaling Pathway of this compound
This compound directly activates soluble guanylyl cyclase (sGC), leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which phosphorylates a variety of downstream targets.
Caption: Signaling pathway of this compound.
Key Downstream Targets for IHC Analysis
The following are key downstream targets that can be analyzed by IHC to assess the pharmacodynamic effects of this compound:
-
Phospho-Vasodilator-Stimulated Phosphoprotein (p-VASP at Ser239): VASP is a substrate of PKG, and its phosphorylation at Ser239 is a well-established biomarker for cGMP-PKG pathway activation.[3]
-
Soluble Guanylyl Cyclase (sGC) α1 and β1 Subunits: this compound has been shown to modulate the expression of sGC subunits, which can be altered in disease states.
-
Caspase-3 and Mitogen-Activated Protein Kinase Kinase 6 (MKK6): These proteins are involved in apoptosis and cellular stress responses, and their expression has been shown to be modulated by this compound in models of kidney disease.
Quantitative Data Summary
The following tables summarize the effects of this compound on its downstream targets as reported in the literature. It is important to note that much of the quantitative data is derived from methods other than immunohistochemistry (IHC), such as proteomics and Western blotting.
Table 1: Effect of this compound on VASP Phosphorylation
| Target | Model System | Treatment | Method | Outcome | Citation |
| p-VASP (Ser239) | Human Platelets | This compound | Western Blot | Increased phosphorylation |
Table 2: Effect of this compound on sGC Subunit Expression
| Target | Model System | Treatment | Method | Outcome | Citation |
| sGC α1 and β1 Subunits | Human Platelets | This compound + ODQ | Western Blot | Prevented ODQ-induced decrease in protein levels. | |
| sGC | Rat Bladder (Chronic Prostatitis Model) | This compound | Immunohistochemistry | Attenuated expression in the urothelium. | |
| sGC β1 | Rat Carotid Artery (Balloon Injury) | Balloon Injury | Immunohistochemistry | Weak staining intensity at 7 and 14 days post-injury. |
Table 3: Effect of this compound on Apoptosis and Stress-Related Proteins
| Target | Model System | Treatment | Method | Outcome | Citation |
| Caspase-3 | Rat Kidney (5/6 Nephrectomy + High Salt Diet) | This compound | Proteomics | Corrected upregulation of Caspase-3. | |
| MKK6 | Rat Kidney (5/6 Nephrectomy + High Salt Diet) | This compound | Proteomics | Corrected upregulation of MKK6. | |
| Cleaved Caspase-3 | Rat Heart (Doxorubicin-induced cardiotoxicity) | This compound | Western Blot | Decreased levels of cleaved Caspase-3. |
Experimental Workflow for IHC Analysis
The following diagram outlines the general workflow for performing immunohistochemistry on paraffin-embedded tissues to assess the effects of this compound.
Caption: General workflow for IHC analysis.
Detailed Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of p-VASP (Ser239), sGC β1, and Cleaved Caspase-3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Protocol 1: Immunohistochemistry for Phospho-VASP (Ser239)
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Blocking solution (e.g., 5% normal goat serum in wash buffer)
-
Primary antibody: Rabbit anti-Phospho-VASP (Ser239) polyclonal antibody (e.g., from Cell Signaling Technology or Thermo Fisher Scientific)
-
Biotinylated goat anti-rabbit secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Immerse in 100% ethanol: 2 x 3 minutes.
-
Immerse in 95% ethanol: 1 x 3 minutes.
-
Immerse in 70% ethanol: 1 x 3 minutes.
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in citrate buffer (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow to cool at room temperature for 20 minutes.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate slides with blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-VASP (Ser239) antibody in blocking solution (recommended starting dilution 1:100).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with wash buffer: 3 x 5 minutes.
-
Incubate with biotinylated goat anti-rabbit secondary antibody for 30 minutes at room temperature.
-
Wash slides with wash buffer: 3 x 5 minutes.
-
Incubate with streptavidin-HRP for 30 minutes at room temperature.
-
Wash slides with wash buffer: 3 x 5 minutes.
-
Incubate with DAB substrate until desired staining intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" in running tap water.
-
Dehydrate through graded ethanols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry for sGC β1 Subunit
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary antibody: Rabbit anti-sGC β1 polyclonal antibody
Procedure:
Follow the same procedure as Protocol 1, with the following modifications:
-
Primary Antibody Incubation:
-
Dilute the primary anti-sGC β1 antibody in blocking solution (recommended starting dilution 1:100 to 1:500, check manufacturer's datasheet).
-
Incubate overnight at 4°C in a humidified chamber.
-
Protocol 3: Immunohistochemistry for Cleaved Caspase-3
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary antibody: Rabbit anti-Cleaved Caspase-3 polyclonal or monoclonal antibody
Procedure:
Follow the same procedure as Protocol 1, with the following modifications:
-
Primary Antibody Incubation:
-
Dilute the primary anti-Cleaved Caspase-3 antibody in blocking solution (recommended starting dilution 1:100 to 1:400, check manufacturer's datasheet).
-
Incubate overnight at 4°C in a humidified chamber.
-
Quantification of IHC Staining
For quantitative analysis of IHC staining, various methods can be employed, including:
-
H-Score (Histoscore): This semi-quantitative method considers both the intensity of staining and the percentage of positively stained cells. The formula is: H-Score = Σ (i × Pi), where 'i' is the intensity score (e.g., 0 for no staining, 1 for weak, 2 for moderate, 3 for strong) and 'Pi' is the percentage of cells stained at that intensity.
-
Percentage of Positive Cells: A simpler method that involves counting the number of positively stained cells out of the total number of cells in a defined area.
-
Automated Image Analysis: Software platforms can be used to quantify staining intensity and area with high throughput and objectivity.
Troubleshooting
Common issues in IHC and their potential solutions are outlined below:
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; check storage and handling. |
| Antigen retrieval insufficient | Optimize retrieval method (heat, enzyme) and time. | |
| Incorrect antibody dilution | Titrate the primary antibody to find the optimal concentration. | |
| High Background | Non-specific antibody binding | Increase blocking time; use serum from the same species as the secondary antibody. |
| Endogenous peroxidase activity | Add a peroxidase blocking step (e.g., H2O2) before primary antibody incubation. | |
| Over-fixation of tissue | Reduce fixation time; optimize antigen retrieval. | |
| Non-specific Staining | Cross-reactivity of antibodies | Use affinity-purified antibodies; include appropriate negative controls. |
| Tissue drying out during staining | Perform incubations in a humidified chamber. |
Conclusion
Immunohistochemistry is a powerful technique for visualizing the effects of this compound on its downstream targets within the tissue context. By following these detailed protocols and considering the principles of IHC, researchers can obtain valuable insights into the pharmacodynamics and mechanism of action of this novel sGC activator. Careful optimization of each step, particularly antigen retrieval and antibody concentrations, is crucial for achieving specific and reproducible results.
References
Troubleshooting & Optimization
Off-target effects of BAY 60-2770 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the soluble guanylyl cyclase (sGC) activator, BAY 60-2770, in cellular assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing a much stronger effect of this compound than expected, or significant variability in my results?
A1: This is a common issue and often relates to the specific mechanism of action of this compound, which preferentially activates the oxidized or heme-free form of its target enzyme, soluble guanylyl cyclase (sGC).
-
Cellular Redox State: The potency of this compound is highly dependent on the redox environment of your cells. Conditions of high oxidative stress will lead to more oxidized sGC, creating more of the target for this compound and thus a more potent effect. Variability in cell culture conditions (e.g., cell density, passage number, media supplements) can alter the cellular redox state and, consequently, the response to this compound.
-
Endogenous Nitric Oxide (NO) Levels: High levels of endogenous NO can maintain sGC in its reduced, heme-containing state, which is less sensitive to this compound. Changes in NO production can therefore modulate the observed effect.
-
Troubleshooting Steps:
-
Standardize cell culture conditions rigorously.
-
Consider including a positive control for oxidative stress to assess its potential impact.
-
To achieve maximal and consistent activation by this compound, you can pre-treat cells with an oxidizing agent like 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), which will convert sGC to the form most sensitive to this compound.
-
Q2: I co-incubated my cells with this compound and the sGC inhibitor ODQ, and the inhibitory effect of this compound on my endpoint (e.g., platelet aggregation) was enhanced. Isn't this contradictory?
A2: This is an expected and important mechanistic interaction, not a contradictory result. ODQ inhibits the action of NO and NO-donors by oxidizing the heme group on sGC. This oxidation converts sGC into the precise form that this compound preferentially activates.[1][2] Therefore, ODQ "sensitizes" sGC to activation by this compound, leading to a more pronounced downstream effect, such as higher cGMP production and greater inhibition of platelet aggregation. This potentiation is a key characteristic of heme-independent sGC activators.
Q3: Is this compound selective for sGC? Could my observed effects be due to off-target activities?
A3: this compound is considered a selective activator of sGC.
-
Cyclic AMP (cAMP) Pathway: Studies have shown that this compound does not alter the levels of cAMP in cells, indicating it does not significantly interact with adenylyl cyclases or cAMP-specific phosphodiesterases (PDEs).
-
Phosphodiesterases (PDEs): The mechanism of action of this compound does not involve the inhibition of cGMP degradation by PDEs. In fact, the effects of this compound can be further enhanced by PDE5 inhibitors, which act downstream by preventing the breakdown of the cGMP produced.
-
Recommended Control: To confirm that the observed effects in your assay are mediated by the sGC-cGMP pathway, you can use a cell-permeable cGMP analogue (e.g., 8-Br-cGMP). This compound should mimic the effects of this compound, and its action should not be blocked by ODQ.
Q4: I am not seeing any effect of this compound. What could be the reason?
A4:
-
Low Oxidative Stress: If your cells have very low levels of oxidative stress, the majority of the sGC enzyme will be in its reduced, heme-containing form, which is not efficiently activated by this compound.
-
Compound Stability and Handling: Ensure that your stock solution of this compound is properly prepared and stored to maintain its activity. Refer to the manufacturer's instructions for solubility and storage conditions.
-
Cell Type: While sGC is widely expressed, the levels and the basal redox state of the enzyme can vary significantly between cell types.
-
Troubleshooting Steps:
-
As a positive control, co-treat with a low concentration of ODQ (e.g., 10 µM) to induce the sensitive form of sGC. This should "unmask" the activity of this compound.
-
Verify the expression of sGC (alpha and beta subunits) in your cell line.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in human platelet assays.
Table 1: Effect of this compound on Collagen-Induced Platelet Aggregation
| This compound Conc. (µM) | Aggregation Inhibition (%) (without ODQ) | Aggregation Inhibition (%) (with 10 µM ODQ) |
| 0.001 | ~20% | ~60% |
| 0.01 | ~60% | ~90% |
| 0.1 | ~100% | ~100% |
| 1.0 | ~100% | ~100% |
| 10.0 | ~100% | ~100% |
| Data are approximate values derived from published studies in human washed platelets stimulated with 2 µg/mL collagen. |
Table 2: Effect of this compound on cGMP and Intracellular Calcium [Ca2+]i Levels in Platelets
| Treatment Condition | Fold Increase in cGMP (vs. Control) | Reduction in [Ca2+]i |
| This compound (0.01 µM) | Significant Increase | Significant Reduction |
| This compound (0.01 µM) + ODQ (10 µM) | Markedly Potentiated Increase | Further Significant Reduction |
| This compound (1 µM) | Strong Increase | Strong Reduction |
| This compound (1 µM) + ODQ (10 µM) | Markedly Potentiated Strong Increase | Further Strong Reduction |
| Qualitative summary based on data from human washed platelets. |
Experimental Protocols
Key Experiment: Platelet Aggregation Assay
Objective: To measure the inhibitory effect of this compound on platelet aggregation induced by an agonist like collagen or thrombin.
Materials:
-
Human washed platelets
-
This compound
-
ODQ (optional, for potentiation)
-
Collagen or Thrombin (agonist)
-
Platelet aggregometer
-
Krebs solution
-
DMSO (vehicle)
Procedure:
-
Prepare a suspension of human washed platelets at a concentration of approximately 1.2 x 10⁸ platelets/mL.
-
Pre-warm the platelet suspension to 37°C.
-
Place an aliquot of the platelet suspension in the aggregometer cuvette with a stir bar.
-
For experiments involving sGC oxidation, pre-incubate the platelets with ODQ (e.g., 10 µM) for 3 minutes. For control experiments, add the equivalent volume of vehicle (DMSO).
-
Add the desired concentration of this compound (e.g., 0.001–10 µM) or its vehicle and incubate for 3 minutes.
-
Initiate the aggregation by adding the agonist (e.g., collagen at 2 µg/mL or thrombin at 0.1 U/mL).
-
Record the light transmission for a sufficient period for maximal aggregation to occur in the control sample.
-
The percentage of aggregation is calculated, with 100% being the maximal aggregation observed with the agonist alone.
Key Experiment: cGMP Measurement Assay
Objective: To quantify the increase in intracellular cGMP levels in response to this compound.
Materials:
-
Human washed platelets (or other cell type)
-
This compound
-
ODQ (optional)
-
Collagen or Thrombin (agonist)
-
0.1 M HCl for cell lysis
-
Commercially available cGMP EIA Kit
Procedure:
-
Prepare a platelet suspension (1.2 x 10⁸ platelets/mL) and pre-incubate with or without ODQ (10 µM) as described above.
-
Incubate the platelets with the desired concentrations of this compound for 3 minutes.
-
Add the agonist (e.g., collagen or thrombin) to stimulate the cells.
-
Terminate the reaction by adding 0.1 M HCl to lyse the cells and stop enzymatic activity.
-
Centrifuge the samples to pellet the cellular debris.
-
Collect the supernatant containing the cGMP.
-
Quantify the cGMP concentration in the supernatant using a cGMP EIA kit according to the manufacturer's protocol.
-
Normalize the cGMP concentration to the total protein content of the cell lysate.
Visualizations
Caption: Signaling pathway of sGC activation by NO and this compound.
References
- 1. Activation of Haem-Oxidized Soluble Guanylyl Cyclase with this compound in Human Platelets Lead to Overstimulation of the Cyclic GMP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Haem-Oxidized Soluble Guanylyl Cyclase with this compound in Human Platelets Lead to Overstimulation of the Cyclic GMP Signaling Pathway | PLOS One [journals.plos.org]
- 3. Targeting soluble guanylate cyclase for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing BAY 60-2770 concentration for maximum sGC activation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of BAY 60-2770 for maximal soluble guanylate cyclase (sGC) activation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective activator of soluble guanylate cyclase (sGC).[1][2] It functions independently of nitric oxide (NO) and preferentially activates sGC that is in a heme-free or oxidized state.[3][4][5] In this state, the sGC enzyme is unresponsive to NO. This compound displaces the heme group and acts as a heme mimetic, interacting with the conserved YxSxR motif through carboxylate-mediated interactions and hydrophobic interactions, thereby stimulating the production of cyclic guanosine monophosphate (cGMP).
Q2: What is the recommended concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type, experimental conditions, and the oxidation state of sGC. For initial experiments, a concentration range of 0.001 µM to 10 µM is recommended. In human washed platelets, significant inhibition of collagen-induced aggregation was observed at concentrations as low as 0.001 µM, with maximal inhibition at 0.1 µM. For thrombin-induced aggregation, a higher concentration of 10 µM was required for significant inhibition.
Q3: How does the oxidation state of sGC affect the activity of this compound?
A3: The activity of this compound is significantly enhanced when sGC is in an oxidized or heme-free state. This can be experimentally induced using an oxidizing agent like 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ). In the presence of ODQ, the EC50 of this compound can be shifted to lower concentrations. For example, in a recombinant sGC reporter cell line, the EC50 was 5.4 nM, which shifted to 0.39 nM in the presence of 10 µM ODQ. This potentiation is due to this compound's preferential activation of the oxidized form of sGC.
Q4: Are there any known off-target effects of this compound?
A4: The available literature suggests that this compound is a selective activator of sGC. Experiments using tracheal rings from sGC-β1 knockout mice have shown that the bronchodilatory effects of this compound are mediated through sGC and not due to off-target effects. However, as with any pharmacological agent, it is crucial to include appropriate controls in your experiments to rule out potential off-target effects in your specific system.
Q5: What is the stability of this compound in solution?
A5: According to one supplier, this compound is stable for at least 4 years when stored at -20°C. Stock solutions are recommended to be stored at -80°C for up to 6 months or at -20°C for 1 month in a sealed container, protected from moisture and light.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no sGC activation with this compound | Suboptimal concentration: The concentration of this compound may be too low for your specific experimental setup. | Perform a dose-response curve to determine the optimal concentration (e.g., 0.001 µM to 10 µM). |
| sGC is in a reduced state: this compound is most effective on oxidized or heme-free sGC. | Consider pre-treating your cells or tissue with an oxidizing agent like ODQ (e.g., 10 µM) to enhance the effect of this compound. | |
| Degradation of this compound: Improper storage or handling may have led to the degradation of the compound. | Ensure proper storage of this compound stock solutions (-20°C or -80°C) and protect from light and moisture. Prepare fresh dilutions for each experiment. | |
| High background signal in cGMP assay | Phosphodiesterase (PDE) activity: PDEs can rapidly degrade cGMP, leading to an underestimation of sGC activity. | Include a PDE inhibitor, such as IBMX (e.g., 0.5 mM), in your assay buffer to prevent cGMP degradation. |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or serum concentration can affect cellular responses. | Standardize your cell culture protocols and ensure consistency between experiments. |
| Variability in the oxidation state of sGC: The endogenous oxidative state of your cells or tissue may vary. | For more consistent results, consider inducing a uniformly oxidized state of sGC with ODQ. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/System | Conditions |
| EC50 | 5.4 ± 1.2 nM | Recombinant sGC reporter cell line | - |
| EC50 | 0.39 ± 0.11 nM | Recombinant sGC reporter cell line | In the presence of 10 µM ODQ |
| EC50 | 592 nM | sGC α1β1 isoform | - |
| EC50 | 573 nM | sGC α2β1 isoform | - |
| Effective Concentration | 0.001 - 10 µM | Human washed platelets | Inhibition of collagen- and thrombin-induced aggregation |
| Effective Concentration | 10 µM | H9c2 cardiomyocytes | Inhibition of doxorubicin-induced cardiotoxicity |
Table 2: In Vivo Efficacy of this compound
| Dose | Species | Model | Effect |
| 0.1 - 0.3 mg/kg (p.o.) | Rat | Liver fibrosis | Attenuated liver fibrosis |
| 1 mg/kg | Mouse | Allergic airway inflammation | Reduced eosinophil infiltration |
| 1 mg/kg | Mouse | Obesity-induced overactive bladder | Ameliorated bladder dysfunction |
| 1 - 300 ng/kg (i.c.) | Rat | Erectile function | Dose-related increases in intracavernosal pressure |
| 5 mg/kg (p.o.) | Rat | Myocardial ischemia-reperfusion injury | Reduced infarct size and improved left ventricular function |
Experimental Protocols
Protocol 1: Determination of this compound EC50 in a Cell-Based cGMP Assay
-
Cell Culture: Plate cells (e.g., HEK293 cells stably expressing sGC) in a suitable multi-well plate and grow to 80-90% confluency.
-
Pre-treatment:
-
To inhibit phosphodiesterase activity, pre-incubate the cells with a PDE inhibitor such as 0.5 mM IBMX for 10-15 minutes at 37°C.
-
To assess the effect of sGC oxidation, pre-treat a subset of wells with 10 µM ODQ for 15-20 minutes at 37°C.
-
-
This compound Treatment: Add varying concentrations of this compound (e.g., a serial dilution from 10 µM down to 0.1 nM) to the wells. Include a vehicle control (e.g., DMSO). Incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Remove the medium and lyse the cells by adding 0.1 M HCl.
-
cGMP Measurement: Determine the cGMP concentration in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Measurement of sGC Activity in Purified Enzyme Preparations
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM triethanolamine/HCl (pH 7.5), 1 mM IBMX, 5 mM creatine phosphate, 0.25 mg/ml creatine kinase, and 1 mg/ml BSA.
-
Enzyme and Compound Incubation: In a microcentrifuge tube, combine the purified sGC enzyme with the desired concentration of this compound or vehicle control in the reaction buffer. For experiments investigating the effect of the heme state, pre-incubate the enzyme with 30 µM ODQ for 20 minutes.
-
Initiation of Reaction: Start the reaction by adding 3 mM MgCl2 and 0.5 mM GTP.
-
Incubation: Incubate the reaction mixture for 10 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by adding 0.1 M HCl.
-
cGMP Quantification: Measure the amount of cGMP produced using a cGMP EIA kit.
-
Data Analysis: Calculate the sGC activity as the amount of cGMP produced per unit of time per amount of enzyme.
Visualizations
Caption: sGC signaling pathway and points of intervention.
Caption: Experimental workflow for optimizing this compound.
Caption: Troubleshooting decision tree for low sGC activation.
References
- 1. This compound | sGC activator | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound activates two isoforms of nitric oxide sensitive guanylyl cyclase: Evidence for stable insertion of activator drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Haem-Oxidized Soluble Guanylyl Cyclase with this compound in Human Platelets Lead to Overstimulation of the Cyclic GMP Signaling Pathway | PLOS One [journals.plos.org]
- 5. journals.physiology.org [journals.physiology.org]
BAY 60-2770 stability in different experimental buffers
This technical support center provides guidance on the stability of BAY 60-2770 in various experimental buffers, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
Q1: I am seeing inconsistent results in my experiments using this compound. Could buffer stability be the issue?
A1: Inconsistent results can indeed be a consequence of compound instability in your experimental buffer. This compound, like many small molecules, can be susceptible to degradation depending on the buffer composition, pH, temperature, and storage duration. We recommend performing a stability test in your specific buffer (see "Experimental Protocol for Assessing Stability" below) to ensure the integrity of the compound throughout your experiment.
Q2: What are the visible signs of this compound precipitation or degradation in my buffer?
A2: Visual inspection of your solution is the first step. Look for cloudiness, turbidity, or the formation of visible particulates, which indicate precipitation. While chemical degradation is often not visible, any change in the color of the solution should also be considered a sign of potential instability.
Q3: How should I prepare my working solutions of this compound from a DMSO stock?
A3: It is best practice to prepare working solutions fresh for each experiment. Dilute your high-concentration DMSO stock into your aqueous experimental buffer just prior to use. To avoid precipitation, it is advisable to add the DMSO stock to the buffer dropwise while vortexing or stirring. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to minimize solvent effects on your biological system.
Q4: Can I store this compound in an aqueous buffer for future use?
A4: We strongly advise against storing this compound in aqueous buffers for extended periods. The stability of the compound in aqueous solutions is not well-characterized and is likely to be limited. For optimal results, prepare fresh working solutions for each experiment. If short-term storage is unavoidable, it should be at 4°C and for no longer than a few hours, though stability under these conditions should be validated.
Stability of this compound in Common Experimental Buffers
While comprehensive, publicly available stability data for this compound across a wide range of buffers is limited, the following table provides a summary of likely stability and best-practice recommendations based on its chemical properties and common usage in the literature.
| Buffer/Solvent | Temperature | pH | Expected Stability & Recommendations |
| DMSO | -20°C to -80°C | N/A | High Stability: Recommended for long-term storage of stock solutions. Keep tightly sealed and protected from light. |
| Phosphate-Buffered Saline (PBS) | Room Temp | 7.4 | Limited Stability: Prone to hydrolysis over time. Prepare fresh and use immediately. |
| TRIS Buffer | Room Temp | 7.0-8.0 | Moderate Stability: Generally more stable than in PBS, but fresh preparation is still recommended. |
| Krebs Buffer | 37°C | 7.4 | Limited Stability: As with other aqueous buffers, prepare immediately before use in physiological experiments. |
| Cell Culture Media (e.g., DMEM, RPMI) | 37°C | 7.2-7.4 | Limited Stability: Components in the media may interact with the compound. Add to media just prior to treating cells. |
Experimental Protocol for Assessing this compound Stability
This protocol provides a general framework for determining the stability of this compound in your specific experimental buffer using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound in a given buffer over time.
Materials:
-
This compound
-
Your experimental buffer of choice
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase (e.g., Acetonitrile:Water gradient)
-
DMSO (for stock solution)
Methodology:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a known high concentration (e.g., 10 mM).
-
Prepare Test Solution: Dilute the DMSO stock into your experimental buffer to the final working concentration.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any potential reaction (e.g., by adding a strong solvent like acetonitrile and freezing). Analyze this sample by HPLC to determine the initial concentration.
-
Incubate: Keep the remaining test solution under your experimental conditions (e.g., 37°C in an incubator).
-
Collect Time Points: At various time points (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots and process them in the same way as the T=0 sample.
-
HPLC Analysis: Analyze all samples by HPLC. The peak area corresponding to this compound will be proportional to its concentration.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in peak area indicates degradation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the workflow for assessing its stability.
Caption: Mechanism of action of this compound as a PDE2A inhibitor.
Caption: Experimental workflow for assessing the stability of this compound.
Interpreting unexpected results with BAY 60-2770
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with BAY 60-2770.
Frequently Asked Questions (FAQs)
Q1: We observed a stronger-than-expected effect of this compound when co-administered with ODQ, which is an sGC inhibitor. Is this a known interaction?
A1: Yes, this is a known and expected interaction. Unlike sGC stimulators that require a reduced heme group, this compound is a heme-independent sGC activator.[1][2] ODQ (1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one) inhibits nitric oxide (NO)-stimulated sGC activity by oxidizing the heme iron on the enzyme. This oxidized state is precisely the condition under which this compound exhibits enhanced activity. Therefore, the presence of ODQ can potentiate the effects of this compound.
Q2: Our experimental results show a significant physiological response to this compound, but we are not detecting a substantial increase in total tissue cGMP levels. Is this normal?
A2: This is a plausible outcome. While this compound does activate sGC to produce cGMP, significant physiological effects can sometimes be observed without a dramatic increase in the overall tissue cGMP concentration. This may be due to localized cGMP signaling, downstream signal amplification, or the specific kinetics of cGMP production and degradation within the experimental model. For instance, in some cardiac studies, while a protective effect was noted, the accompanying rise in cGMP was modest.
Q3: We are seeing variability in the efficacy of this compound between different agonist-induced platelet aggregation models. Why might this be?
A3: The efficacy of this compound can differ depending on the agonist used to induce platelet aggregation. For example, this compound has been shown to be significantly more potent in inhibiting collagen-induced platelet aggregation compared to thrombin-induced aggregation. This difference in potency may be related to the specific signaling pathways activated by each agonist.
Q4: Does this compound have any known off-target effects?
A4: Current research suggests that this compound is a potent and selective activator of soluble guanylyl cyclase (sGC). The majority of its observed effects are attributed to its action on the sGC-cGMP signaling pathway. While some studies have investigated potential sGC-independent effects, the primary mechanism of action is considered to be through sGC activation.
Troubleshooting Guides
Issue 1: Unexpected Potentiation of this compound Effect
Symptoms:
-
A significantly larger than anticipated physiological response is observed.
-
The experiment involves co-administration of substances that can induce oxidative stress or directly oxidize the sGC heme group.
Possible Cause: The sGC enzyme in your experimental system may be in an oxidized or heme-free state, which enhances the activity of this compound.
Troubleshooting Steps:
-
Review Experimental Conditions: Assess if any components of your experimental buffer or co-administered compounds could be causing oxidative stress.
-
Positive Control with ODQ: To confirm this mechanism, consider a controlled experiment where you intentionally co-administer ODQ with this compound. A potentiated effect in the presence of ODQ would support this hypothesis.
-
Measure sGC Oxidation State: If possible with your experimental setup, attempt to quantify the ratio of reduced to oxidized sGC.
Issue 2: Discrepancy Between Physiological Effect and cGMP Levels
Symptoms:
-
A clear and significant physiological outcome is observed with this compound treatment.
-
Measurement of total tissue cGMP levels does not show a corresponding large increase.
Possible Cause:
-
Localized cGMP signaling is sufficient to elicit the response.
-
The timing of cGMP measurement is not optimal to capture the peak concentration.
-
Downstream effectors of cGMP are highly sensitive or their signals are amplified.
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course study to measure cGMP levels at multiple time points after this compound administration to identify the peak concentration.
-
Subcellular Fractionation: If feasible, perform subcellular fractionation to measure cGMP concentrations in specific compartments.
-
Assess Downstream Markers: Measure the activation of downstream targets of cGMP, such as the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, as a more direct indicator of pathway activation.
Data Presentation
Table 1: Effect of this compound on Platelet Aggregation
| Agonist | This compound Concentration for Max Inhibition | Reference |
| Collagen | 0.1 µM | |
| Thrombin | 10 µM |
Table 2: Effect of this compound on cGMP Levels in Cardiac Tissue
| Treatment Group | cGMP Concentration (pmol/mg tissue) | Reference |
| Ischemia-Reperfusion (IR) | 17.2 ± 7.6 | |
| IR + this compound (5 nM) | 32.8 ± 4.6 | |
| IR + this compound (5 µM) | 38.4 ± 10.0 |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
-
Platelet Preparation: Isolate human platelets and wash them in a suitable buffer (e.g., Krebs solution). Adjust the platelet count to 1.2 x 10⁸ platelets/ml.
-
Pre-incubation with ODQ (Optional): Pre-incubate the platelet suspension with 10 µM ODQ or vehicle (DMSO) for 3 minutes.
-
Incubation with this compound: Add this compound at the desired concentrations (e.g., 0.001 to 10 µM) or vehicle and incubate for an additional 3 minutes.
-
Stimulation of Aggregation: Induce platelet aggregation by adding an agonist such as collagen (2 µg/ml) or thrombin (0.1 U/ml).
-
Measurement: Monitor platelet aggregation using an optical aggregometer.
Protocol 2: Ex Vivo Langendorff Heart Perfusion
-
Heart Isolation: Anesthetize the animal (e.g., Sprague-Dawley rat) and excise the heart.
-
Langendorff Setup: Mount the heart on a Langendorff apparatus and perfuse with Krebs-Henseleit buffer.
-
Ischemia-Reperfusion: Induce global ischemia for a defined period (e.g., 30 minutes), followed by reperfusion.
-
This compound Treatment: During the reperfusion phase, perfuse the heart with buffer containing this compound at the desired concentration (e.g., 5 nM or 5 µM).
-
Analysis: After the experiment, collect tissue samples for analysis of infarct size, cGMP levels, or protein phosphorylation.
Visualizations
References
How to control for the redox state of sGC in BAY 60-2770 experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the soluble guanylate cyclase (sGC) activator, BAY 60-2770. The focus is on understanding and controlling the redox state of sGC to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a potent and selective activator of soluble guanylate cyclase (sGC) that functions independently of nitric oxide (NO).[1] Its primary targets are sGC enzymes that are in an oxidized (ferric, Fe³⁺) state or have lost their heme group (heme-free).[2][3][4][5] The molecule acts as a heme mimetic, binding to the heme pocket after displacing the original heme group to activate the enzyme.
2. Why is the redox state of sGC critical in my this compound experiment?
The sGC enzyme exists in two primary redox states, which determine its sensitivity to different classes of activators:
-
Reduced sGC (ferrous, Fe²⁺): This is the native, NO-sensitive form of the enzyme. It is activated by NO and by compounds known as "sGC stimulators" (e.g., BAY 41-2272, Riociguat).
-
Oxidized sGC (ferric, Fe³⁺): Under conditions of oxidative stress, the heme iron can be oxidized to the ferric state. This form is insensitive to NO and sGC stimulators.
This compound is classified as an "sGC activator" because it preferentially and more effectively activates the oxidized or heme-free enzyme. Therefore, controlling and knowing the redox state of your sGC preparation is essential for interpreting the effects of this compound. Its potency is significantly enhanced when sGC is in the oxidized form.
3. My results with this compound are less potent than expected. What could be the issue?
Low potency of this compound often suggests that the majority of the sGC enzyme in your system is in the reduced (ferrous) state. While this compound can activate the reduced enzyme, its efficacy is substantially higher on the oxidized form. To confirm this, you can pre-treat your preparation with an sGC oxidant like ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one). A significant potentiation of the this compound effect after ODQ treatment would indicate that the initial sGC population was primarily reduced.
4. How can I experimentally induce the oxidized state of sGC?
The most common method is to use the chemical oxidant ODQ . ODQ selectively oxidizes the ferrous (Fe²⁺) heme iron of sGC to the ferric (Fe³⁺) state, rendering the enzyme insensitive to NO. This makes it an invaluable tool for creating an experimental model to specifically study the effects of heme-independent sGC activators like this compound.
5. How can I measure the redox state of sGC in my purified enzyme preparation?
The redox state of the sGC heme can be monitored using UV-Visible spectrophotometry. The different redox states have distinct Soret band peaks:
-
Ferric (Fe³⁺) sGC: Soret peak around 393 nm .
-
Ferrous (Fe²⁺) sGC: Soret peak around 432 nm . By observing the shift in the Soret peak, you can directly assess the conversion between the ferric and ferrous states.
6. I am seeing a decrease in total sGC protein levels after inducing oxidative stress. Is this normal?
Yes, this can occur. Oxidation of the sGC heme can lead to destabilization of the enzyme, followed by ubiquitination and proteasomal degradation. Interestingly, sGC activators like this compound can prevent this ODQ-induced reduction in sGC protein levels, likely by binding to and stabilizing the enzyme.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in this compound dose-response. | Inconsistent redox state of sGC between experiments. | Standardize the pre-treatment protocol. For maximum this compound effect, pre-incubate with an oxidant like ODQ (10 µM). For studying the reduced state, ensure the buffer contains a reducing agent like DTT (1 mM). |
| This compound has no effect in my cell-based assay. | The cell line may have very low levels of oxidative stress, meaning sGC is predominantly in the reduced (NO-sensitive) state. | Co-treat with ODQ to oxidize sGC and "unmask" the potent effect of this compound. Alternatively, use a positive control like an NO donor to confirm the presence of functional sGC. |
| NO donors inhibit my this compound response. | This is not an expected interaction. Ensure the NO donor is not interfering with your detection method (e.g., cGMP ELISA). | Run controls for each compound individually. If the issue persists, consider that prolonged NO exposure can also lead to sGC desensitization through S-nitrosylation, a different regulatory mechanism. |
| The effect of this compound is enhanced, not inhibited, by ODQ. | This is the expected and correct result. | This outcome confirms that this compound is acting via its intended mechanism as a heme-independent sGC activator. ODQ treatment creates the oxidized sGC substrate that this compound preferentially targets. |
Quantitative Data Summary
The following table summarizes the fold-activation of sGC by this compound under different experimental conditions, demonstrating the impact of the enzyme's state.
| sGC State | Experimental Condition | Fold-Activation over Basal | Reference |
| Oxidized | In the presence of ODQ | ~176-fold | |
| Heme-Free | Purified heme-free sGC | ~242-fold | |
| Heme-Deficient | Heme-deficient enzyme | >200-fold | |
| Reduced | In the absence of ODQ | ~86-fold | |
| Reduced | Normally reduced enzyme | ~50-fold |
Experimental Protocols
Protocol 1: Inducing and Confirming sGC Oxidation in Purified Enzyme
-
Preparation: Prepare purified sGC in a suitable buffer (e.g., 25 mM TEA, pH 7.5).
-
Baseline Measurement: Record the UV-Vis spectrum of the purified sGC from 350-500 nm to determine the initial Soret peak (should be ~432 nm for the reduced form).
-
Oxidation: Add ODQ to the sGC preparation to a final concentration of 10 µM. Incubate for 10-15 minutes at room temperature.
-
Confirmation: Re-record the UV-Vis spectrum. A successful oxidation is confirmed by a shift of the Soret peak from ~432 nm to ~393 nm.
-
Activity Assay: The oxidized enzyme is now ready for use in activity assays with this compound.
Protocol 2: Measuring sGC Activity via cGMP Formation
This protocol measures enzyme activity by quantifying the conversion of radiolabeled GTP to cGMP.
-
Reaction Mixture: Prepare a reaction buffer (50 mM HEPES, pH 8.0) containing 3 mM MgCl₂, 1 mM cGMP (to inhibit phosphodiesterases), 5 mM creatine phosphate, and 0.05 mg/mL creatine phosphokinase.
-
Enzyme Addition: Add your sGC preparation (e.g., 0.1 µg of purified enzyme or cell lysate) to the reaction mixture.
-
Activator Addition: Add this compound to the desired final concentration. Include control tubes with vehicle (e.g., DMSO) and/or an NO donor.
-
Initiate Reaction: Start the reaction by adding the substrate mixture: 1 mM GTP spiked with [α-³²P]GTP.
-
Incubation: Incubate for 5-30 minutes at 37°C. The reaction time should be within the linear range of product formation.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as zinc acetate.
-
Separation and Quantification: Precipitate unreacted GTP with zinc carbonate. Separate the resulting [³²P]cGMP from the remaining substrate using alumina chromatography. Quantify the [³²P]cGMP using a scintillation counter based on Cherenkov radiation.
Protocol 3: Assessing Downstream Signaling via VASP Phosphorylation
This method uses Western blotting to detect the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a reliable marker of Protein Kinase G (PKG) activation downstream of cGMP production.
-
Cell/Tissue Treatment: Treat your cells or tissue with this compound (with or without ODQ pre-treatment) for the desired time.
-
Lysis: Lyse the cells/tissue in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for phosphorylated VASP (Ser239).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip and re-probe the membrane with an antibody for total VASP or a loading control (e.g., GAPDH) to normalize the data.
Visualizations
Caption: sGC signaling pathway showing distinct activation mechanisms.
Caption: Workflow for controlling and testing sGC redox state.
Caption: Relationship between sGC state and drug class.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of Haem-Oxidized Soluble Guanylyl Cyclase with this compound in Human Platelets Lead to Overstimulation of the Cyclic GMP Signaling Pathway | PLOS One [journals.plos.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound activates two isoforms of nitric oxide sensitive guanylyl cyclase: Evidence for stable insertion of activator drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
Potential for BAY 60-2770-induced cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BAY 60-2770, focusing on the potential for observing unexpected cytotoxicity during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective activator of soluble guanylyl cyclase (sGC). It functions in a nitric oxide (NO)-independent manner, meaning it can activate sGC even when the enzyme is in an oxidized or heme-free state, which is often the case under conditions of oxidative stress. This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes including smooth muscle relaxation and inhibition of platelet aggregation.
Q2: Is this compound generally considered cytotoxic?
A2: No, the available scientific literature indicates that this compound is generally not cytotoxic and often exhibits protective effects. For instance, it has been shown to ameliorate doxorubicin-induced cardiotoxicity by reducing oxidative stress and apoptosis.[1] In studies on H9c2 cardiomyocytes, this compound inhibited the decrease in cell viability caused by doxorubicin.[2] Furthermore, in experiments with neutrophils, this compound at concentrations up to 10 µM did not affect cell viability as measured by the MTT assay.
Q3: At what concentrations is this compound typically used in cell culture experiments?
A3: The effective concentration of this compound in cell culture can vary depending on the cell type and experimental endpoint. However, most studies report using concentrations in the nanomolar to low micromolar range. For example, EC50 values for sGC activation are in the range of 573-592 nM.[3] In cell-based assays, concentrations up to 10 µM have been used without observed cytotoxicity.[2]
Troubleshooting Guide: Unexpected Cytotoxicity Observed
If you are observing a decrease in cell viability in your experiments with this compound, consider the following potential causes and troubleshooting steps.
Q4: I am observing cytotoxicity after treating my cells with this compound. What should I check first?
A4: First, verify the proper preparation and storage of your this compound stock solution. The compound has limited solubility in aqueous solutions and is typically dissolved in an organic solvent like DMSO.
-
Solvent and Solubility: this compound is sparingly soluble in DMSO (1-10 mg/mL) and only slightly soluble in acetonitrile (0.1-1 mg/ml).[3] Ensure you are using a high-purity solvent and that the compound is fully dissolved. For instance, one supplier notes a solubility of 2 mg/mL in DMSO, resulting in a clear solution.
-
Storage: Stock solutions should be stored at -20°C or -80°C. One supplier recommends using the stock solution within one month when stored at -20°C and within six months when stored at -80°C. Improper storage can lead to degradation of the compound.
-
Solvent Control: Always include a vehicle control in your experiments (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound). High concentrations of some solvents can be cytotoxic to certain cell lines.
Q5: Could the cytotoxicity I'm seeing be an artifact of my cell viability assay?
A5: Yes, this is a critical consideration, especially if you are using a metabolic assay like the MTT assay.
-
MTT Assay Interference: The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the MTT reagent to a colored formazan product. Certain compounds can interfere with this process, leading to false-positive or false-negative results.
-
Chemical Interference: this compound, or impurities in the preparation, could potentially have reducing properties that lead to non-enzymatic reduction of MTT, giving a false impression of cell death. To test for this, include a control well with this compound in the cell culture medium but without cells.
-
Enhanced Metabolism: In some cases, a compound might increase mitochondrial activity, leading to more formazan production per cell. If the compound also causes cell detachment, you might have fewer cells that are more metabolically active, skewing the results.
-
-
Alternative Assays: To confirm your findings, consider using an alternative cell viability or cytotoxicity assay that relies on a different principle. Examples include:
-
ATP-based assays: Measure the level of intracellular ATP, which is a good indicator of cell health.
-
Live/Dead cell staining: Use fluorescent dyes like Calcein-AM (stains live cells) and Propidium Iodide or Ethidium Homodimer-1 (stain dead cells).
-
LDH release assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Q6: Is it possible that my specific cell line is sensitive to this compound?
A6: While not widely reported, it is possible that certain cell lines, particularly those with unique metabolic or signaling characteristics, could be more sensitive to sGC activation.
-
Cell Line Specificity: The expression and activity of sGC and downstream signaling components can vary significantly between cell types. This could potentially lead to differential responses to this compound.
-
Dose-Response Curve: Perform a careful dose-response experiment with a wide range of this compound concentrations to determine if the observed cytotoxicity is dose-dependent.
-
Time-Course Experiment: Investigate the kinetics of the cytotoxic effect by performing a time-course experiment. This can help to distinguish between acute and chronic effects.
Q7: Could there be off-target effects of this compound at the concentration I am using?
A7: While this compound is described as a selective sGC activator, off-target effects, especially at high concentrations, can never be entirely ruled out without specific testing. Some sGC stimulators have been noted to have potential for PDE5 inhibition at very high concentrations, though this is considered unlikely to be relevant at typical therapeutic doses. If you are using concentrations significantly higher than the low micromolar range, consider the possibility of off-target pharmacology.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Molecular Weight | 623.6 g/mol | |
| Appearance | White to beige powder | |
| Solubility in DMSO | 1-10 mg/mL | |
| Solubility in Acetonitrile | 0.1-1 mg/mL | |
| Storage Temperature | 2-8°C (powder), -20°C to -80°C (solution) |
Table 2: Reported In Vitro Concentrations and Effects of this compound on Cell Viability
| Cell Type | Concentration(s) | Experimental Context | Observed Effect on Viability | Source |
| H9c2 cardiomyocytes | 10 µM | Doxorubicin-induced cardiotoxicity | Inhibited doxorubicin-induced decrease in viability | |
| Neutrophils | 1-10 µM | Neutrophil adhesion assay | No effect on viability | |
| HBMEC | 0.01 µM | Hypoxia-reoxygenation | Increased cell viability when combined with BAY 41-2272 | |
| BV-2 microglia | Not specified | Assessment of compound toxicity | Did not affect viability | |
| Primary microglia | Not specified | Assessment of compound toxicity | Did not affect viability |
Experimental Protocols
MTT Cell Viability Assay Protocol (General)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Following treatment, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm should also be measured and subtracted.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
Technical Support Center: The Impact of Serum Proteins on BAY 60-2770 Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the soluble guanylyl cyclase (sGC) activator, BAY 60-2770. The following information addresses common issues and questions regarding the influence of serum proteins on the compound's activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective activator of soluble guanylyl cyclase (sGC), an enzyme critical in the nitric oxide (NO) signaling pathway.[1] Unlike sGC stimulators which require a reduced heme group on the sGC enzyme, this compound can activate sGC even when the heme is oxidized or absent, making it effective in conditions of oxidative stress.[2] Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological responses, including vasodilation and inhibition of platelet aggregation.[3][4]
Q2: How might serum proteins in my cell culture medium affect the activity of this compound?
A2: Serum contains a high concentration of proteins, with albumin being the most abundant. Small molecules like this compound can bind to these proteins, primarily albumin. This binding is a reversible equilibrium between the protein-bound drug and the free drug. Only the free, unbound fraction of this compound is available to interact with and activate sGC. Consequently, high concentrations of serum proteins can sequester the compound, reducing its effective concentration and leading to a decrease in observed potency (a higher EC₅₀ value).
Q3: I am not seeing the expected level of cGMP increase in my cell-based assay when using serum-containing medium. Could this be related to serum proteins?
A3: Yes, this is a common issue. If you are using a standard cell culture medium supplemented with fetal bovine serum (FBS) or other sera, a significant portion of this compound may be bound to albumin and other serum proteins. This reduces the free concentration of the compound available to your cells, thus diminishing the stimulation of sGC and subsequent cGMP production. Consider performing your experiment in a serum-free medium or a medium with reduced serum content to assess the impact.
Q4: Are there any experimental data on the effect of serum on this compound potency?
A4: While specific quantitative data on the serum protein binding of this compound is not extensively published in the provided search results, the phenomenon of small molecule binding to serum albumin is well-documented in pharmacology. For instance, studies with other classes of drugs, such as GLP-1 receptor agonists, have shown that in vitro potency data generated in the absence of serum albumin provides a better correlation with in vivo efficacy. This highlights the significant impact serum proteins can have on a compound's apparent activity. A hypothetical representation of such an effect is presented in the table below.
Troubleshooting Guide
Problem: Reduced Potency or Efficacy of this compound in In Vitro Assays
Symptom: You observe a rightward shift in the concentration-response curve (higher EC₅₀) or a lower maximal response for this compound in your cell-based assay compared to published values or experiments conducted in simpler buffer systems.
Possible Cause: Interference from serum proteins in the cell culture medium.
Troubleshooting Steps:
-
Review Your Assay Conditions:
-
Note the concentration of serum (e.g., 10% FBS) in your medium.
-
Compare this with the conditions of published experiments if available. Many initial characterizations of sGC activators are performed in purified enzyme assays or cell-based assays with low or no serum.
-
-
Perform a Serum Concentration-Response Experiment:
-
Run your this compound concentration-response experiment in parallel with varying concentrations of serum (e.g., 0%, 1%, 5%, 10% FBS).
-
A progressive decrease in potency with increasing serum concentration is a strong indicator of protein binding.
-
-
Use a Serum-Free or Reduced-Serum Medium:
-
If your cells can be maintained for the duration of the experiment in serum-free or low-serum (e.g., 0.5-1%) medium, repeat the experiment under these conditions. Many cell lines can tolerate short periods of serum starvation.
-
-
Consider Using Purified Albumin:
-
To specifically test the effect of the most abundant serum protein, you can supplement a serum-free medium with purified bovine serum albumin (BSA) or human serum albumin (HSA) at physiological concentrations (typically 35-50 mg/mL).
-
Hypothetical Data: Impact of Serum on this compound Potency
The following table illustrates the potential impact of increasing serum concentration on the half-maximal effective concentration (EC₅₀) of this compound in a hypothetical cGMP accumulation assay in cultured smooth muscle cells.
| Serum Concentration (% v/v) | This compound EC₅₀ (nM) | Fold Shift in EC₅₀ (vs. 0% Serum) |
| 0 | 10 | 1.0 |
| 1 | 25 | 2.5 |
| 5 | 80 | 8.0 |
| 10 | 150 | 15.0 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: Determining the Impact of Serum on this compound Activity via a cGMP Accumulation Assay
This protocol describes a cell-based assay to quantify the effect of serum proteins on the potency of this compound.
1. Cell Culture and Seeding:
-
Culture a relevant cell line (e.g., vascular smooth muscle cells, A7r5 cells) in their recommended growth medium (e.g., DMEM with 10% FBS).
-
Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours.
2. Serum Starvation (Optional but Recommended):
-
Approximately 4-6 hours before the assay, gently aspirate the growth medium and replace it with a serum-free medium. This helps to establish a baseline with minimal interference from serum in the growth medium.
3. Preparation of Assay Media and Reagents:
-
Prepare assay media with varying concentrations of FBS (e.g., 0%, 1%, 5%, 10% in serum-free DMEM).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in each of the different serum-containing assay media.
-
Prepare a solution of a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to prevent the degradation of cGMP.
4. Assay Procedure:
-
Wash the cell monolayers once with pre-warmed phosphate-buffered saline (PBS).
-
Pre-incubate the cells with the PDE inhibitor in the corresponding assay medium for 15-30 minutes at 37°C.
-
Add the various concentrations of this compound (prepared in the corresponding serum-containing media) to the wells. Include a vehicle control for each serum condition.
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl).
5. cGMP Quantification:
-
Collect the cell lysates.
-
Quantify the intracellular cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
6. Data Analysis:
-
Normalize the cGMP levels to the protein concentration in each well.
-
For each serum concentration, plot the cGMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each condition.
-
Compare the EC₅₀ values obtained in the different serum concentrations to determine the impact of serum on this compound potency.
Visualizations
References
- 1. ovid.com [ovid.com]
- 2. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Haem-Oxidized Soluble Guanylyl Cyclase with this compound in Human Platelets Lead to Overstimulation of the Cyclic GMP Signaling Pathway | PLOS One [journals.plos.org]
- 4. Activation of Haem-Oxidized Soluble Guanylyl Cyclase with this compound in Human Platelets Lead to Overstimulation of the Cyclic GMP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding BAY 60-2770 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of BAY 60-2770 to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at 4°C for short-term storage (up to 6 months) and at -20°C for long-term storage (up to 12 months), sealed from moisture and light.[1] Some suppliers indicate a stability of at least four years when stored at -20°C.[2] For shipping, room temperature is acceptable for periods of less than two weeks.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable solvent such as dimethyl sulfoxide (DMSO).[1] For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] Store these aliquots in sealed containers, protected from moisture and light.
Q3: What are the recommended storage temperatures and stability for this compound stock solutions?
A3: The stability of this compound stock solutions is dependent on the storage temperature. For extended stability, it is recommended to store solutions at -80°C, where they can be stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month. Some suppliers suggest that solutions stored at -20°C can be stable for up to 6 months.
Q4: Is this compound sensitive to light or moisture?
A4: Yes, this compound should be protected from both light and moisture to prevent degradation. It is crucial to store both the solid compound and its solutions in tightly sealed, light-resistant containers.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation in the solid form can include a change in color or appearance. For solutions, precipitation upon thawing or a decrease in biological activity in your experiments could indicate degradation. If you suspect degradation, it is advisable to verify the purity of your compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Storage Condition Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Up to 6 months | Sealed, away from moisture and light |
| -20°C | Up to 12 months or longer | Sealed, away from moisture and light | |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month (or up to 6 months) | Aliquoted, sealed, away from moisture and light |
| -80°C | Up to 6 months | Aliquoted, sealed, away from moisture and light |
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot potential issues related to this compound degradation.
Caption: Troubleshooting workflow for suspected this compound degradation.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Instrumentation:
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid (or TFA) in water.
-
Mobile Phase B: 0.1% Formic acid (or TFA) in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient elution is typically used. For example:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound. A diode array detector can be used to identify the optimal wavelength.
-
Injection Volume: 10-20 µL
-
-
Analysis:
-
Inject the prepared sample and a blank (mobile phase or diluent).
-
Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
-
Note: This is a general guideline. The method should be optimized and validated for specificity, linearity, precision, and accuracy for reliable results.
Signaling Pathway and Workflow Diagrams
Caption: Recommended workflow for handling and storing this compound.
References
Ensuring specificity of BAY 60-2770 in complex biological systems
Welcome to the technical support center for BAY 60-2770. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the specificity of this compound in complex biological systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective activator of soluble guanylyl cyclase (sGC).[1][2] It functions in a nitric oxide (NO)-independent manner, showing a preference for the oxidized or heme-free form of sGC.[3][4] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn mediates various downstream signaling pathways.
Q2: How does the activity of this compound differ from sGC stimulators like BAY 41-2272?
The key difference lies in their dependence on the heme state of sGC. sGC stimulators, such as BAY 41-2272, require the reduced (heme-containing) form of sGC to be active. In contrast, this compound preferentially activates sGC that is in an oxidized state or has lost its heme group, which can be prevalent in conditions of oxidative stress.
Q3: What is the role of ODQ in experiments with this compound?
1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is an inhibitor of sGC that works by oxidizing the heme iron of the enzyme. In experimental settings, ODQ is often used to create a condition of oxidized sGC. The potentiation of this compound's effects in the presence of ODQ is a key indicator of its mechanism of action and specificity for the oxidized form of sGC.
Q4: Can this compound affect cAMP levels?
Studies have shown that this compound does not significantly alter cyclic adenosine monophosphate (cAMP) levels, indicating its specificity for the cGMP signaling pathway.
Troubleshooting Guide
Issue 1: No observable effect of this compound in my experimental system.
-
Possible Cause 1: Suboptimal concentration.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for your specific cell type or tissue. Effective concentrations can range from nanomolar to low micromolar.
-
-
Possible Cause 2: Predominantly reduced sGC.
-
Troubleshooting Step: Co-incubate with a low concentration of ODQ (e.g., 10 µM) to induce sGC oxidation. An enhanced effect of this compound in the presence of ODQ would support this possibility.
-
-
Possible Cause 3: Degraded compound.
-
Troubleshooting Step: Ensure proper storage of this compound as per the manufacturer's instructions to maintain its activity.
-
Issue 2: The observed effect of this compound is less potent than expected.
-
Possible Cause 1: Presence of phosphodiesterases (PDEs).
-
Troubleshooting Step: PDEs can degrade cGMP, dampening the signal. Consider co-incubation with a broad-spectrum PDE inhibitor, like IBMX, to assess the maximal potential effect. Note that some sGC stimulators have been reported to not have off-target inhibitory effects on PDEs.
-
-
Possible Cause 2: High basal NO production.
-
Troubleshooting Step: In systems with high endogenous nitric oxide (NO) production, the pool of oxidized sGC may be low. The effect of this compound may be diminished in the presence of an NO donor.
-
Issue 3: How can I confirm that the observed effects are specifically mediated by sGC activation?
-
Confirmation Strategy 1: Use of sGC inhibitors.
-
Experimental Step: Pre-treatment with the sGC inhibitor ODQ should potentiate the effects of this compound.
-
-
Confirmation Strategy 2: Measure downstream signaling.
-
Experimental Step: Assess the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a known downstream target of the cGMP-dependent protein kinase G (PKG). An increase in VASP phosphorylation should correlate with this compound treatment.
-
-
Confirmation Strategy 3: Direct measurement of cGMP.
-
Experimental Step: Use a cGMP ELISA to directly quantify changes in intracellular cGMP levels upon treatment with this compound.
-
-
Confirmation Strategy 4: Genetic knockdown/knockout.
-
Experimental Step: In cell culture, use siRNA to knockdown sGC subunits. In animal models, utilize sGC knockout strains. The effects of this compound should be abolished in these systems.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell/Tissue Type | Condition | Value | Reference |
| EC50 | Recombinant sGC reporter cell line | - | 5.4 ± 1.2 nmol/L | |
| EC50 | Recombinant sGC reporter cell line | + 10 µM ODQ | 0.39 ± 0.11 nmol/L | |
| EC50 | α1β1 sGC isoform | - | 592 nM | |
| EC50 | α2β1 sGC isoform | - | 573 nM |
Table 2: Effects of this compound on Platelet Function
| Parameter | Agonist | This compound Concentration | Condition | Result | Reference |
| Platelet Aggregation | Collagen (2 µg/ml) | 0.001–10 µM | - | Significant inhibition | |
| Platelet Aggregation | Collagen (2 µg/ml) | 0.001–10 µM | + 10 µM ODQ | Markedly potentiated inhibition | |
| Platelet Aggregation | Thrombin (0.1 U/ml) | 0.001–10 µM | - | Significant inhibition | |
| Platelet Aggregation | Thrombin (0.1 U/ml) | 0.001–10 µM | + 10 µM ODQ | Markedly potentiated inhibition | |
| cGMP Levels | Collagen (2 µg/ml) | 0.01-3 µM | - | Increased | |
| cGMP Levels | Collagen (2 µg/ml) | 0.01-3 µM | + 10 µM ODQ | Potentiated increase | |
| Intracellular Ca2+ | Collagen | 0.01-1 µM | - | Reduced | |
| Intracellular Ca2+ | Collagen | 0.01 µM | + 10 µM ODQ | Further reduced |
Experimental Protocols
Protocol 1: Measurement of cGMP Levels by ELISA
-
Cell/Tissue Preparation:
-
Culture cells to desired confluency in a multi-well plate.
-
Treat cells with this compound at various concentrations for the desired time. Include vehicle controls and positive controls (e.g., SNP). For specificity testing, pre-incubate with ODQ (10 µM) for 3 minutes before adding this compound.
-
-
Lysis:
-
Aspirate the medium and add 0.1 M HCl to each well (e.g., 1 ml for a 35 cm² area).
-
Incubate at room temperature for 20 minutes.
-
Scrape the cells and homogenize the suspension by pipetting.
-
Centrifuge at 1,000 x g for 10 minutes to pellet cell debris.
-
-
ELISA Procedure:
-
Use a commercial cGMP ELISA kit and follow the manufacturer's instructions.
-
Briefly, add standards and cleared lysates to the antibody-coated plate.
-
Add the cGMP-HRP conjugate and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate cGMP concentrations based on the standard curve.
-
Normalize cGMP levels to protein concentration for each sample.
-
Protocol 2: Western Blot for VASP Phosphorylation
-
Sample Preparation:
-
Prepare cell or tissue lysates as described above, ensuring the lysis buffer contains phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal.
-
Capture the image using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the phosphorylated VASP signal to total VASP or a loading control like GAPDH or β-actin.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for assessing this compound specificity.
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: BAY 60-2770 Efficacy Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the soluble guanylate cyclase (sGC) activator, BAY 60-2770.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective activator of soluble guanylate cyclase (sGC).[1] It functions in a nitric oxide (NO)-independent manner to stimulate sGC, leading to the increased production of cyclic guanosine monophosphate (cGMP).[1] This elevated cGMP then acts as a second messenger to mediate various downstream physiological effects, including vasodilation.
Q2: How can I measure the efficacy of this compound in real-time?
A2: Real-time measurement of this compound efficacy can be achieved by monitoring the direct output of sGC activity, which is the production of cGMP. One advanced method involves using a fluorescently labeled substrate analog, such as 2'-O-(N-methylanthraniloyl) guanosine 5'-triphosphate (mant-GTP). The enzymatic conversion of mant-GTP to mant-cGMP by sGC results in an increase in fluorescence intensity, which can be monitored in real-time.[2] This provides a direct and immediate readout of sGC activation by this compound.
Q3: What are the key downstream signaling pathways activated by this compound?
A3: The primary downstream signaling pathway activated by this compound is the cGMP-dependent protein kinase (PKG) pathway.[3] Increased cGMP levels lead to the activation of PKG, which in turn phosphorylates various downstream targets. A key substrate for assessing PKG activity is the vasodilator-stimulated phosphoprotein (VASP), which becomes phosphorylated at serine 239.
Q4: Can I use this compound in models where nitric oxide (NO) signaling is impaired?
A4: Yes, a key feature of this compound is its ability to activate sGC independently of NO. In fact, its efficacy can be enhanced in the presence of sGC inhibitors like 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), which oxidizes the heme group of sGC and renders it insensitive to NO. This makes this compound particularly useful for studying sGC function in pathophysiological conditions associated with oxidative stress and impaired NO bioavailability.
Troubleshooting Guides
Problem 1: I am not observing the expected increase in cGMP levels after applying this compound.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that this compound has been stored correctly. Stock solutions should be stored at -20°C or -80°C and protected from light to prevent degradation. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Incorrect Assay Conditions.
-
Solution: Verify the components of your reaction buffer. sGC activity is dependent on the presence of its substrate, GTP, and the cofactor Mg2+. Ensure these are present at optimal concentrations.
-
-
Possible Cause 3: Low sGC Expression in the Experimental System.
-
Solution: Confirm that your chosen cell line or tissue expresses sufficient levels of sGC. You can assess sGC protein levels by Western blotting.
-
-
Possible Cause 4: Presence of Phosphodiesterases (PDEs).
-
Solution: cGMP is rapidly degraded by PDEs. Consider including a broad-spectrum PDE inhibitor, such as IBMX, in your assay to prevent cGMP breakdown and allow for its accumulation to detectable levels.
-
Problem 2: The vasodilatory response to this compound in my ex vivo tissue bath experiment is weak or absent.
-
Possible Cause 1: Tissue Desensitization.
-
Solution: Prolonged exposure to sGC activators can sometimes lead to desensitization. Ensure that the tissue has an adequate equilibration period before the addition of this compound.
-
-
Possible Cause 2: Endothelial Dysfunction.
-
Solution: While this compound acts directly on smooth muscle sGC, the overall health of the tissue is important. In models of vascular disease, endothelial dysfunction might alter the responsiveness of the smooth muscle cells.
-
-
Possible Cause 3: Suboptimal Drug Concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your specific tissue and experimental conditions.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound on sGC Activity
| Parameter | Value | Reference |
| EC50 on recombinant sGC | 5.4 ± 1.2 nmol/L | |
| EC50 in the presence of ODQ | 0.39 ± 0.11 nmol/L | |
| EC50 for α1β1 isoform | 592 nM | |
| EC50 for α2β1 isoform | 573 nM |
Table 2: In Vivo and Ex Vivo Effects of this compound
| Experimental Model | Dosage/Concentration | Observed Effect | Reference |
| Rat Liver Fibrosis Models | 0.1-0.3 mg/kg (p.o.) | Attenuation of liver fibrosis | |
| Isolated Rat Hearts (Langendorff) | 5 nM and 5 µM | ~2-fold increase in cGMP levels | |
| High-Fat Diet Obese Mice | 1 mg/kg (p.o.) | Amelioration of bladder dysfunction | |
| Rat Model of Pulmonary Hypertension | Not specified | Decrease in pulmonary and systemic arterial pressure |
Experimental Protocols
Protocol 1: Real-Time Measurement of sGC Activity using a Fluorescent Substrate Analog
This protocol is adapted from a method for monitoring purified sGC activity in real-time.
Materials:
-
Purified sGC enzyme
-
This compound
-
mant-GTP (2'-O-(N-methylanthraniloyl) guanosine 5'-triphosphate)
-
Reaction Buffer (e.g., 50 mM TEA-HCl, pH 7.5, 3 mM MgCl2)
-
Fluorometer capable of excitation at ~360 nm and emission at ~440 nm
Procedure:
-
Prepare the reaction mixture containing the reaction buffer and purified sGC enzyme in a fluorometer cuvette.
-
Add mant-GTP to the reaction mixture.
-
Establish a baseline fluorescence reading.
-
Initiate the reaction by adding a known concentration of this compound.
-
Immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence indicates the conversion of mant-GTP to mant-cGMP, reflecting sGC activity.
-
The initial rate of fluorescence increase is proportional to the sGC activity.
Protocol 2: Measurement of cGMP Levels in Cell Culture
Materials:
-
Cultured cells expressing sGC (e.g., human pulmonary artery smooth muscle cells)
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine)
-
0.1 M HCl
-
cGMP ELISA kit
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with a PDE inhibitor like IBMX (e.g., 0.5 mM) for 10-15 minutes to prevent cGMP degradation.
-
Add varying concentrations of this compound to the cells and incubate for the desired time (e.g., 15 minutes).
-
Remove the medium and lyse the cells by adding 0.1 M HCl.
-
Centrifuge the cell lysates to pellet cellular debris.
-
Collect the supernatant and measure the cGMP concentration using a commercial cGMP ELISA kit according to the manufacturer's instructions.
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: Workflow for measuring cGMP levels in cell culture.
Caption: Troubleshooting logic for no cGMP increase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A real-time fluorescent assay of the purified nitric oxide receptor, guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioprotective effects of PKG activation by soluble GC activator, this compound, in ischemia-reperfusion-injured rat hearts | PLOS One [journals.plos.org]
Addressing variability in animal responses to BAY 60-2770
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the soluble guanylyl cyclase (sGC) activator, BAY 60-2770.
Troubleshooting Guide
This guide addresses specific issues that may arise during in-vivo experiments with this compound, helping to identify potential sources of variability in animal responses.
| Issue | Potential Cause | Suggested Action |
| Variable or lower-than-expected efficacy | Redox state of sGC: The target enzyme, soluble guanylyl cyclase (sGC), exists in different redox states. This compound preferentially activates the oxidized (ferric) or heme-free form of sGC.[1] If the tissue has a high proportion of reduced (ferrous) sGC, the effect of this compound may be less pronounced. | Consider the underlying pathophysiology of the animal model. Conditions associated with oxidative stress may lead to a higher proportion of oxidized sGC, potentially enhancing the response to this compound.[1] |
| Animal model characteristics: The expression and redox state of sGC can vary between different animal models and tissues. For instance, in monocrotaline-treated rats with pulmonary hypertension, this compound did not show selective pulmonary vasodilator activity, suggesting the population of oxidized sGC was not significantly increased in the pulmonary vascular bed in this specific model.[2] | Carefully select the animal model based on the research question and what is known about sGC in that model. It may be necessary to characterize the sGC state in the target tissue. | |
| Drug administration and bioavailability: As an orally active compound, factors influencing oral absorption can affect efficacy.[3] Pharmacokinetic properties can also vary between species.[4] | Ensure consistent and appropriate administration techniques. For initial studies, consider intravenous administration to bypass absorption variables. Refer to pharmacokinetic data if available for the specific species being used. | |
| Unexpected potentiation of effects | Co-administration with sGC oxidants: The sGC inhibitor ODQ, which oxidizes the heme iron of sGC, has been shown to enhance the effects of this compound. This is because ODQ increases the population of oxidized sGC, the preferential target of this compound. | Be aware of any co-administered compounds that could alter the redox state of sGC. If using ODQ experimentally, careful dose-response studies for this compound are necessary. |
| Discrepancies between in-vitro and in-vivo results | Systemic vs. local effects: In-vitro experiments on isolated tissues may not fully recapitulate the complex physiological environment in a whole animal. Systemic administration of this compound can have effects on blood pressure and other parameters that may indirectly influence the target organ. | Correlate in-vivo findings with systemic measurements such as blood pressure. Consider using local administration methods if feasible to isolate the effects on the target tissue. |
| Differences in response compared to sGC stimulators (e.g., BAY 41-8543) | Different mechanism of action: sGC stimulators, like BAY 41-8543, primarily act on the reduced form of sGC and work synergistically with nitric oxide (NO). In contrast, this compound acts on the oxidized, NO-insensitive form. This can lead to different outcomes in diseases where oxidative stress and sGC oxidation are prominent features. For example, in a rat model of renal fibrosis, this compound showed anti-fibrotic effects that were not observed with BAY 41-8543, despite similar blood pressure-lowering effects. | The choice between an sGC activator and an sGC stimulator should be based on the hypothesized role of sGC oxidation in the disease model. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective activator of soluble guanylyl cyclase (sGC). It increases the activity of sGC in a nitric oxide (NO)-independent manner. A key feature of this compound is its ability to activate sGC that is in an oxidized (ferric) or heme-free state, which is often prevalent in pathophysiological conditions associated with oxidative stress.
Q2: How does the mechanism of this compound differ from sGC stimulators?
A2: The primary difference lies in the targeted form of the sGC enzyme. sGC stimulators (e.g., BAY 41-8543) require the presence of the reduced (ferrous) prosthetic heme group on sGC and act synergistically with NO. In contrast, sGC activators like this compound can activate the enzyme when its heme group is oxidized or lost, a state in which it is insensitive to NO and sGC stimulators.
Q3: What are some common animal models in which this compound has been studied?
A3: this compound has been investigated in a variety of animal models, including:
-
Rat models of liver fibrosis (pig serum- and carbon tetrachloride-induced).
-
Obese mice with bladder dysfunction.
-
Rat models of erectile dysfunction.
-
Rat models of renal fibrosis (5/6 nephrectomy on a high-salt diet).
-
Mouse models of ischemia-reperfusion injury.
-
Canine and porcine models of coronary artery spasm.
Q4: What are typical dosage ranges and administration routes for this compound in animal studies?
A4: Dosages and routes of administration vary depending on the animal model and experimental design. Below is a summary of dosages used in published studies.
| Animal Model | Species | Dosage | Administration Route | Reference |
| Liver Fibrosis | Rat | 0.1 - 0.3 mg/kg | Oral (p.o.), once daily | |
| Bladder Dysfunction | Mouse | 1 mg/kg | Oral (p.o.), daily | |
| Ischemia-Reperfusion Injury | Mouse | 30 µg/kg | Intravenous (i.v.) | |
| Renal Fibrosis | Rat | 1 mg/kg | Oral gavage, once daily | |
| Coronary Spasm | Rat | 3 µg/kg | Not specified |
Q5: How should this compound be stored?
A5: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to keep the compound in a sealed container, protected from moisture and light.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Liver Fibrosis
-
Animal Model: Carbon tetrachloride (CCl4)-induced liver fibrosis in rats.
-
Procedure:
-
Induce liver fibrosis by administering CCl4.
-
Concurrently, administer this compound orally once daily at a dose of 0.3 mg/kg.
-
Continue treatment for the duration of the fibrosis induction period.
-
At the end of the study, sacrifice the animals and collect liver tissue.
-
-
Assessment of Fibrosis:
-
Measure total hepatic collagen content.
-
Perform histological analysis of liver sections stained with Sirius Red/Fast Green to quantify fibrous collagen through micromorphometry.
-
Protocol 2: Investigation of this compound Effects on Ischemia-Reperfusion Injury
-
Animal Model: Intestinal ischemia-reperfusion (I/R) in mice.
-
Procedure:
-
Anesthetize the mice and perform a midline abdominal incision to expose the superior mesenteric artery (SMA).
-
Induce ischemia by occluding the SMA for 45 minutes.
-
Administer this compound intravenously at a dose of 30 µg/kg after 35 minutes of ischemia (10 minutes before reperfusion).
-
Remove the occlusion to allow for reperfusion.
-
-
Assessment of Inflammation and Injury:
-
Use intravital fluorescence microscopy to visualize and quantify leukocyte rolling and adhesion in intestinal venules.
-
Measure levels of inflammatory markers such as TNFα in the jejunum.
-
Assess mitochondrial function in isolated enterocytes by measuring mitochondrial permeability and membrane potential.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in-vivo studies.
Caption: Key factors influencing variability in responses.
References
Technical Support Center: BAY 60-2770 Long-Term Treatment Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting long-term experiments involving the soluble guanylate cyclase (sGC) activator, BAY 60-2770.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective activator of soluble guanylate cyclase (sGC).[1] It functions in a nitric oxide (NO)-independent manner, specifically targeting and activating sGC that is in an oxidized (Fe³⁺) or heme-free state.[2][3][4] This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes.[5]
Q2: How should I prepare and store this compound stock solutions for long-term studies?
A2: For in vitro studies, stock solutions are typically prepared in DMSO. It is crucial to use freshly opened, high-quality DMSO as the compound's solubility can be affected by hygroscopic (water-absorbed) DMSO. For long-term storage, the stock solution is stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C. Always store sealed and protected from moisture and light.
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: A common vehicle for oral gavage administration consists of a mixture of diethylene glycol, cremophor, and water (e.g., in a 1:2:7 ratio). The compound should be thoroughly homogenized in the vehicle using a mortar and pestle to ensure a uniform suspension.
Q4: I am observing a stronger-than-expected effect of this compound in my cell culture model, which has high levels of oxidative stress. Why might this be happening?
A4: This is an expected phenomenon. This compound preferentially activates sGC that has been oxidized, a state often induced by oxidative stress. In contrast, sGC stimulators (like BAY 41-8543) are less effective under these conditions. The presence of oxidizing agents, such as ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one), can actually potentiate the activity of this compound by increasing the pool of oxidized sGC available for activation.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in long-term in vitro experiments.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure stock solutions are stored correctly at -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing media for multi-day treatments, add freshly diluted this compound from a stable stock solution immediately before use.
-
-
Possible Cause 2: Changes in sGC Redox State.
-
Solution: The cellular environment and culture conditions can influence the redox state of sGC. If your model has low intrinsic oxidative stress, the population of oxidized/heme-free sGC may be low, reducing the target for this compound. Consider including a positive control with an sGC oxidizing agent like ODQ to confirm the compound's potential efficacy.
-
-
Possible Cause 3: Low sGC Expression.
-
Solution: Confirm the expression of sGC subunits (α1/β1 and α2/β1) in your cell model via Western blot or qPCR. Cell lines with low or absent sGC expression will not respond to this compound.
-
Issue 2: Unexpected hypotension or off-target effects in long-term in vivo studies.
-
Possible Cause 1: Dose is too high.
-
Solution: this compound is highly potent. Effective oral doses in rodents have been reported in the range of 0.1 to 3 mg/kg/day. If adverse effects are observed, perform a dose-response study to identify the minimum effective dose for your specific model and endpoint.
-
-
Possible Cause 2: Pharmacokinetic Profile.
-
Solution: The dosing frequency should align with the pharmacokinetic profile of the compound in your animal model. Although administered once daily in many studies, rapid clearance could lead to peaks and troughs in exposure, potentially causing transient toxicity. Consider pharmacokinetic analysis to optimize the dosing regimen.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay System | Condition | EC₅₀ Value | Reference |
|---|---|---|---|
| Recombinant sGC Reporter Cell Line | Standard | 5.4 ± 1.2 nM | |
| Recombinant sGC Reporter Cell Line | + 10 µM ODQ | 0.39 ± 0.11 nM | |
| Purified Bovine sGC | Standard | ~86-fold stimulation |
| Purified Bovine sGC | + ODQ | ~97-fold stimulation | |
Table 2: Example Dosages for In Vivo Rodent Studies
| Animal Model | Dosing Route | Dosage | Study Outcome | Reference |
|---|---|---|---|---|
| Rat Liver Fibrosis Model | Oral (p.o.) | 0.1 - 0.3 mg/kg/day | Attenuation of fibrosis | |
| Rat Renal Fibrosis Model | Oral (p.o.) | 1 mg/kg/day | Reduction of renal fibrosis | |
| Obese Mouse Bladder Dysfunction | Oral (p.o.) | 1 mg/kg/day | Amelioration of bladder dysfunction | |
| Rat Cardiac Ischemia-Reperfusion | Oral (p.o.) | 5 mg/kg (single dose) | Reduced infarct size |
| Mouse Spinal Cord Injury Model | Oral (p.o.) | 10 mg/kg/day | Improved lower urinary tract function | |
Experimental Protocols
Protocol 1: In Vitro cGMP Accumulation Assay
-
Cell Seeding: Plate cells (e.g., H9c2 cardiomyocytes or human platelets) in a suitable multi-well plate and allow them to adhere or stabilize overnight.
-
Pre-incubation: Aspirate the culture medium and replace it with a serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cGMP degradation. Incubate for 15-30 minutes.
-
Treatment: Add this compound at various concentrations (e.g., 0.1 nM to 10 µM). For a positive control and to assess the effect on oxidized sGC, co-incubate a separate set of wells with this compound and an sGC oxidizer like ODQ (e.g., 10 µM).
-
Incubation: Incubate the plate at 37°C for the desired time period (e.g., 10-30 minutes).
-
Lysis: Stop the reaction by aspirating the medium and adding 0.1 M HCl to lyse the cells.
-
Quantification: Measure the intracellular cGMP concentration in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
Protocol 2: Long-Term (2-week) Oral Gavage in a Mouse Model
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Compound Preparation: Prepare the this compound suspension fresh daily. For a 1 mg/kg dose in a 25g mouse requiring a 100 µL gavage volume, create a 0.25 mg/mL suspension in the vehicle (e.g., diethylene glycol:cremophor:water at 1:2:7). Homogenize thoroughly.
-
Administration: Administer the compound or vehicle control via oral gavage once daily, at the same time each day, for the 14-day treatment period.
-
Monitoring: Monitor the animals daily for any signs of toxicity, including changes in body weight, food/water intake, and overall behavior.
-
Endpoint Analysis: At the end of the treatment period, collect blood and/or tissues for downstream analysis, such as measuring cGMP levels, assessing fibrosis via histology (e.g., Sirius Red staining), or performing functional assays relevant to the disease model.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General workflow for long-term this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound activates two isoforms of nitric oxide sensitive guanylyl cyclase: Evidence for stable insertion of activator drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The sGC activator this compound has potent erectile activity in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Haem-Oxidized Soluble Guanylyl Cyclase with this compound in Human Platelets Lead to Overstimulation of the Cyclic GMP Signaling Pathway | PLOS One [journals.plos.org]
Validation & Comparative
A Head-to-Head Battle in Fibrosis: Comparing the sGC Modulators BAY 60-2770 and BAY 41-2272
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key soluble guanylate cyclase (sGC) modulators, the sGC activator BAY 60-2770 and the sGC stimulator BAY 41-2272, in preclinical models of fibrosis. This document summarizes key experimental data, outlines methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key signaling pathway implicated in fibrosis is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway. Dysregulation of this pathway contributes to fibrotic processes. Two classes of compounds that modulate sGC, activators and stimulators, have emerged as promising therapeutic strategies. This guide focuses on a comparative analysis of the preclinical efficacy of the sGC activator this compound and the sGC stimulator BAY 41-2272 in various models of fibrosis.
Mechanism of Action: A Tale of Two Modulators
This compound and BAY 41-2272 both ultimately increase cGMP levels by targeting sGC, but their mechanisms of action are distinct. This difference is crucial in the context of fibrotic diseases, which are often associated with oxidative stress.
-
BAY 41-2272 is an sGC stimulator . It enhances the sensitivity of the reduced (heme-containing) form of sGC to endogenous NO. Its efficacy is therefore dependent on the presence of some level of NO and the reduced state of the sGC enzyme.
-
This compound is an sGC activator . It directly activates sGC, particularly the oxidized or heme-free form of the enzyme, independently of NO.[1] This is a key advantage in pathological conditions characterized by high oxidative stress and low NO bioavailability, where sGC can become oxidized and unresponsive to NO.[2]
dot graph "signaling_pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];
subgraph "cluster_extracellular" { label="Extracellular Space"; bgcolor="#F1F3F4"; "NO" [label="Nitric Oxide (NO)", shape="ellipse", fillcolor="#FFFFFF"]; "TGFb" [label="TGF-β", shape="ellipse", fillcolor="#FFFFFF"]; }
subgraph "cluster_intracellular" { label="Intracellular Space"; bgcolor="#FFFFFF"; "sGC_reduced" [label="sGC (reduced, heme)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "sGC_oxidized" [label="sGC (oxidized, heme-free)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "cGMP" [label="cGMP", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; "PKG" [label="PKG", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Antifibrotic_Effects" [label="Antifibrotic Effects\n(e.g., ↓ Myofibroblast activation,\n↓ Collagen synthesis)", shape="note", fillcolor="#F1F3F4"]; "TGFb_R" [label="TGF-β Receptor", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Non_canonical_TGFb" [label="Non-canonical\nTGF-β Signaling\n(e.g., ERK)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Profibrotic_Effects" [label="Profibrotic Effects\n(e.g., ↑ Myofibroblast activation,\n↑ Collagen synthesis)", shape="note", fillcolor="#F1F3F4"]; }
"BAY41_2272" [label="BAY 41-2272\n(sGC Stimulator)", shape="box", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "BAY60_2770" [label="this compound\n(sGC Activator)", shape="box", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"NO" -> "sGC_reduced" [label="Stimulates"]; "BAY41_2272" -> "sGC_reduced" [label="Sensitizes to NO\n& directly stimulates", color="#4285F4", fontcolor="#4285F4"]; "BAY60_2770" -> "sGC_oxidized" [label="Directly activates", color="#EA4335", fontcolor="#EA4335"]; "sGC_reduced" -> "cGMP" [label="Increases\nproduction"]; "sGC_oxidized" -> "cGMP" [label="Increases\nproduction"]; "cGMP" -> "PKG" [label="Activates"]; "PKG" -> "Antifibrotic_Effects"; "TGFb" -> "TGFb_R"; "TGFb_R" -> "Non_canonical_TGFb"; "Non_canonical_TGFb" -> "Profibrotic_Effects"; "PKG" -> "Non_canonical_TGFb" [label="Inhibits", style="dashed", color="#34A853", fontcolor="#34A853"]; } caption: "Signaling pathway of sGC modulators in fibrosis."
Quantitative Comparison of Antifibrotic Efficacy
The following tables summarize the quantitative data on the antifibrotic effects of this compound and BAY 41-2272 in various preclinical models.
Table 1: Renal Fibrosis Model (5/6 Nephrectomized Rats on a High-Salt Diet)
| Parameter | Control (Vehicle) | This compound (1 mg/kg, once daily) | BAY 41-8543* (1 mg/kg, twice daily) |
| Interstitial Fibrosis | Markedly increased | Significantly reduced | No significant reduction |
| Glomerulosclerosis | Markedly increased | Significantly reduced | No significant reduction |
| Renal Type I Collagen | Increased | Reduced | Reduced |
| Systolic Blood Pressure | Elevated | Significantly reduced | Significantly reduced (similar to this compound) |
| Diastolic Blood Pressure | Elevated | Significantly reduced | Significantly reduced (similar to this compound) |
| Proteinuria | Increased | No significant improvement | No significant improvement |
*Note: BAY 41-8543 is a close analog of BAY 41-2272 and is also an sGC stimulator. Data is adapted from a direct comparative study.[1][2][3] This study highlights that while both compounds effectively lower blood pressure, the sGC activator this compound demonstrates superior antifibrotic effects in this model of chronic kidney disease characterized by high oxidative stress. The authors suggest this superiority may be due to the modulation of apoptosis-related proteins.
Table 2: Liver Fibrosis Models (Rat)
| Parameter | Model | Control (Vehicle) | This compound (Dose) | % Reduction in Fibrosis |
| Fibrous Collagen | Pig Serum Model | Increased | 0.1 mg/kg, p.o. | ~60-75% |
| Total Hepatic Collagen | Carbon Tetrachloride | Increased | 0.3 mg/kg, p.o. | ~60-75% |
*Data adapted from Knorr A, et al. 2008. This study demonstrates the potent antifibrotic effects of this compound in two different models of liver fibrosis, with the effects being independent of significant changes in systemic blood pressure.
Table 3: Dermal Fibrosis Models (Mouse)
| Parameter | Model | Control (Vehicle) | BAY 41-2272 (Dose) | % Reduction |
| Dermal Thickening | Bleomycin-induced | Increased | 3 mg/kg, twice daily | Significant reduction |
| Hypodermal Thickening | Tsk-1 Mice | Increased | 1 mg/kg, twice daily | 37.0% |
| Hypodermal Thickening | Tsk-1 Mice | Increased | 3 mg/kg, twice daily | 56.8% |
| Hydroxyproline Content | Bleomycin-induced | Increased | 3 mg/kg, twice daily | Significant reduction |
| Myofibroblast Count | Bleomycin-induced | Increased | 3 mg/kg, twice daily | Significant reduction |
*Data adapted from Beyer C, et al. 2012. This study shows that BAY 41-2272 is effective in both preventing the development of and inducing the regression of established skin fibrosis in inflammatory and non-inflammatory models. Importantly, the antifibrotic effects were observed at doses that did not significantly affect systemic blood pressure.
Experimental Protocols
Renal Fibrosis Model (Adapted from Chen X, et al. 2024)
-
Animal Model: 5/6 nephrectomized (5/6Nx) rats on a high-salt diet (HSD) to induce chronic kidney disease (CKD) and renal fibrosis.
-
Treatment Groups:
-
Sham-operated control.
-
5/6Nx + HSD + Vehicle (Placebo).
-
5/6Nx + HSD + this compound (1 mg/kg, once daily, by gavage).
-
5/6Nx + HSD + BAY 41-8543 (1 mg/kg, twice daily, by gavage).
-
-
Duration: Treatment administered for 11 weeks.
-
Fibrosis Assessment:
-
Histology: Kidney sections stained with Sirius Red to quantify interstitial fibrosis and glomerulosclerosis.
-
Immunofluorescence: Staining for Type I collagen to assess its deposition.
-
-
Functional Assessment:
-
Blood pressure monitoring.
-
Measurement of plasma creatinine and proteinuria.
-
-
Mechanism of Action Analysis: Proteomic analysis of kidney tissue to identify differentially expressed proteins, particularly those related to apoptosis and fibrosis.
Dermal Fibrosis Models (Adapted from Beyer C, et al. 2012)
-
Animal Models:
-
Bleomycin-induced dermal fibrosis: Daily subcutaneous injections of bleomycin in mice to induce inflammation-driven fibrosis.
-
Tight-skin-1 (Tsk-1) mice: A genetic model of inflammation-independent skin fibrosis.
-
-
Treatment Groups (for each model):
-
Vehicle control.
-
BAY 41-2272 at varying doses (e.g., 1 mg/kg and 3 mg/kg, administered twice daily).
-
-
Duration: Treatment for several weeks, with protocols for both prevention and regression of established fibrosis.
-
Fibrosis Assessment:
-
Histology: Measurement of dermal and hypodermal thickness from stained skin sections.
-
Biochemical Analysis: Quantification of hydroxyproline content in skin samples as a measure of collagen deposition.
-
Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) to quantify myofibroblast numbers.
-
-
Hemodynamic Assessment: Telemetric monitoring of blood pressure and heart rate in conscious mice to assess the systemic effects of the treatment doses.
dot graph "experimental_workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize="9"];
subgraph "cluster_model" { label="Fibrosis Model Induction"; bgcolor="#FFFFFF"; "Model_Induction" [label="Induce Fibrosis\n(e.g., 5/6 Nephrectomy, Bleomycin,\nor Genetic Model like Tsk-1)"]; }
subgraph "cluster_treatment" { label="Treatment Phase"; bgcolor="#FFFFFF"; "Grouping" [label="Randomize into Treatment Groups:\n- Vehicle Control\n- this compound\n- BAY 41-2272"]; "Administration" [label="Administer Compounds\n(e.g., daily oral gavage for several weeks)"]; }
subgraph "cluster_assessment" { label="Assessment of Antifibrotic Efficacy"; bgcolor="#FFFFFF"; "Histology" [label="Histological Analysis\n(e.g., Sirius Red, Trichrome staining)\n- Quantify fibrotic area\n- Measure tissue thickness"]; "Biochemical" [label="Biochemical Assays\n(e.g., Hydroxyproline assay)\n- Quantify total collagen"]; "IHC" [label="Immunohistochemistry/Immunofluorescence\n(e.g., α-SMA, Collagen I staining)\n- Quantify myofibroblasts\n- Visualize ECM deposition"]; "Gene_Expression" [label="Gene Expression Analysis\n(e.g., qPCR for profibrotic markers)"]; }
subgraph "cluster_functional" { label="Functional and Mechanistic Assessment"; bgcolor="#FFFFFF"; "Organ_Function" [label="Organ Function Tests\n(e.g., Blood pressure, Proteinuria)"]; "Mechanism" [label="Mechanistic Studies\n(e.g., Proteomics, Western Blot for signaling proteins)"]; }
"Model_Induction" -> "Grouping" [label="Post-induction"]; "Grouping" -> "Administration"; "Administration" -> "Histology" [label="Endpoint"]; "Administration" -> "Biochemical" [label="Endpoint"]; "Administration" -> "IHC" [label="Endpoint"]; "Administration" -> "Gene_Expression" [label="Endpoint"]; "Administration" -> "Organ_Function" [label="During/Endpoint"]; "Administration" -> "Mechanism" [label="Endpoint"]; } caption: "General experimental workflow for evaluating antifibrotic agents."
Conclusion
Both the sGC activator this compound and the sGC stimulator BAY 41-2272 have demonstrated significant antifibrotic effects in a range of preclinical models. The choice between these two classes of compounds may depend on the specific fibrotic disease and its underlying pathophysiology.
The available data suggests that in conditions of high oxidative stress and compromised NO availability, such as in the 5/6 nephrectomized rat model of CKD, the NO-independent mechanism of the sGC activator This compound may offer a therapeutic advantage in reducing fibrosis, independent of its hemodynamic effects.
On the other hand, the sGC stimulator BAY 41-2272 has shown robust efficacy in models of dermal fibrosis, where it not only prevents fibrosis but also promotes the regression of established fibrosis at well-tolerated doses.
Further head-to-head comparative studies in various fibrosis models are warranted to fully elucidate the differential therapeutic potential of sGC activators and stimulators. These findings underscore the promise of targeting the sGC pathway for the development of novel antifibrotic therapies.
References
- 1. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
- 3. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BAY 60-2770 and Other Soluble Guanylate Cyclase Activators
A Comprehensive Guide for Researchers in Drug Discovery and Development
The soluble guanylate cyclase (sGC) signaling pathway presents a compelling therapeutic target for a range of cardiovascular and fibrotic diseases. Within this domain, a new class of compounds, sGC activators, has emerged, offering a distinct mechanism of action compared to the more established sGC stimulators. This guide provides a detailed comparison of the efficacy of BAY 60-2770, a potent sGC activator, with other notable sGC activators and stimulators, supported by experimental data to inform preclinical research and drug development programs.
Distinguishing sGC Activators and Stimulators
Soluble guanylate cyclase is a key enzyme in the nitric oxide (NO) signaling pathway. In its normal, reduced (ferrous, Fe2+) state, sGC is activated by NO, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This second messenger, cGMP, mediates a variety of physiological responses, including vasodilation, inhibition of platelet aggregation, and anti-fibrotic effects.
However, in pathological conditions characterized by oxidative stress, the heme moiety of sGC can become oxidized (ferric, Fe3+) or lost entirely, rendering the enzyme insensitive to NO. This is where the two classes of sGC modulators differ:
-
sGC Stimulators (e.g., riociguat, vericiguat, praliciguat) primarily act on the reduced form of sGC. They directly stimulate the enzyme and also enhance its sensitivity to endogenous NO.[1][2]
-
sGC Activators (e.g., this compound, cinaciguat, ataciguat) are unique in their ability to activate the oxidized or heme-free forms of sGC, independent of NO.[3][4][5] This makes them particularly promising in disease states where NO bioavailability is compromised.
Signaling Pathway of sGC Activation
The following diagram illustrates the distinct mechanisms of action of sGC stimulators and activators within the NO-sGC-cGMP signaling cascade.
Caption: Mechanism of sGC modulation.
Comparative Efficacy: In Vitro Data
The potency of sGC activators and stimulators is typically quantified by their half-maximal effective concentration (EC50) in cell-based or purified enzyme assays. The following table summarizes the reported EC50 values for this compound and other key sGC modulators.
| Compound | Class | Assay System | Condition | EC50 (nM) | Reference |
| This compound | Activator | Recombinant sGC reporter cell line | - | 5.4 ± 1.2 | |
| + ODQ (10 pM) | 0.39 ± 0.11 | ||||
| Purified sGC (α1β1 isoform) | - | 592 | |||
| Purified sGC (α2β1 isoform) | - | 573 | |||
| Cinaciguat | Activator | Heme-free/oxidized sGC | - | ~10 | |
| Purified sGC with Tween 20 | - | ~200 | |||
| Ataciguat | Activator | Purified bovine lung sGC | Heme-free | 500 - 10,000 | |
| Cultured rat aorta smooth muscle cells | - | 1,000 - 10,000 | |||
| Riociguat | Stimulator | sGC-overexpressing cells | - | - | |
| Vericiguat | Stimulator | Recombinant CHO cell line (rat sGC) | - | 1005 ± 145 | |
| + SNAP (30 nM) | 39.0 ± 5.1 | ||||
| + SNAP (100 nM) | 10.6 ± 1.7 | ||||
| + ODQ (10 µM) | 256 ± 40 | ||||
| Praliciguat | Stimulator | - | - | - |
ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one) is an sGC inhibitor that oxidizes the heme moiety. SNAP (S-nitroso-N-acetyl-d,l-penicillamine) is a nitric oxide donor.
Comparative Efficacy: Preclinical In Vivo Data
The therapeutic potential of sGC modulators has been extensively investigated in various animal models of disease. The following tables summarize key findings for this compound and its comparators in models of cardiovascular and fibrotic diseases.
Cardiovascular Disease Models
| Compound | Animal Model | Disease/Condition | Dosing Regimen | Key Findings | Reference |
| This compound | Vasopressin-induced angina model rats | Coronary Spasm | 3 µg/kg (pretreatment) | Suppressed S-wave depression without affecting mean blood pressure or heart rate. | |
| Isolated canine and pig coronary arteries | Vasoconstriction | 0.1, 1, and 10 nM | Suppressed contractions induced by various vasoconstrictors. | ||
| Cinaciguat | Rabbit and mouse models of myocardial ischemia/reperfusion | Ischemia/Reperfusion Injury | 10 µg/kg (IV) | Reduced infarct size by 63% (rabbit) and 80% (mouse) when given before ischemia. | |
| Rat model of type-1 diabetes | Diabetic Cardiomyopathy | 10 mg/kg/day (oral) for 8 weeks | Prevented cardiomyocyte hypertrophy and fibrosis; improved systolic and diastolic function. | ||
| Riociguat | Dog model of U46619-induced pulmonary hypertension | Pulmonary Hypertension | - | Demonstrated pulmonary vasodilator effects. | |
| Vericiguat | Mouse model of myocardial infarction | Heart Failure | - | Showed beneficial effects on cardiac remodeling and arrhythmia. |
Fibrotic Disease Models
| Compound | Animal Model | Disease/Condition | Dosing Regimen | Key Findings | Reference |
| This compound | Pig serum and carbon tetrachloride models in rats | Liver Fibrosis | 0.1-0.3 mg/kg/day (oral) | Prevented 60-75% of fibrosis development. | |
| 5/6 nephrectomized rats on a high-salt diet | Chronic Kidney Disease | 1 mg/kg/day (gavage) for 11 weeks | Reduced renal fibrosis (interstitial fibrosis and glomerulosclerosis) independent of blood pressure reduction. | ||
| Cinaciguat | 5/6 nephrectomized and Dahl salt-sensitive rats | Renal Fibrosis | - | Demonstrated reduction in renal fibrosis. | |
| Praliciguat | ZSF1 rat model | Diabetic Nephropathy | - | Attenuated proteinuria. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments cited in this guide.
In Vitro sGC Activity Assay
A common method to determine the activity of sGC is to measure the production of cGMP from GTP.
Objective: To quantify the enzymatic activity of sGC in the presence of various activators and stimulators.
Materials:
-
Purified sGC enzyme or cell lysates containing sGC.
-
GTP (substrate).
-
Assay buffer (e.g., 50 mM TEA/HCl, pH 7.4).
-
Phosphodiesterase inhibitors (e.g., IBMX) to prevent cGMP degradation.
-
Test compounds (this compound and other sGC modulators).
-
Method for cGMP quantification (e.g., ELISA, radioimmunoassay, or a reporter cell line).
Procedure:
-
Prepare reaction mixtures containing assay buffer, GTP, a phosphodiesterase inhibitor, and the purified sGC or cell lysate.
-
Add varying concentrations of the test compounds to the reaction mixtures.
-
Incubate the mixtures at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by heat inactivation or addition of a stop solution).
-
Quantify the amount of cGMP produced using a validated method.
-
Plot the cGMP concentration against the test compound concentration to determine the EC50 value.
Ex Vivo Vasodilation Assay in Isolated Arteries
This assay assesses the ability of a compound to relax pre-constricted blood vessels.
Objective: To evaluate the vasodilatory effects of sGC modulators on isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., from rat aorta, canine coronary artery).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Force transducer to measure isometric tension.
-
A vasoconstrictor (e.g., phenylephrine, U46619, prostaglandin F2α).
-
Test compounds.
Procedure:
-
Mount the arterial rings in the organ bath system.
-
Allow the rings to equilibrate under a resting tension.
-
Induce a stable contraction with a vasoconstrictor.
-
Once a plateau in contraction is reached, add cumulative concentrations of the test compound to the bath.
-
Record the relaxation response at each concentration.
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
In Vivo Model of Liver Fibrosis
Animal models are essential for evaluating the anti-fibrotic efficacy of drug candidates.
Objective: To assess the ability of an sGC modulator to prevent or reverse liver fibrosis in a rodent model.
Animal Model:
-
Carbon Tetrachloride (CCl4)-induced fibrosis: CCl4 is a hepatotoxin that induces liver injury and fibrosis.
-
Bile Duct Ligation (BDL): Surgical ligation of the common bile duct leads to cholestasis and subsequent fibrosis.
Experimental Workflow:
Caption: Workflow for liver fibrosis study.
Conclusion
This compound and other sGC activators represent a novel and promising therapeutic strategy, particularly in diseases characterized by oxidative stress and impaired NO signaling. Their unique ability to target the oxidized, inactive form of sGC distinguishes them from sGC stimulators. The preclinical data summarized in this guide highlight the potent anti-fibrotic and cardiovascular protective effects of this compound. Further head-to-head comparative studies, utilizing robust and well-defined experimental protocols, will be crucial to fully elucidate the therapeutic potential of this class of compounds and to identify the most promising candidates for clinical development.
References
- 1. Effects of the Soluble Guanylate Cyclase Stimulator Praliciguat in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating Riociguat in the Treatment of Pulmonary Arterial Hypertension: A Real-World Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
Validation of BAY 60-2770's sGC-Dependent Effects Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the soluble guanylate cyclase (sGC) activator BAY 60-2770 with alternative sGC-targeting compounds, focusing on the validation of its sGC-dependent mechanism using knockout animal models. The experimental data presented herein demonstrates the specificity of this compound for its intended target and its distinct mode of action compared to sGC stimulators, particularly under conditions of oxidative stress.
Mechanism of Action: sGC Activators vs. sGC Stimulators
Soluble guanylate cyclase is a key enzyme in the nitric oxide (NO) signaling pathway, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates vasodilation and other physiological processes. The activity of sGC is dependent on the redox state of its prosthetic heme group.
-
sGC Stimulators , such as BAY 41-2272 and riociguat, act on sGC when its heme iron is in the reduced (Fe²⁺) state. Their efficacy is synergistic with NO.
-
sGC Activators , including this compound, are designed to activate sGC when the heme iron is oxidized (Fe³⁺) or when the heme group is lost entirely (heme-free sGC). This is particularly relevant in pathophysiological conditions associated with oxidative stress, where sGC becomes less responsive to NO.
The use of knockout mouse models, in which specific genes are inactivated, has been instrumental in validating the sGC-dependent effects of these compounds and elucidating their distinct mechanisms of action.
Comparative Data in Knockout Models
The following tables summarize quantitative data from studies utilizing knockout mice to investigate the effects of this compound and the sGC stimulator BAY 41-2272.
Table 1: Vasorelaxant Potency in Superior Mesenteric Arteries from Heme Oxygenase-1 Knockout (HO-1⁻/⁻) Mice
Heme oxygenase-1 is an enzyme with antioxidant properties. Its absence in HO-1⁻/⁻ mice leads to increased oxidative stress and a greater proportion of oxidized/heme-free sGC.
| Compound | Mouse Strain | Parameter | Value | Fold Change vs. Wild-Type | Reference |
| This compound | HO-1⁻/⁻ | Sensitivity | ~15-fold higher | 15x | [1][2] |
| BAY 41-2272 | HO-1⁻/⁻ | Sensitivity | Reduced (not significant) | No significant change | [1] |
Data derived from vasorelaxation studies on isolated superior mesenteric arteries.
Table 2: Effect of sGC α1 Subunit Knockout on sGC Stimulator Activity
The sGCα1β1 heterodimer is the predominant isoform of the enzyme. Knockout of the sGCα1 subunit severely impairs the response to NO and sGC stimulators.
| Compound | Mouse Strain | Parameter | Observation | Reference |
| BAY 41-2272 | sGCα1⁻/⁻ | Blood Pressure Reduction | Effect abolished | [3] |
| BAY 41-2272 | sGCα1⁻/⁻ | sGC Enzyme Activity (Lung) | Severely attenuated | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Vasorelaxation Studies in Isolated Arteries
This protocol is used to assess the potency of vasoactive compounds on blood vessels ex vivo.
-
Animal Model: Wild-type, HO-1⁻/⁻, or other relevant knockout mice are used.
-
Tissue Preparation: The superior mesenteric artery is isolated and cut into rings.
-
Mounting: Arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.
-
Pre-constriction: The arterial rings are pre-constricted with an agent such as phenylephrine to induce a stable level of contraction.
-
Compound Administration: Cumulative concentrations of this compound or a comparator compound are added to the organ bath.
-
Data Acquisition: Changes in isometric tension are recorded, and concentration-response curves are generated to determine parameters like EC₅₀ (the concentration that produces 50% of the maximal response).
Measurement of sGC Enzyme Activity
This assay quantifies the production of cGMP by sGC in tissue homogenates.
-
Tissue Homogenization: Lung or other tissues from knockout and wild-type mice are homogenized in a buffer solution.
-
Incubation: The homogenates are incubated at 37°C with GTP (the substrate for sGC) and the compound of interest (e.g., BAY 41-2272 or an NO donor).
-
Reaction Termination: The enzymatic reaction is stopped, typically by adding a solution like trichloroacetic acid.
-
cGMP Quantification: The amount of cGMP produced is measured using an enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Normalization: cGMP levels are normalized to the total protein concentration in the tissue homogenate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures.
References
A Comparative Guide to sGC Modulators: BAY 60-2770 vs. sGC Stimulators in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nitric oxide (NO)-independent soluble guanylate cyclase (sGC) activator, BAY 60-2770, and the class of sGC stimulators, with a focus on their applications in cardiovascular research. This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying signaling pathways to aid in the selection and application of these compounds in a research setting.
Differentiating sGC Activators and Stimulators
The primary distinction between sGC activators and stimulators lies in their mechanism of action, which is critically dependent on the redox state of the sGC enzyme.
-
sGC Stimulators (e.g., Riociguat, Vericiguat): These compounds, also known as heme-dependent sGC modulators, primarily act on the reduced (ferrous, Fe²⁺) form of sGC. They exhibit a dual mechanism: they directly stimulate sGC to a limited extent and, more significantly, they sensitize the enzyme to endogenous nitric oxide (NO), leading to a synergistic increase in cyclic guanosine monophosphate (cGMP) production.[1] In conditions of oxidative stress where sGC becomes oxidized (ferric, Fe³⁺) or heme-free, the efficacy of sGC stimulators is diminished.
-
sGC Activators (e.g., this compound): These are heme-independent sGC modulators. A key advantage of sGC activators is their ability to potently stimulate sGC that is in the oxidized or heme-free state, which is often prevalent in cardiovascular disease states associated with significant oxidative stress.[2] This makes them particularly effective in pathological conditions where the NO-sGC signaling pathway is impaired.
Signaling Pathway
The canonical NO-sGC-cGMP signaling pathway is a cornerstone of cardiovascular homeostasis. NO, produced by endothelial cells, diffuses into vascular smooth muscle cells and binds to the heme moiety of sGC. This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. cGMP, in turn, mediates various downstream effects, including vasodilation, inhibition of platelet aggregation, and reduction of inflammation and fibrosis. sGC stimulators and activators bypass the need for endogenous NO to directly stimulate this pathway.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and representative sGC stimulators. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature. Therefore, the presented data should be interpreted within the context of the specific experimental setup.
Table 1: In Vitro sGC Activation
| Compound | EC₅₀ (sGC Activation) | Fold Activation of sGC | Experimental System | Reference |
| This compound | 5.4 ± 1.2 nM | 86-fold (native), 97-fold (+ODQ) | Recombinant sGC reporter cell line | [2][3] |
| 592 nM (α1β1), 573 nM (α2β1) | Not reported | Purified sGC isoforms | [3] | |
| Riociguat | Not directly reported in comparative studies | Up to 73-fold (alone), up to 112-fold (+NO donor) | Recombinant sGC | |
| Vericiguat | 256 ± 40 nM (+ODQ) | 341.6-fold (+DEA/NO) | sGC reporter cell line, Purified recombinant sGC | |
| Ataciguat | 0.51 µM | Not reported | Not specified |
ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one) is an oxidizing agent used to induce the heme-oxidized state of sGC.
Table 2: Hemodynamic Effects in Preclinical Cardiovascular Models
| Compound | Animal Model | Dose | Key Hemodynamic Effects | Reference |
| This compound | Monocrotaline-induced pulmonary hypertension (rat) | 30 µg/kg (IV) | ↓ Pulmonary arterial pressure, ↓ Systemic arterial pressure | |
| Heart failure with reduced ejection fraction (rat) | 0.3 mg/kg (oral, b.i.d.) | ↑ Capillary blood flow, ↑ Red blood cell velocity in skeletal muscle | ||
| Riociguat | Hypoxia and SU5416-induced pulmonary hypertension (rat) | 10 mg/kg/day (oral) | ↓ Right ventricular systolic pressure, ↓ RV hypertrophy, ↑ Cardiac output | |
| Chronic obstructive pulmonary disease-associated pulmonary hypertension | 1 mg & 2.5 mg (single oral dose) | ↓ Mean pulmonary artery pressure, ↓ Pulmonary vascular resistance | ||
| Vericiguat | Heart failure with reduced ejection fraction (human) | 2.5 mg (oral) | ↓ Mean pulmonary artery pressure, ↓ Pulmonary artery wedge pressure |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are representative protocols for key experiments cited in the comparison of sGC modulators.
Langendorff Isolated Heart Perfusion
This ex vivo technique allows for the assessment of cardiac function and the direct effects of pharmacological agents on the heart, independent of systemic influences.
Experimental Workflow
Detailed Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., male Sprague-Dawley rat) with an appropriate anesthetic (e.g., sodium pentobarbital). Administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold Krebs-Henseleit buffer.
-
Cannulation: Trim excess tissue from the aorta and mount the aorta onto the cannula of the Langendorff apparatus.
-
Perfusion: Initiate retrograde perfusion with Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11) maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Instrumentation: Insert a fluid-filled balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate (HR).
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Experimental Protocol: Induce experimental conditions such as ischemia (by stopping perfusion) followed by reperfusion.
-
Drug Administration: Introduce the sGC modulator (this compound, riociguat, or vericiguat) into the perfusate at the desired concentration during the designated phase of the experiment (e.g., during reperfusion).
-
Data Acquisition: Continuously record hemodynamic parameters.
-
Tissue Collection: At the end of the experiment, freeze-clamp the ventricular tissue for subsequent biochemical analyses.
Measurement of cGMP Levels
Quantifying intracellular cGMP is essential to confirm the on-target effect of sGC modulators.
Detailed Methodology (ELISA):
-
Tissue Homogenization: Homogenize frozen cardiac tissue samples in a solution such as 0.1 M HCl to inhibit phosphodiesterase activity.
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for cGMP measurement.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard assay (e.g., Bradford assay).
-
ELISA: Perform a competitive enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions of a commercially available cGMP assay kit.
-
Data Analysis: Calculate the cGMP concentration and normalize it to the total protein content of the sample (e.g., pmol cGMP/mg protein).
Western Blot Analysis of sGC Subunits
Western blotting can be used to assess the protein expression levels of the sGC α and β subunits, which may be altered in disease states or in response to treatment.
Detailed Methodology:
-
Protein Extraction: Homogenize tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the sGC α1 and β1 subunits overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as GAPDH or β-actin.
Conclusion
Both sGC activators and stimulators represent promising classes of compounds for cardiovascular research, each with a distinct mechanism of action that may be advantageous in different pathological contexts. This compound, as an sGC activator, offers the potential for robust efficacy in conditions of high oxidative stress where sGC may be oxidized and less responsive to NO and sGC stimulators. In contrast, sGC stimulators like riociguat and vericiguat, which are already in clinical use, leverage the endogenous NO signaling pathway and may offer a more physiological modulation of sGC activity. The choice between these compounds for a specific research application should be guided by the experimental model and the anticipated redox environment of the tissue of interest. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in the design and execution of cardiovascular research studies involving sGC modulation.
References
Comparative Analysis of BAY 60-2770's Effects on Different sGC Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of BAY 60-2770 on the primary isoforms of soluble guanylate cyclase (sGC), α1/β1 (GC-1) and α2/β1 (GC-2). This compound is a potent, nitric oxide (NO)-independent sGC activator that preferentially targets the oxidized or heme-free state of the enzyme, which is often prevalent in disease states associated with oxidative stress.[1][2] Understanding its isoform-specific activity is crucial for targeted drug development and elucidating the distinct physiological roles of sGC isoforms.
Data Presentation
The following tables summarize the quantitative data on the potency and efficacy of this compound and other relevant sGC modulators on different sGC isoforms.
Table 1: Potency (EC50) of sGC Activators on sGC Isoforms
| Compound | sGC Isoform | EC50 (nM) | Species | Comments |
| This compound | α1β1 | 592 | Human | Similar potency on both isoforms.[3] |
| α2β1 | 573 | Human | ||
| Cinaciguat (BAY 58-2667) | α1β1 | Not specified | Human | This compound demonstrates higher efficacy compared to cinaciguat for both isoforms.[1][2] |
| α2β1 | Not specified | Human | ||
| BI 703704 | α1β1 | Approx. same as this compound | Not specified | |
| α2β1 | Much stronger activation than this compound | Not specified | Shows preference for the α2/β1 isoform. | |
| Runcaciguat (BAY 1101042) | α1β1 | Potent activator | Human | The first identified isoform-specific sGC activator with a strong preference for GC-1. |
| α2β1 | Competitive antagonist | Human | Exhibits antagonistic behavior towards GC-2. |
Table 2: Efficacy of this compound in Cellular and Preclinical Models
| Model System | Key Findings | Reference |
| Human Platelets | Inhibits aggregation, adhesion, and intracellular Ca2+ levels via cGMP production. Effects are enhanced by sGC oxidation with ODQ. | |
| Rat Model of Liver Fibrosis | Attenuates liver fibrosis. EC50 of 5.4 nM in a recombinant sGC reporter cell line, shifted to 0.39 nM in the presence of ODQ. | |
| Murine Allergic Airways Inflammation | Reduces airway eosinophilic inflammation and restores sGC levels. | |
| Obese Mice with Overactive Bladder | Ameliorates bladder dysfunction and restores sGC α1 and β1 subunit expression. |
Signaling Pathway
The diagram below illustrates the signaling pathway of sGC activation, highlighting the distinct mechanisms of NO-dependent sGC stimulators and NO-independent sGC activators like this compound. Under conditions of oxidative stress, the heme group of sGC can be oxidized or lost, rendering the enzyme unresponsive to NO. This compound activates this NO-insensitive form of sGC, leading to the production of cyclic guanosine monophosphate (cGMP) and downstream physiological effects.
Caption: sGC activation pathway under normal and oxidative stress conditions.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound's effects on sGC isoforms.
Expression and Purification of Recombinant sGC Isoforms
Objective: To produce purified sGC α1/β1 and α2/β1 heterodimers for in vitro activity assays.
Methodology:
-
Vector Construction: Clone the cDNAs for human sGC α1, α2, and β1 subunits into appropriate baculovirus transfer vectors. A hexahistidine tag can be added to one of the subunits for purification.
-
Baculovirus Generation: Co-transfect Spodoptera frugiperda (Sf9) insect cells with the transfer vectors and linearized baculovirus DNA to generate recombinant baculoviruses.
-
Protein Expression: Infect Sf9 cells with high-titer recombinant baculoviruses for each subunit pair (α1/β1 and α2/β1).
-
Cell Lysis: Harvest the infected cells and lyse them in a buffer containing protease inhibitors.
-
Affinity Chromatography: Purify the sGC heterodimers from the cell lysate using a nickel-affinity column that binds the hexahistidine-tagged subunit.
-
Size Exclusion Chromatography: Further purify the protein to separate the heterodimers from aggregates and other contaminants.
-
Protein Characterization: Confirm the purity and identity of the sGC isoforms by SDS-PAGE and Western blotting. The heme content can be assessed spectrophotometrically.
In Vitro sGC Activity Assay
Objective: To determine the potency (EC50) and efficacy of this compound on purified sGC isoforms.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing GTP, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, and MgCl2 or MnCl2 as a cofactor.
-
Enzyme Incubation: Add the purified sGC isoform to the reaction mixture.
-
Compound Addition: Add varying concentrations of this compound or other test compounds. For studying heme-independent activation, the assay can be performed in the presence of the sGC inhibitor ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one), which oxidizes the sGC heme moiety.
-
Reaction Initiation and Termination: Initiate the reaction by adding the substrate GTP and incubate at 37°C for a defined period. Terminate the reaction, for example, by adding zinc acetate.
-
cGMP Quantification: Measure the amount of cGMP produced using a commercially available cGMP enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA).
-
Data Analysis: Plot the concentration-response curves and calculate the EC50 values using appropriate software.
Cellular sGC Activity Assay using a cGMP Reporter Cell Line
Objective: To assess the activity of this compound on sGC isoforms in a cellular context.
Methodology:
-
Cell Line Generation: Stably transfect a suitable host cell line (e.g., HEK293) with expression vectors for the desired sGC isoform subunits (α1/β1 or α2/β1) and a cGMP-responsive reporter gene (e.g., luciferase).
-
Cell Seeding: Seed the reporter cells in a 96- or 384-well plate.
-
Compound Incubation: Treat the cells with varying concentrations of this compound or other test compounds.
-
Lysis and Reporter Gene Assay: After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's protocol.
-
Data Analysis: Normalize the reporter gene activity to a control and plot concentration-response curves to determine EC50 values.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the comparative analysis of sGC activators.
References
- 1. Discovery of the first isoform-specific sGC activator: Selective activation of GC-1 by runcaciguat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound activates two isoforms of nitric oxide sensitive guanylyl cyclase: Evidence for stable insertion of activator drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Evaluating the Synergistic Effects of BAY 60-2770 with PDE5 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of the soluble guanylate cyclase (sGC) activator, BAY 60-2770, with phosphodiesterase type 5 (PDE5) inhibitors. By targeting different points in the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, the combination of these agents presents a promising therapeutic strategy for conditions such as erectile dysfunction (ED), particularly in patient populations non-responsive to PDE5 inhibitor monotherapy. This document outlines the mechanistic rationale for this synergy, presents supporting experimental data, and provides detailed protocols for key evaluative assays.
Mechanistic Synergy: A Two-Pronged Approach to cGMP Enhancement
The pro-erectile effects of both this compound and PDE5 inhibitors are mediated by an increase in intracellular cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. However, they achieve this through distinct mechanisms.
This compound is a potent, selective, and orally active sGC activator.[1] It directly stimulates sGC, the enzyme responsible for converting guanosine triphosphate (GTP) to cGMP, in a nitric oxide-independent manner.[1] This is particularly relevant in conditions of endothelial dysfunction or reduced NO bioavailability where the endogenous stimulation of sGC is impaired.[2][3] Furthermore, this compound can activate sGC that has been oxidatively modified and rendered insensitive to NO, a state often associated with cardiovascular diseases.[4]
PDE5 inhibitors , such as sildenafil, vardenafil, and tadalafil, work downstream in the pathway. They prevent the degradation of cGMP by inhibiting the action of the phosphodiesterase type 5 enzyme. This prolongs the intracellular signaling effects of cGMP, leading to smooth muscle relaxation, vasodilation, and penile erection.
The combination of this compound and a PDE5 inhibitor offers a synergistic effect by both increasing the production of cGMP (via sGC activation) and preventing its breakdown (via PDE5 inhibition). This dual approach is hypothesized to be particularly effective in patient populations where the NO-sGC-cGMP signaling pathway is compromised.
Experimental Data: Evidence for Synergy
While direct quantitative data on the synergistic effects of this compound and PDE5 inhibitors is emerging, studies on closely related sGC modulators provide strong evidence for this therapeutic concept. The following tables summarize key findings from preclinical studies.
In Vivo Erectile Response in a Rat Model of Cavernous Nerve Injury
A study investigating the effects of the sGC stimulator BAY 60-4552 in combination with the PDE5 inhibitor vardenafil in a rat model of cavernous nerve crush injury-induced erectile dysfunction demonstrated a significant synergistic effect.
| Treatment Group | Change in Intracavernosal Pressure/Mean Arterial Pressure (ΔICP/MAP) at 10Hz ES-CN (%) |
| Vehicle | 20.9 ± 1.3 |
| Vardenafil (0.03 mg/kg) | 25.3 ± 3.3 |
| BAY 60-4552 (0.03 mg/kg) | 26.3 ± 4.9 |
| BAY 60-4552 (0.3 mg/kg) | 26.6 ± 5.2 |
| BAY 60-4552 (0.03 mg/kg) + Vardenafil (0.03 mg/kg) | 34.0 ± 4.4 |
| Sham (Control) | 39.2 ± 3.7 |
Data sourced from a study on the synergistic effects of BAY 60-4552 and vardenafil. This sGC stimulator serves as a proxy to demonstrate the potential synergy with sGC activators like this compound.
The combination of BAY 60-4552 and vardenafil restored the erectile response to a level statistically equivalent to that of the sham-operated control group, demonstrating a clear synergistic effect.
In Vitro Relaxation of Human Corpus Cavernosum
In vitro studies using human corpus cavernosum (HCC) tissue from patients who were non-responders to PDE5 inhibitors have also shown a synergistic relaxation effect with the combination of an sGC stimulator and a PDE5 inhibitor.
| Treatment | Relaxation of Phenylephrine-Precontracted HCC Strips |
| Vardenafil (1 µM) | Synergistic relaxation observed when combined with BAY 60-4552. |
| BAY 60-4552 (1 µM) | Synergistic relaxation observed when combined with vardenafil. |
| BAY 60-4552 (1 µM) + Vardenafil (1 µM) | Significantly enhanced relaxation compared to either agent alone. |
Data interpretation from a study on the synergistic effects of BAY 60-4552 and vardenafil on human corpus cavernosum tissue.
These findings suggest that even in a patient population with a downregulated NO/cGMP/PKG pathway, the combination of an sGC modulator and a PDE5 inhibitor can significantly improve smooth muscle relaxation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
In Vivo Measurement of Intracavernosal Pressure in a Rat Model
This protocol is adapted from established methods for assessing erectile function in rats.
1. Animal Preparation:
- Adult male Sprague-Dawley rats are anesthetized (e.g., with pentobarbital sodium, 45 mg/kg, i.p.).
- The trachea is cannulated to ensure a clear airway.
- The right carotid artery is exposed and cannulated with a PE-50 catheter connected to a pressure transducer to monitor systemic blood pressure.
2. Surgical Procedure:
- A midline abdominal incision is made to expose the bladder and prostate.
- The major pelvic ganglion and the cavernous nerve are identified posterolateral to the prostate.
- A bipolar platinum electrode is placed around the cavernous nerve for electrical stimulation.
- The penis is exposed, and the ischiocavernosus muscle is dissected to reveal the crus of the corpus cavernosum.
- A 23-gauge needle connected to a PE-50 catheter filled with heparinized saline is inserted into the crus to measure intracavernosal pressure (ICP).
3. Experimental Procedure:
- A baseline ICP is recorded.
- The test compound(s) (this compound, PDE5 inhibitor, or combination) or vehicle are administered intravenously (i.v.) or intracavernosally (i.c.).
- The cavernous nerve is stimulated with a series of electrical pulses (e.g., 1-10 Hz frequency, 5V amplitude, 1 ms duration for 60 seconds).
- ICP and mean arterial pressure (MAP) are continuously recorded.
- The erectile response is quantified as the change in ICP divided by the MAP (ΔICP/MAP).
In Vitro Assessment of Corpus Cavernosum Relaxation
This protocol is based on standard organ bath techniques for studying smooth muscle contractility.
1. Tissue Preparation:
- Human or animal (e.g., rabbit, rat) corpus cavernosum tissue is obtained and immediately placed in cold, oxygenated Krebs-Henseleit solution.
- The tunica albuginea is carefully removed, and the erectile tissue is dissected into longitudinal strips (e.g., 2 x 2 x 7 mm).
2. Organ Bath Setup:
- Each tissue strip is mounted vertically in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
- One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.
3. Experimental Procedure:
- The tissue strips are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2 g.
- The strips are pre-contracted to a stable tone with a contractile agent (e.g., phenylephrine, 10 µM).
- Once a stable contraction plateau is reached, cumulative concentration-response curves are generated by the stepwise addition of the test compound(s) (this compound, PDE5 inhibitor, or combination).
- The relaxation response is measured as the percentage decrease from the pre-contracted tone.
Conclusion
The combination of the sGC activator this compound and a PDE5 inhibitor represents a rational and promising approach to treating conditions characterized by impaired NO-sGC-cGMP signaling, such as erectile dysfunction. The distinct mechanisms of action of these two drug classes provide a synergistic effect, enhancing cGMP levels through both increased synthesis and decreased degradation. Preclinical data, particularly from studies on related sGC modulators, strongly support the potential of this combination therapy. The experimental protocols detailed in this guide provide a framework for further investigation into the synergistic effects of this compound and PDE5 inhibitors, which may ultimately lead to improved therapeutic options for patients.
References
- 1. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Isolated organ/tissue test – organ bath [panlab.com]
- 4. Novel Emerging Therapies for Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Look at Two Soluble Guanylate Cyclase Modulators in Preclinical Pulmonary Hypertension
A Comparative Analysis of the sGC Activator BAY 60-2770 and the sGC Stimulator Riociguat for Researchers and Drug Development Professionals
In the landscape of therapeutic development for pulmonary hypertension (PH), the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway has emerged as a critical target. Within this pathway, two distinct classes of compounds, sGC stimulators and sGC activators, have garnered significant attention. This guide provides a side-by-side comparison of a key preclinical sGC activator, this compound, and the clinically approved sGC stimulator, riociguat, based on available data from established animal models of pulmonary hypertension.
The fundamental difference in the mechanism of action between these two compounds lies in their interaction with the sGC enzyme. Riociguat, an sGC stimulator, enhances the production of cGMP by sensitizing sGC to endogenous NO and by directly stimulating the enzyme, a process that is dependent on the presence of the reduced heme moiety within sGC.[1][2] In contrast, this compound, an sGC activator, can stimulate sGC even when the heme group is oxidized or absent, a state often prevalent in diseases associated with high oxidative stress.[3][4] This suggests that this compound may offer therapeutic advantages in patient populations where sGC is resistant to NO-mediated stimulation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and riociguat from preclinical studies in rat models of pulmonary hypertension. It is crucial to note that a direct head-to-head study in the same experimental model was not identified in the public domain. Therefore, the data presented below is from different, albeit standard, models of PH, and direct comparisons should be made with caution.
Table 1: Effects of this compound on Hemodynamics in Monocrotaline-Induced Pulmonary Hypertension in Rats
| Parameter | Treatment Group | Change from Baseline/Control | Reference |
| Pulmonary Arterial Pressure | This compound | Dose-dependent decrease | [4] |
| Systemic Arterial Pressure | This compound | Dose-dependent decrease |
Note: Specific quantitative values for the decrease in pulmonary and systemic arterial pressure were not provided in the abstract.
Table 2: Effects of Riociguat on Right Ventricular Hemodynamics and Hypertrophy in SU5416/Hypoxia-Induced Pulmonary Hypertension in Rats
| Parameter | Vehicle | Riociguat (10 mg/kg/day) | % Change vs. Vehicle | p-value | Reference |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | 98.2 ± 4.1 | 79.4 ± 2.7 | -19.1% | <0.05 | |
| Right Ventricular Hypertrophy (RVH) (RV/LV+S) | 0.72 ± 0.03 | 0.55 ± 0.02 | -23.6% | <0.05 | |
| Cardiac Output (mL/min) | Not Reported | 60.8 ± 0.8 | - | <0.05 | |
| Total Pulmonary Resistance (mmHg min/mL/100g BW) | Not Reported | 4.03 ± 0.3 | - | <0.05 |
(RV/LV+S: Right Ventricle to Left Ventricle plus Septum weight ratio)
Experimental Protocols
Monocrotaline (MCT)-Induced Pulmonary Hypertension Rat Model
This model is a widely used and reproducible method for inducing PH.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) is administered.
-
Disease Development: Following the injection, the rats develop progressive pulmonary vascular remodeling, leading to increased pulmonary arterial pressure and right ventricular hypertrophy over a period of 3 to 4 weeks.
-
Assessments: Key endpoints are measured at a predetermined time point after MCT injection and include:
-
Hemodynamics: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.
-
Right Ventricular Hypertrophy (RVH): The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton Index) is calculated as a measure of RVH.
-
Histology: Lung tissue is collected for histological analysis of pulmonary artery remodeling.
-
SU5416/Hypoxia-Induced Pulmonary Hypertension Rat Model
This model is known to induce a more severe angioproliferative form of PH that closely mimics the pathology of human pulmonary arterial hypertension.
-
Animal Model: Male Sprague-Dawley or other suitable rat strains are used.
-
Induction:
-
A single subcutaneous injection of the VEGF receptor 2 inhibitor SU5416 (e.g., 20 mg/kg) is administered.
-
Immediately following the injection, the rats are placed in a hypoxic environment (e.g., 10% oxygen) for a period of 3 weeks.
-
After the hypoxic period, the rats are returned to normoxic conditions for a further 2 to 5 weeks to allow for the development of severe PH.
-
-
Assessments: Similar to the MCT model, assessments include:
-
Hemodynamics: Measurement of RVSP and mPAP.
-
Right Ventricular Hypertrophy (RVH): Calculation of the Fulton Index.
-
Histology: Examination of lung tissue for vascular lesions, including intimal and medial thickening and plexiform-like lesions.
-
Signaling Pathways and Experimental Workflow
Discussion and Future Directions
The available preclinical data highlights the therapeutic potential of both sGC stimulators and activators in the context of pulmonary hypertension. Riociguat has demonstrated significant efficacy in reducing right ventricular systolic pressure and hypertrophy in the severe SU5416/hypoxia model of PH. While direct comparative quantitative data for this compound on these specific parameters is limited in the public domain, its ability to induce vasodilation in the monocrotaline model, particularly in conditions of oxidative stress, underscores its potential.
The distinct mechanisms of action suggest that sGC activators like this compound could be particularly beneficial in patient subpopulations with high levels of oxidative stress, where the efficacy of sGC stimulators might be limited due to the oxidized state of the sGC enzyme.
To provide a more definitive comparison and to better understand the relative therapeutic potential of these two classes of compounds, future preclinical research should focus on direct head-to-head studies in the same well-characterized models of pulmonary hypertension. Such studies should include a comprehensive assessment of hemodynamic parameters, right ventricular function and hypertrophy, and detailed histological analysis of pulmonary vascular remodeling. This will be crucial in guiding the clinical development of novel sGC modulators for the treatment of pulmonary hypertension.
References
- 1. Effect of Riociguat and Sildenafil on Right Heart Remodeling and Function in Pressure Overload Induced Model of Pulmonary Arterial Banding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Soluble Guanylate Cyclase Stimulator Riociguat Ameliorates Pulmonary Hypertension Induced by Hypoxia and SU5416 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of nitric oxide-sensitive soluble guanylate cyclase in monocrotaline-induced pulmonary hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
BAY 60-2770: A Comparative Guide to its Anti-Fibrotic Effects Across Different Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-fibrotic effects of the soluble guanylate cyclase (sGC) activator, BAY 60-2770, in various tissues. The data presented is based on preclinical studies and aims to offer an objective overview of its efficacy, alongside other relevant anti-fibrotic agents.
Quantitative Assessment of Anti-Fibrotic Efficacy
The following tables summarize the quantitative data on the anti-fibrotic effects of this compound and comparator compounds in validated animal models of liver, kidney, and skin fibrosis.
Table 1: Liver Fibrosis
| Compound | Model | Key Parameter | Efficacy | Reference |
| This compound | Carbon Tetrachloride (CCl4)-induced fibrosis in rats | Prevention of fibrosis | 60-75% reduction | [1] |
| This compound | Pig serum-induced fibrosis in rats | Prevention of fibrosis | 60-75% reduction | [1] |
Table 2: Kidney Fibrosis
| Compound | Model | Key Parameter | Efficacy | Reference |
| This compound | 5/6 Nephrectomy in rats | Reduction of interstitial fibrosis and glomerulosclerosis | Significant reduction | |
| BAY 41-8543 (sGC stimulator) | 5/6 Nephrectomy in rats | Reduction of interstitial fibrosis and glomerulosclerosis | No significant effect |
Table 3: Skin Fibrosis
Note: Currently, there is a lack of specific in vivo quantitative data for this compound in preclinical models of skin fibrosis. The table below presents data for the sGC stimulator, BAY 41-2272, as a relevant comparator within the same drug class.
| Compound | Model | Key Parameter | Efficacy | Reference |
| BAY 41-2272 (sGC stimulator) | Bleomycin-induced skin fibrosis in mice | Prevention of skin thickening | 51.7% - 79.7% reduction | [2] |
| BAY 41-2272 (sGC stimulator) | Bleomycin-induced skin fibrosis in mice | Reduction of hydroxyproline content | Dose-dependent reduction | [2] |
| BAY 41-2272 (sGC stimulator) | Tight-skin (Tsk-1) mouse model | Prevention of hypodermal thickening | 37.0% - 56.8% reduction | [2] |
Signaling Pathway and Experimental Workflow
The anti-fibrotic effects of this compound are primarily mediated through the activation of the soluble guanylate cyclase (sGC) signaling pathway.
Caption: this compound activates oxidized sGC, leading to increased cGMP and PKG activation, which in turn inhibits pro-fibrotic non-canonical TGF-β signaling.
The following diagram illustrates a typical experimental workflow for evaluating the anti-fibrotic efficacy of a compound like this compound.
References
A Comparative Proteomic Guide: BAY 60-2770 Versus sGC Stimulators in Tissue Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tissue-level proteomic effects of the soluble guanylate cyclase (sGC) activator, BAY 60-2770, against traditional sGC stimulators. The information herein is supported by experimental data to aid in research and development decisions.
Introduction to sGC Modulators
Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway. Its activation leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including vasodilation, and inhibition of fibrosis and inflammation.[1] In pathological conditions characterized by oxidative stress, the heme component of sGC can become oxidized, rendering it insensitive to NO.[1]
Two main classes of compounds have been developed to target sGC:
-
sGC Stimulators (e.g., BAY 41-8543, riociguat, vericiguat): These compounds sensitize reduced (NO-sensitive) sGC to endogenous NO, thereby amplifying the signaling cascade. Their efficacy is dependent on the presence of NO.
-
sGC Activators (e.g., this compound, cinaciguat): These agents activate sGC independently of NO and can activate the enzyme even in its oxidized, NO-insensitive state.[2] This makes them potentially more effective in conditions of high oxidative stress.[2]
This guide focuses on a comparative proteomic analysis of tissues treated with the sGC activator this compound versus the sGC stimulator BAY 41-8543, primarily in the context of a preclinical model of chronic kidney disease (CKD), a condition associated with significant oxidative stress and impaired NO signaling.
Comparative Proteomic Analysis: Kidney Tissue
A key study investigated the differential effects of this compound and the sGC stimulator BAY 41-8543 in a 5/6 nephrectomized rat model on a high-salt diet, which induces CKD.[3] While both compounds effectively lowered blood pressure, their impact on the renal proteome and associated pathology differed significantly.
Proteomic analysis of kidney tissue revealed that this compound treatment led to the correction of the upregulation of nine proteins associated with apoptosis and fibrosis. In contrast, the sGC stimulator BAY 41-8543 had no significant effect on these proteins. This suggests a distinct, anti-fibrotic and anti-apoptotic mechanism of action for this compound that is independent of its blood pressure-lowering effects.
Quantitative Proteomic Data
The following table summarizes the quantitative proteomic findings from the aforementioned study, highlighting the differential effects of this compound and BAY 41-8543 on key proteins implicated in renal fibrosis and apoptosis.
| Protein | Function | Effect of this compound | Effect of BAY 41-8543 |
| Caspase-3 | Key executioner of apoptosis | Corrected upregulation | No significant impact |
| MKK6 | Mitogen-activated protein kinase kinase 6, involved in stress and inflammatory responses | Corrected upregulation | No significant impact |
| Prdx5 | Peroxiredoxin-5, involved in antioxidant defense and redox signaling | Corrected upregulation | No significant impact |
| Axin1 | Axis inhibition protein 1, scaffold protein in Wnt signaling, implicated in fibrosis | Corrected upregulation | No significant impact |
| Follistatin | Glycoprotein that inhibits members of the TGF-β superfamily, which are pro-fibrotic | Corrected upregulation | No significant impact |
| Wfikkn2 | WAP, follistatin/kazal, immunoglobulin, kunitz and netrin domain containing 2 | Corrected upregulation | No significant impact |
| Qdpr | Quinoid dihydropteridine reductase, involved in tetrahydrobiopterin recycling, crucial for NO synthase function | Corrected upregulation | No significant impact |
| Ddah1 | Dimethylarginine dimethylaminohydrolase 1, metabolizes ADMA, an endogenous inhibitor of NO synthase | Corrected upregulation | No significant impact |
| Apbb1ip | Amyloid beta precursor protein binding family B member 1 interacting protein | Corrected upregulation | No significant impact |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathways of sGC stimulators and activators.
Caption: Workflow for comparative proteomics of kidney tissue.
Experimental Protocols
5/6 Nephrectomy Rat Model
The 5/6 nephrectomy model is a widely used surgical procedure to induce chronic kidney disease in rats. The procedure involves two steps:
-
Subtotal Nephrectomy of the Left Kidney: Under anesthesia, the left kidney is exposed, and approximately two-thirds of the kidney is removed, typically by ligating and excising the upper and lower poles.
-
Right Unilateral Nephrectomy: In a separate surgery, typically one week after the first, the entire right kidney is removed.
Following the surgeries, the rats are often placed on a high-salt diet to accelerate the progression of kidney disease.
Drug Administration
In the comparative study, this compound and BAY 41-8543 were administered to the 5/6 nephrectomized rats via oral gavage for a period of 11 weeks. The dosing regimen was as follows:
-
This compound: 1 mg/kg, once daily.
-
BAY 41-8543: 1 mg/kg, twice daily.
Proteomic Analysis of Kidney Tissue
A generalized protocol for label-free quantitative proteomics of rat kidney tissue is outlined below:
-
Tissue Homogenization and Protein Extraction:
-
Frozen kidney tissue is homogenized in a lysis buffer (e.g., containing urea, thiourea, and CHAPS) with protease inhibitors.
-
The homogenate is centrifuged at high speed to pellet cellular debris, and the supernatant containing the protein extract is collected.
-
Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
-
-
Protein Digestion:
-
A defined amount of protein (e.g., 100 µg) is reduced with dithiothreitol (DTT) and alkylated with iodoacetamide (IAA) to break and block disulfide bonds.
-
The protein sample is then digested overnight with a protease, most commonly trypsin.
-
-
Peptide Cleanup:
-
The resulting peptide mixture is desalted and purified using a solid-phase extraction method (e.g., C18 StageTips) to remove salts and detergents that can interfere with mass spectrometry.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The purified peptides are separated by reverse-phase liquid chromatography using a nano-flow HPLC system.
-
The separated peptides are then ionized (e.g., by electrospray ionization) and analyzed in a high-resolution mass spectrometer (e.g., an Orbitrap).
-
The mass spectrometer acquires MS1 scans to measure the mass-to-charge ratio of intact peptides and MS2 scans (tandem mass spectra) of the most abundant peptides for fragmentation and sequencing.
-
-
Data Analysis:
-
The raw MS data is processed using a proteomics software suite (e.g., MaxQuant).
-
Peptides and proteins are identified by searching the MS2 spectra against a rat protein database.
-
Label-free quantification is performed based on the intensity of the peptide signals in the MS1 scans.
-
Statistical analysis is then used to identify proteins that are differentially expressed between the treatment groups.
-
Immunofluorescence Staining for Collagen I
This protocol describes the immunofluorescent detection of Collagen I in frozen rat kidney sections:
-
Tissue Preparation:
-
Freshly harvested kidney tissue is embedded in Optimal Cutting Temperature (OCT) compound and snap-frozen.
-
Cryosections (e.g., 5 µm thick) are cut using a cryostat and mounted on charged slides.
-
-
Fixation and Permeabilization:
-
Sections are fixed with a cold fixative (e.g., 4% paraformaldehyde or acetone).
-
After washing with phosphate-buffered saline (PBS), the sections are permeabilized with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to intracellular epitopes.
-
-
Blocking:
-
Non-specific antibody binding is blocked by incubating the sections in a blocking solution (e.g., PBS containing 5% normal goat serum and 1% bovine serum albumin) for at least 1 hour.
-
-
Primary Antibody Incubation:
-
The sections are incubated with a primary antibody specific for Collagen I (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
After washing with PBS, the sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
The sections are counterstained with a nuclear stain (e.g., DAPI).
-
After a final wash, the slides are mounted with an anti-fade mounting medium.
-
-
Imaging:
-
The stained sections are visualized using a fluorescence or confocal microscope.
-
Conclusion
The available proteomic data strongly suggests that the sGC activator this compound possesses distinct pharmacological properties compared to sGC stimulators like BAY 41-8543, particularly in a disease model characterized by oxidative stress. The ability of this compound to modulate proteins involved in apoptosis and fibrosis, independent of its hemodynamic effects, highlights its potential as a therapeutic agent for fibrotic diseases such as CKD. This guide provides a foundational understanding of these differences, supported by experimental evidence and detailed methodologies, to inform further research and drug development in this area.
References
Unveiling the Contrasting Gene Expression Landscapes Molded by the sGC Activator BAY 60-2770
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic agents targeting the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway, the sGC activator BAY 60-2770 presents a unique mechanism of action. Unlike sGC stimulators, which are dependent on the reduced state of the sGC heme group, this compound activates the oxidized, NO-insensitive form of the enzyme. This distinction is critical in pathological conditions characterized by oxidative stress, where the efficacy of traditional sGC stimulators may be compromised. This guide provides an objective comparison of the differential gene expression profiles induced by this compound and its alternatives, supported by experimental data, to aid researchers in their exploration of this important therapeutic target.
Comparative Analysis of Differential Gene Expression
The following tables summarize the quantitative data on gene expression changes induced by this compound in comparison to the sGC stimulator BAY 41-2272. The data is derived from studies on human pulmonary artery smooth muscle cells, providing a direct comparison of their effects on gene regulation.
Table 1: Overview of Differentially Expressed Genes
| Compound | Treatment Conditions | Total Number of Differentially Expressed Genes | Number of Upregulated Genes | Number of Downregulated Genes |
| This compound | 10 µmol/L for 24 h | 494 | 143 | 351 |
| BAY 41-2272 | 10 µmol/L for 24 h | 572 | 219 | 353 |
| BAY 41-2272 | 100 µmol/L for 8 h | 1995 | 993 | 1002 |
Data sourced from a study on human pulmonary artery smooth muscle cells from patients with pulmonary hypertension.[1]
Table 2: Key Differentially Expressed Genes in Human Pulmonary Artery Smooth Muscle Cells
| Gene | Function | Expression Change with this compound | Expression Change with BAY 41-2272 |
| MMP1 | Matrix metallopeptidase 1; involved in breakdown of extracellular matrix | Upregulated | Upregulated |
| SERPINB2 | Serpin family B member 2; plasminogen activator inhibitor | Upregulated | Upregulated |
| GREM1 | Gremlin 1; a BMP antagonist involved in cell proliferation and differentiation | Upregulated | Upregulated |
| IL8 | Interleukin 8; a chemokine involved in inflammation | Upregulated | Upregulated |
This table highlights genes identified as differentially expressed by both compounds in the context of pulmonary hypertension.[1]
Table 3: Differential Regulation of Fibrosis-Associated Genes
| Gene | Function | Expression Change with this compound and other sGC activators | Expression Change with sGC Stimulators (BAY 41-2272, Riociguat) |
| ACTA2 (α-SMA) | Alpha-smooth muscle actin; a marker of myofibroblast differentiation | Reduced | Reduced |
| COL1A1 | Collagen type I alpha 1 chain; a major component of the extracellular matrix | Reduced | Reduced |
| COL3A1 | Collagen type III alpha 1 chain; another key component of the extracellular matrix | Reduced | Reduced |
| TIMP1 | TIMP metallopeptidase inhibitor 1; inhibits matrix metalloproteinases | Attenuated increase | Attenuated increase |
| SERPINE1 (PAI-1) | Serpin family E member 1 (Plasminogen activator inhibitor-1); involved in fibrinolysis | Attenuated increase | Attenuated increase |
| CNN1 | Calponin 1; a smooth muscle protein | Inhibited and reversed TGFβ1-induced expression | Inhibited and reversed TGFβ1-induced expression |
| IGFBP3 | Insulin-like growth factor binding protein 3; modulates cell growth | Inhibited and reversed TGFβ1-induced expression | Inhibited and reversed TGFβ1-induced expression |
This table synthesizes findings from multiple studies on the anti-fibrotic effects of sGC modulators.[2]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
BAY 60-2770: A More Potent Activator of Soluble Guanylate Cyclase Than First-Generation Compounds
BAY 60-2770 has demonstrated superior potency in activating soluble guanylate cyclase (sGC) compared to first-generation sGC activators. This heightened efficacy is particularly evident in conditions of oxidative stress where the enzyme is in an oxidized or heme-free state. Experimental data from both in vitro and cellular assays consistently support the enhanced activity of this compound.
Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway, playing a pivotal role in various physiological processes, including vasodilation, neurotransmission, and platelet aggregation. Its activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. First-generation sGC activators, such as YC-1 and cinaciguat (BAY 58-2667), represented a significant therapeutic advancement by targeting sGC independently of NO. However, subsequent research and development have led to the emergence of more potent compounds like this compound.
Comparative Potency of sGC Activators
Experimental evidence consistently indicates that this compound is a more potent activator of sGC than its predecessors. A key advantage of this compound is its robust activity on the oxidized or heme-free form of sGC, which is prevalent in pathophysiological conditions associated with oxidative stress.
One study directly comparing the efficacy of this compound and cinaciguat on purified isoforms of NO-sensitive guanylyl cyclase (NOsGC) found that this compound exhibited higher efficacy for both the α1/β1 and α2/β1 isoforms[1]. Furthermore, in a recombinant sGC reporter cell line, this compound demonstrated an EC50 value of 5.4 nM, which was further enhanced to 0.39 nM in the presence of the heme-oxidizing agent ODQ. In contrast, cinaciguat has a reported EC50 of approximately 10 nM for the heme-free/oxidized enzyme. The first-generation sGC stimulator, YC-1, is significantly less potent, with a reported EC50 of 18.6 µM for the purified enzyme.
In a compelling in vivo demonstration of its potency, this compound was found to be approximately 1,000-fold more potent than the sGC stimulator BAY 41-8543 in a rat model of erectile dysfunction[2]. This dramatic difference underscores the significant advancement in potency achieved with this compound.
The superiority of this compound is also evident in disease models characterized by oxidative stress. In lung tissue from asthmatic mice, the catalytic response to this compound was notably increased, while the response to the sGC stimulator BAY 41-2272 was diminished[3]. This highlights the therapeutic potential of this compound in conditions where traditional NO-dependent signaling is impaired.
| Compound | Class | Target sGC State | Potency (EC50) | Reference |
| This compound | sGC Activator | Oxidized / Heme-free | 5.4 nM (0.39 nM with ODQ) in reporter cell line | |
| 592 nM (α1β1), 573 nM (α2β1) for purified enzyme | ||||
| Cinaciguat | sGC Activator | Oxidized / Heme-free | ~10 nM for heme-free/oxidized sGC | |
| ~0.2 µM for heme-free sGC with Tween 20 | ||||
| YC-1 | sGC Stimulator | Reduced (Heme-bound) | 18.6 µM for purified sGC |
Signaling Pathway and Experimental Workflow
The activation of sGC by this compound bypasses the need for nitric oxide and directly stimulates the production of cGMP. This is particularly advantageous in disease states where endothelial dysfunction leads to reduced NO bioavailability.
References
Safety Operating Guide
Proper Disposal Procedures for BAY 60-2770: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, step-by-step guidance for the safe disposal of BAY 60-2770, a potent and selective activator of soluble guanylyl cyclase (sGC). While this compound is not classified as a hazardous substance, adherence to best practices for chemical waste management is imperative to ensure a safe laboratory environment and regulatory compliance.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is essential to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure and ensures personal safety.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes or aerosols. |
| Body Protection | Laboratory coat | Provides a barrier against spills. |
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.
For liquid spills:
-
Alert personnel in the immediate area.
-
Contain the spill using an absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Gently sweep the absorbent material from the outer edge of the spill inward.
-
Place the absorbed material into a designated, sealable waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated materials , including gloves and cleaning supplies, as chemical waste.
For solid spills:
-
Avoid generating dust. If necessary, lightly moisten the spilled powder with a suitable solvent to prevent it from becoming airborne.
-
Carefully scoop the material into a designated, sealable waste container.
-
Clean the spill area with a damp cloth or paper towel.
-
Dispose of all contaminated materials as chemical waste.
Disposal of Unused this compound and Contaminated Materials
Proper disposal of unused this compound and any materials that have come into contact with it is crucial.
Step 1: Waste Segregation and Collection
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled waste container.[1]
-
The container should be made of a material compatible with the chemical and should be kept securely sealed when not in use.[2]
Step 2: Labeling
-
Clearly label the waste container with "Non-Hazardous Chemical Waste" and list the contents, including "this compound".[1]
-
Include the date when the waste was first added to the container.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]
-
Do not dispose of this compound down the drain or in the regular trash. While not classified as hazardous, this practice is contrary to good laboratory practice and may violate local regulations.
Signaling Pathway of this compound
This compound is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC), particularly targeting the oxidized or heme-free form of the enzyme.[3] This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes, including smooth muscle relaxation and inhibition of platelet aggregation.
Caption: Signaling pathway of this compound.
References
Essential Safety and Handling Protocols for BAY 60-2770
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of BAY 60-2770, a potent and selective soluble guanylate cyclase (sGC) activator used in research. Adherence to these guidelines is critical to maintain a safe laboratory environment and ensure the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from accidental splashes or contact with the compound.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents direct skin contact with the chemical.[1] |
| Body Protection | Impervious clothing (e.g., lab coat) | Shields skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator | Required to prevent inhalation of dust or aerosols, especially when handling the solid form.[1] |
Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and preventing accidental exposure.
| Aspect | Guideline | Source |
| Handling | Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation. | ChemScene SDS |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area. Recommended storage temperature is 2-8°C. Keep away from direct sunlight and sources of ignition. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from moisture and light. | ChemScene SDS, MedchemExpress |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Promptly seek medical attention. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention. |
Spill and Disposal Procedures
In the case of a spill, containment and proper disposal are necessary to prevent environmental contamination and further exposure.
Spill Containment:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment.
-
Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.
-
For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
Disposal: Dispose of the substance and any contaminated materials in accordance with prevailing country, federal, state, and local regulations.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
